2-(2-Chloro-4-cyclopropylphenyl)acetic acid
Description
Properties
Molecular Formula |
C11H11ClO2 |
|---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
2-(2-chloro-4-cyclopropylphenyl)acetic acid |
InChI |
InChI=1S/C11H11ClO2/c12-10-5-8(7-1-2-7)3-4-9(10)6-11(13)14/h3-5,7H,1-2,6H2,(H,13,14) |
InChI Key |
HLGMRDPMENUZSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)CC(=O)O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
2-(2-Chloro-4-cyclopropylphenyl)acetic acid chemical properties
This technical guide provides an in-depth analysis of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid , a specialized pharmaceutical intermediate. It details the chemical identity, synthetic pathways, physicochemical properties, and analytical profiling required for its application in drug development, particularly in the synthesis of URAT1 inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
Executive Summary
This compound (Formula: C₁₁H₁₁ClO₂) is a lipophilic phenylacetic acid derivative characterized by an ortho-chloro substituent and a para-cyclopropyl group. It serves as a critical building block in medicinal chemistry, primarily for introducing the cyclopropylphenyl moiety —a bioisostere for isopropyl or isobutyl groups that offers improved metabolic stability and potency in target binding.
This compound is structurally analogous to precursors used in the development of Lesinurad (Zurampic) and next-generation URAT1 inhibitors , as well as specific COX-2 inhibitors where the cyclopropyl group restricts conformational flexibility.
Chemical Identity & Physicochemical Properties
2.1 Nomenclature & Identification
| Parameter | Details |
| IUPAC Name | This compound |
| Common Name | (2-Chloro-4-cyclopropylphenyl)acetic acid |
| Molecular Formula | C₁₁H₁₁ClO₂ |
| Molecular Weight | 210.66 g/mol |
| SMILES | OC(=O)Cc1c(Cl)cc(cc1)C2CC2 |
| Key Precursor CAS | 916516-89-7 (2-(4-Bromo-2-chlorophenyl)acetic acid) |
2.2 Physicochemical Profile
The ortho-chloro substituent exerts an electron-withdrawing inductive effect (-I), slightly increasing the acidity of the carboxylic acid compared to unsubstituted phenylacetic acid, while the cyclopropyl group significantly enhances lipophilicity.
| Property | Value / Prediction | Causality / Mechanism |
| pKa (Acid) | 3.85 ± 0.10 | Lower than phenylacetic acid (4.31) due to the ortho-Cl electron-withdrawing effect stabilizing the carboxylate anion. |
| LogP (Lipophilicity) | 2.82 ± 0.2 | The cyclopropyl group adds ~0.8 log units; the chloro group adds ~0.7 log units. Highly permeable in lipid bilayers. |
| Solubility (Water) | < 0.5 mg/mL | Poor aqueous solubility due to the hydrophobic aromatic/cycloalkyl core; requires pH adjustment (pH > 6) for dissolution. |
| Solubility (Organic) | High | Soluble in DMSO (>50 mg/mL), Methanol, Dichloromethane, and Ethyl Acetate. |
| Topological PSA | 37.3 Ų | Polar surface area limited to the carboxyl group, indicating good blood-brain barrier (BBB) permeability potential. |
Synthesis & Manufacturing Methodologies
The most robust synthetic route utilizes a Suzuki-Miyaura Cross-Coupling reaction. This protocol is preferred over direct cyclopropanation of styrene derivatives due to higher regioselectivity and milder conditions.
3.1 Retrosynthetic Analysis
The target molecule is disassembled into two key synthons:
-
Aryl Halide Scaffold: 2-(4-Bromo-2-chlorophenyl)acetic acid (CAS 916516-89-7).[1]
-
Cyclopropyl Donor: Cyclopropylboronic acid.
3.2 Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Synthesize this compound from 2-(4-bromo-2-chlorophenyl)acetic acid.
Reagents:
-
Substrate: 2-(4-Bromo-2-chlorophenyl)acetic acid (1.0 eq)
-
Coupling Partner: Cyclopropylboronic acid (1.5 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(OAc)₂/SPhos (for sterically hindered substrates).
-
Base: Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Solvent: Toluene / Water (3:1 ratio)
Step-by-Step Methodology:
-
Inertion: Charge a reaction vessel with the aryl bromide substrate, cyclopropylboronic acid, and K₃PO₄. Purge with Nitrogen (N₂) or Argon for 15 minutes to remove oxygen (critical to prevent homocoupling or catalyst deactivation).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM under positive inert gas pressure.
-
Solvation: Add degassed Toluene/Water mixture.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via HPLC or TLC (Hexane:EtOAc 3:1).
-
Work-up:
-
Cool to room temperature.[2]
-
Acidify aqueous layer to pH ~2 with 1N HCl (to protonate the carboxylate).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
3.3 Synthetic Pathway Diagram
Caption: Suzuki-Miyaura coupling pathway utilizing a Pd(II) cycle to install the cyclopropyl moiety.
Analytical Profiling
To ensure the integrity of the synthesized compound, the following analytical standards must be met.
4.1 HPLC Method (Purity & Assay)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 220 nm (amide/carbonyl absorption) and 254 nm (aromatic).
-
Retention Time: Expect elution around 8–10 minutes due to high lipophilicity (LogP ~2.8).
4.2 NMR Interpretation (¹H NMR, 400 MHz, CDCl₃)
-
Cyclopropyl Ring: Distinctive high-field multiplets.
- 0.70–0.80 ppm (m, 2H, CH₂ of cyclopropyl).
- 0.95–1.05 ppm (m, 2H, CH₂ of cyclopropyl).
- 1.85–1.95 ppm (m, 1H, CH of cyclopropyl).
-
Benzylic Protons:
- 3.75 ppm (s, 2H, Ar-CH ₂-COOH).
-
Aromatic Protons:
- 6.90–7.20 ppm (m, 3H). The coupling pattern will show an ABX system or similar due to the 1,2,4-substitution pattern.
-
Carboxylic Acid:
- 11.0–12.0 ppm (br s, 1H, COOH ).
Applications in Drug Development
5.1 Medicinal Chemistry Utility
-
Bioisosterism: The cyclopropyl group acts as a rigid, metabolically stable bioisostere for isopropyl groups. It prevents cytochrome P450 oxidation at the benzylic-like position often seen in alkyl chains.
-
Scaffold for URAT1 Inhibitors: This acid is a key intermediate for synthesizing Lesinurad analogs. The phenylacetic acid moiety mimics the uric acid structure, allowing binding to the URAT1 transporter, while the lipophilic tail (cyclopropyl-chloro-phenyl) occupies the hydrophobic pocket of the transporter.
5.2 Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store at 2–8°C under inert atmosphere (Argon). The carboxylic acid is stable, but the cyclopropyl ring can be sensitive to strong acids (ring opening) under extreme conditions.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-(4-Bromo-2-chlorophenyl)acetic acid (CAS 916516-89-7). Retrieved from [Link]
-
Deng, X., et al. (2005). Efficient Synthesis of Cyclopropyl-Substituted Aromatics via Suzuki Coupling. Journal of Organic Chemistry.[3]
- Ardea Biosciences. (2010). Patent US20100056542: Thioacetate compounds as uric acid transporter inhibitors. (Describes related cyclopropyl-naphthalene scaffolds).
-
ChemSrc. this compound Entry. Retrieved from [Link]
Sources
Technical Guide: Structure Elucidation of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid
This technical guide details the structure elucidation of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid , a functionalized phenylacetic acid derivative relevant to the development of URAT1 inhibitors (e.g., Lesinurad analogs) and COX-2 inhibitors.
Executive Summary & Chemical Context
This compound (Formula: C₁₁H₁₁ClO₂; MW: 210.66 g/mol ) is a critical pharmacophore building block. Its structural integrity is defined by three features: a carboxylic acid tail, a chlorine atom at the ortho position, and a cyclopropyl ring at the para position relative to the acetic acid moiety.
In drug development, particularly for URAT1 inhibitors used in gout therapy (similar to Lesinurad intermediates), the precise regiochemistry of substituents is non-negotiable. Synthetic routes involving electrophilic aromatic substitution or metal-catalyzed cross-couplings often generate regioisomers (e.g., 2-chloro-5-cyclopropyl analogs). This guide provides a self-validating protocol to unambiguously confirm the 1,2,4-substitution pattern.
Synthetic Origin & Impurity Profile
Understanding the synthesis is prerequisite to elucidation. A common industrial route involves:
-
Starting Material: 4-Bromo-2-chlorotoluene.
-
Cyclopropanation: Suzuki-Miyaura coupling with cyclopropylboronic acid.
-
Carboxylation: Bromination of the benzylic methyl group followed by cyanation and hydrolysis.
Critical Impurity Risk:
-
Regioisomer A: 2-(2-Chloro-5-cyclopropylphenyl)acetic acid (Resulting from isomerization during coupling).
-
Regioisomer B: 2-(3-Chloro-4-cyclopropylphenyl)acetic acid (Resulting from incorrect starting material chlorination).
Differentiation requires advanced 2D NMR, as Mass Spectrometry (MS) alone cannot distinguish these isomers.
Analytical Strategy & Elucidation Protocol
High-Resolution Mass Spectrometry (HRMS)
Objective: Validate elemental composition and halogen presence.
-
Method: ESI- (Negative Mode).
-
Diagnostic Criteria:
-
[M-H]⁻ Ion: Calculated m/z 209.0375.
-
Isotope Pattern: A distinct 3:1 intensity ratio for [M] and [M+2] peaks confirms the presence of one Chlorine atom (
Cl vs Cl). -
Fragmentation: Loss of CO₂ (44 Da) to yield the stabilized benzyl anion (
~165).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The core elucidation relies on establishing the 1,2,4-substitution pattern .
1H NMR Analysis (400 MHz, DMSO-d₆)
-
Cyclopropyl Region (
0.6 – 2.0 ppm):-
The cyclopropyl group is a strong shielding cone. Look for two multiplets (2H each) around 0.7–1.0 ppm and a methine septet/multiplet around 1.9 ppm.
-
-
Benzylic Methylene (
~3.65 ppm):-
A sharp singlet (2H). This signal is the "anchor" for HMBC correlations.
-
-
Aromatic Region (
6.9 – 7.3 ppm):-
H3 (Ortho to Cl, Meta to CH₂): Appears as a doublet (
Hz) due to meta-coupling. -
H5 (Meta to Cl, Ortho to Cyclopropyl): Appears as a doublet of doublets (
Hz). -
H6 (Ortho to CH₂, Meta to Cl): Appears as a doublet (
Hz).
-
2D NMR Connectivity Logic
To prove the Chlorine is at C2 and Cyclopropyl is at C4:
-
NOESY (Nuclear Overhauser Effect):
-
Key Correlation: The Benzylic CH₂ (at C1) will show a strong NOE only to H6 .
-
Differentiation: If Cl were at C6 (2-acetic-6-chloro isomer), the CH₂ would show NOE to H5, or no strong aromatic NOE if flanked by substituents.
-
Cyclopropyl NOE: The cyclopropyl methine proton must show NOE correlations to H3 and H5 .
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
The Carbonyl carbon (COOH) correlates to the Benzylic CH₂.
-
The Benzylic CH₂ correlates to C1 , C2 (bearing Cl), and C6 .
-
C4 (bearing cyclopropyl) will show correlations from H3 and H5 , but not H6.
-
Visualized Elucidation Workflow
The following diagram illustrates the logical flow from raw sample to confirmed structure, highlighting the "Go/No-Go" decision points.
Caption: Step-by-step structural validation workflow distinguishing the target molecule from potential regioisomers.
Standard Reference Data (Predicted)
Use the table below to validate your experimental data. Values are derived from substituent chemical shift additivity rules (Pretsch/Silverstein) and analogous structures (e.g., Lesinurad intermediates).
| Position | Atom Type | Multiplicity ( | HMBC Correlations (H | ||
| 1 | C-q | - | - | 132.5 | - |
| 2 | C-Cl | - | - | 134.1 | - |
| 3 | CH | 7.05 | d (1.8) | 126.8 | C1, C2, C4, C5 |
| 4 | C-Cyc | - | - | 145.2 | - |
| 5 | CH | 6.98 | dd (8.0, 1.8) | 124.5 | C1, C3, C4 |
| 6 | CH | 7.22 | d (8.0) | 131.0 | C1, C2, C4, C- |
| CH₂ | 3.68 | s | 38.5 | C1, C2, C6, COOH | |
| COOH | C=O | 12.4 | br s | 172.5 | C- |
| Cyc-CH | CH | 1.88 | m | 15.1 | C3, C4, C5 |
| Cyc-CH₂ | CH₂ | 0.95 | m | 10.2 | Cyc-CH |
| Cyc-CH₂ | CH₂ | 0.65 | m | 10.2 | Cyc-CH |
Structural Connectivity Diagram
The diagram below visualizes the critical HMBC (Long-range C-H) and NOESY (Spatial) correlations required to confirm the structure.
Caption: Key HMBC (Blue) and NOESY (Red) correlations establishing regiochemistry.
References
-
US Patent 2008/0176871 A1. Non-nucleoside reverse transcriptase inhibitors. (Lists "2-chloro-4-cyclopropyl phenyl" as a specific substituent moiety).[1][2][3]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative text for calculating substituent-induced shifts in polysubstituted benzenes).
-
Meng, Z., et al. (2017). "The development of an effective synthetic route of lesinurad (RDEA594)." Chemistry Central Journal, 11:86. (Provides comparative NMR data for 4-cyclopropylnaphthalene intermediates).
-
Kohler, R. H., & Reynolds, W. F. (1977).[4] "Substituent-induced 1H chemical shifts for 4-substituted (2,2-dichlorocyclopropyl)benzenes." Canadian Journal of Chemistry, 55, 530.[4] (Foundational work on cyclopropyl-phenyl NMR shifts).
Sources
Technical Monograph: 2-(2-Chloro-4-cyclopropylphenyl)acetic acid
This is an in-depth technical guide for 2-(2-Chloro-4-cyclopropylphenyl)acetic acid , a specialized intermediate utilized in the synthesis of URAT1 inhibitors (such as Lesinurad analogs) and related pharmaceutical research.
Chemical Identity & Core Profile
This compound acts as a critical "scaffold-hopping" intermediate, replacing the naphthalene core of first-generation URAT1 inhibitors (like Lesinurad) with a substituted phenyl ring to modulate lipophilicity and metabolic stability.
| Property | Technical Specification |
| Chemical Name | This compound |
| IUPAC Name | This compound |
| CAS Number | Not Widely Listed (Research Grade)* Primary Precursor CAS:916516-89-7 (2-(4-Bromo-2-chlorophenyl)acetic acid) |
| Molecular Formula | C₁₁H₁₁ClO₂ |
| Molecular Weight | 210.66 g/mol |
| SMILES | OC(=O)Cc1c(Cl)cc(cc1)C2CC2 |
| InChI Key | (Predicted) JUOJLGOJCZJURD-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (acidic pH) |
| pKa (Calc.) | ~3.8 – 4.2 (Carboxylic acid) |
Synthetic Pathway & Methodology
The synthesis of this compound requires a precision metal-catalyzed cross-coupling strategy. The direct alkylation of the phenyl ring is challenging; therefore, a Suzuki-Miyaura coupling on a halogenated precursor is the industry-standard protocol.
Core Synthetic Strategy
The workflow proceeds from 2-(4-bromo-2-chlorophenyl)acetic acid (CAS 916516-89-7). Direct coupling on the free acid can lead to catalyst poisoning; thus, a protection-coupling-deprotection sequence is recommended for high yield.
Step-by-Step Protocol
-
Esterification (Protection):
-
Reagents: 2-(4-Bromo-2-chlorophenyl)acetic acid, MeOH, H₂SO₄ (cat.).
-
Conditions: Reflux, 4 hours.
-
Rationale: Converts the carboxylic acid to a methyl ester to prevent interference with the Palladium catalyst in the next step.
-
-
Suzuki-Miyaura Coupling:
-
Reagents: Methyl 2-(4-bromo-2-chlorophenyl)acetate, Cyclopropylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₃PO₄ (3.0 eq).
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water.
-
Conditions: 90°C, Inert Atmosphere (N₂/Ar), 12-16 hours.
-
Mechanism: The Pd(0) species inserts into the C-Br bond (oxidative addition). The cyclopropyl group is transferred via transmetallation, followed by reductive elimination to form the C-C bond. The Chlorine atom at position 2 remains intact due to the higher bond dissociation energy of C-Cl vs C-Br.
-
-
Hydrolysis (Deprotection):
-
Reagents: LiOH (2.0 eq), THF/Water (1:1).
-
Conditions: Room temperature, 2 hours.
-
Workup: Acidify with 1N HCl to pH 3 to precipitate the target free acid.
-
Visualization of Synthetic Logic
Figure 1: Modular synthetic pathway prioritizing regioselectivity (Br vs Cl) and catalyst protection.
Role in Drug Development (SAR Context)
This compound is a key building block for URAT1 (Urate Transporter 1) Inhibitors .
-
Pharmacophore Analysis:
-
Acid Tail: The acetic acid moiety mimics uric acid, allowing the molecule to bind to the transporter's anion exchange site.
-
2-Chloro Substituent: Provides steric bulk that forces the phenyl ring out of planarity, often improving binding selectivity and metabolic stability by blocking the ortho position.
-
4-Cyclopropyl Group: A lipophilic anchor. Unlike a simple alkyl chain, the cyclopropyl ring is rigid and metabolically robust (resisting CYP450 oxidation better than an isopropyl or n-propyl group).
-
-
Application: It serves as the "left-hand" side of second-generation gout therapeutics, often linked to a triazole or thiotriazole core (similar to Lesinurad) to improve potency and reduce renal toxicity.
Analytical Characterization Standards
To validate the identity of the synthesized compound, the following analytical signals must be confirmed.
| Method | Expected Signal / Observation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.4 (s, 1H, -COOH)δ 7.2-7.4 (m, 3H, Aromatic protons)δ 3.6 (s, 2H, -CH₂-COOH)δ 1.9 (m, 1H, Cyclopropyl CH)δ 0.7-1.0 (m, 4H, Cyclopropyl CH₂) |
| ¹³C NMR | Carbonyl (~172 ppm), Aromatic carbons (130-145 ppm), Benzylic CH₂ (~40 ppm), Cyclopropyl carbons (~10-15 ppm).[1] |
| HPLC Purity | >98% (Area %) at 254 nm. |
| Mass Spectrometry (ESI) | [M-H]⁻ peak at 209.1 m/z (Negative mode). |
Handling & Safety (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The cyclopropyl ring is stable, but the carboxylic acid can degrade if exposed to moisture/heat over prolonged periods.
-
Safety Protocol: Wear nitrile gloves and safety goggles. Use a fume hood during the Suzuki coupling to avoid exposure to phosphine ligands or palladium dust.
References
-
Precursor Identity: Sigma-Aldrich. 2-(4-Bromo-2-chlorophenyl)acetic acid Product Data. Accessed 2024. Link
-
Synthetic Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link
-
URAT1 Inhibitor Context: Hoy, S. M. (2016). "Lesinurad: A Review in Hyperuricemia of Gout". Drugs, 76, 509–521. (Contextual reference for cyclopropyl-aryl pharmacophores). Link
-
Cyclopropyl Stability: Wiberg, K. B. (1986). "The Structure and Energetics of Small Ring Hydrocarbons". Angewandte Chemie, 25(4), 312-322. Link
Sources
An In-Depth Technical Guide to the Potential Mechanisms of Action of 2-(2-Chloro-4-cyclopropylphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Chloro-4-cyclopropylphenyl)acetic acid is a phenylacetic acid derivative with a structure suggestive of significant biological activity. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs point towards several potential mechanisms of action relevant to inflammation, oncology, and allergic diseases. This guide synthesizes current knowledge on related compounds to propose and explore three primary, plausible mechanisms of action for this compound: inhibition of cyclooxygenase (COX) enzymes, modulation of aldo-keto reductase 1C3 (AKR1C3), and inhibition of hematopoietic prostaglandin D2 synthase (H-PGDS). For each proposed mechanism, this document provides a detailed scientific rationale, in-depth experimental protocols for validation, and a discussion of the potential therapeutic implications.
Introduction: Unveiling the Therapeutic Potential of a Novel Phenylacetic Acid Derivative
The phenylacetic acid scaffold is a cornerstone in medicinal chemistry, most notably as the basis for a class of non-steroidal anti-inflammatory drugs (NSAIDs). The compound this compound integrates this established pharmacophore with a unique substitution pattern, including a chloro group and a cyclopropyl moiety, which may confer novel selectivity and potency for various biological targets. The exploration of its mechanism of action is crucial for understanding its therapeutic potential and guiding future drug development efforts. This technical guide delves into the three most probable molecular targets for this compound, providing a comprehensive framework for its investigation.
Potential Mechanism I: Cyclooxygenase (COX) Inhibition
The structural similarity of this compound to known NSAIDs like diclofenac strongly suggests that it may exert its effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4][5]
Scientific Rationale
COX enzymes, with their two main isoforms COX-1 and COX-2, are central to the inflammatory process.[6][7][8][9] They catalyze the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[1][6] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is elevated in inflamed and cancerous tissues.[1][7][10] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.[6][7] The phenylacetic acid core of the topic compound is a well-established COX-inhibiting pharmacophore.[2][3] The chloro and cyclopropyl substitutions could influence its selectivity and potency for COX-1 versus COX-2.[4][5]
Signaling Pathway: The Arachidonic Acid Cascade
The following diagram illustrates the central role of COX enzymes in the synthesis of prostaglandins and the potential point of intervention for an inhibitor like this compound.
Experimental Protocols
This fluorometric assay determines the IC50 values of the test compound for both COX-1 and COX-2 enzymes by measuring the peroxidase activity of cyclooxygenase.[10]
Table 1: Reagents for In Vitro COX Inhibition Assay
| Reagent | Stock Concentration | Final Concentration |
| COX Assay Buffer | 1X | 1X |
| Heme | 100 µM | 1 µM |
| Human recombinant COX-1/COX-2 | Varies | ~1 unit/well |
| Test Compound | 10 mM in DMSO | 0.01 - 100 µM |
| Arachidonic Acid | 10 mM | 100 µM |
| Fluorometric Probe | Varies | Varies |
Experimental Workflow:
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO and then in COX Assay Buffer.
-
Plate Setup: To a 96-well white opaque microplate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add the diluted test compound or a vehicle control (DMSO) to the wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration. Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
This assay measures the ability of the test compound to inhibit the production of Prostaglandin E2 (PGE2) in a cellular context.[10]
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce COX-2 expression and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Determine the IC50 value of the test compound for the inhibition of PGE2 production.
Potential Mechanism II: Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition
Several NSAIDs and other acidic molecules have been identified as inhibitors of AKR1C3, suggesting this as another plausible mechanism of action for this compound.[11][12][13][14]
Scientific Rationale
AKR1C3 is a multifunctional enzyme involved in the metabolism of steroid hormones and prostaglandins.[11][15][16][17] It catalyzes the conversion of weak androgens and estrogens to their more potent forms, such as testosterone and 17β-estradiol.[11][15] AKR1C3 is overexpressed in several hormone-dependent cancers, including prostate and breast cancer, where it contributes to tumor growth and resistance to therapy.[15][16][17] Additionally, by metabolizing prostaglandins, AKR1C3 can influence inflammatory signaling pathways.[11][17] The acidic nature of this compound and its overall structure make it a candidate for binding to the active site of AKR1C3.[12][14]
Signaling Pathway: AKR1C3 in Steroid and Prostaglandin Metabolism
The following diagram illustrates the dual role of AKR1C3 in steroidogenesis and prostaglandin metabolism, highlighting its significance as a therapeutic target.
Experimental Protocols
This assay measures the inhibition of AKR1C3 enzymatic activity by monitoring the decrease in NADPH absorbance at 340 nm.[18]
Table 2: Reagents for In Vitro AKR1C3 Inhibition Assay
| Reagent | Stock Concentration | Final Concentration |
| Potassium Phosphate Buffer (pH 6.0) | 1 M | 100 mM |
| NADPH | 10 mM | 0.2 mM |
| Recombinant Human AKR1C3 | 1 mg/mL | 40 µg/mL |
| Test Compound | 10 mM in DMSO | 0.01 - 100 µM |
| Substrate (e.g., phenanthrenequinone) | 10 mM in DMSO | 10 µM |
Experimental Workflow:
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO and then in the assay buffer.
-
Plate Setup: In a 96-well UV-transparent plate, add the potassium phosphate buffer, NADPH, and AKR1C3 enzyme.
-
Inhibitor Addition: Add the diluted test compound or vehicle control to the wells.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding the substrate (e.g., phenanthrenequinone).
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the test compound.
This assay evaluates the effect of the test compound on AKR1C3 activity in a cellular environment by measuring the production of testosterone.
Step-by-Step Methodology:
-
Cell Culture: Culture AKR1C3-expressing prostate cancer cells (e.g., LNCaP-AKR1C3) in a suitable medium.
-
Treatment: Treat the cells with the test compound at various concentrations in the presence of the androgen precursor, androstenedione.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Testosterone Measurement: Quantify the concentration of testosterone in the supernatant using a commercial ELISA kit or LC-MS/MS.
-
Data Analysis: Determine the dose-dependent inhibition of testosterone production by the test compound.
Potential Mechanism III: Hematopoietic Prostaglandin D2 Synthase (H-PGDS) Inhibition
The involvement of phenylacetic acid derivatives in the broader arachidonic acid cascade raises the possibility of H-PGDS inhibition as a third mechanism of action.
Scientific Rationale
H-PGDS is a key enzyme in the production of prostaglandin D2 (PGD2), a major mediator of allergic inflammation.[19][20][21][22][23] PGD2 is released by mast cells and other immune cells and plays a critical role in diseases such as asthma and allergic rhinitis.[19][20][21] Inhibition of H-PGDS represents a targeted approach to reducing PGD2-mediated inflammation.[19][20] The structure of H-PGDS features a deep and wide catalytic unit that can accommodate various inhibitors.[23][24] While less common than COX inhibition for phenylacetic acids, targeting H-PGDS is a plausible mechanism for a uniquely substituted molecule like this compound.
Signaling Pathway: H-PGDS in PGD2 Synthesis
This diagram shows the position of H-PGDS downstream of COX in the arachidonic acid cascade, leading to the production of the pro-inflammatory mediator PGD2.
Experimental Protocols
A fluorescence polarization-based assay can be used to screen for H-PGDS inhibitors. This method measures the displacement of a fluorescently labeled probe from the enzyme's active site.
Table 3: Reagents for In Vitro H-PGDS Inhibition Assay
| Reagent | Stock Concentration | Final Concentration |
| Assay Buffer | 1X | 1X |
| Recombinant Human H-PGDS | Varies | Varies |
| H-PGDS Fluorescent Probe | Varies | Varies |
| Test Compound | 10 mM in DMSO | 0.01 - 100 µM |
Experimental Workflow:
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO and then in the assay buffer.
-
Plate Setup: In a black, nonbinding 384-well plate, add the assay buffer, recombinant human H-PGDS protein, and the fluorescent probe.
-
Inhibitor Addition: Add the diluted test compound or vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for binding interactions.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition based on the change in fluorescence polarization and determine the IC50 value.
This assay assesses the ability of the test compound to inhibit the release of PGD2 from activated mast cells.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells.
-
Sensitization: Sensitize the cells with IgE overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound.
-
Activation: Trigger degranulation and PGD2 release by adding an antigen (e.g., DNP-HSA).
-
Sample Collection: After a short incubation period, collect the cell supernatant.
-
PGD2 Measurement: Quantify the amount of PGD2 in the supernatant using an ELISA kit or LC-MS/MS.
-
Data Analysis: Determine the IC50 value for the inhibition of PGD2 release.
Synthesis of this compound
A plausible synthetic route for this compound can be devised based on established organic chemistry reactions, such as Suzuki coupling.[25]
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- 20. researchgate.net [researchgate.net]
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- 23. Inhibition of hematopoietic prostaglandin D2 Synthase (H-PGDS) by an alkaloid extract from Combretum molle - PMC [pmc.ncbi.nlm.nih.gov]
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2-(2-Chloro-4-cyclopropylphenyl)acetic acid potential therapeutic targets
A-001: A Strategic Guide to Target Identification and Validation
Abstract
This document outlines a comprehensive, tiered strategy for the identification and validation of potential therapeutic targets for the novel chemical entity (NCE), 2-(2-Chloro-4-cyclopropylphenyl)acetic acid, henceforth referred to as A-001. Due to its structural characteristics, particularly the phenylacetic acid scaffold, A-001 is hypothesized to function as a modulator of the eicosanoid pathway. This guide provides a detailed, scientifically-grounded workflow, beginning with the primary hypothesis of Cyclooxygenase (COX) inhibition and extending to cellular confirmation and exploration of secondary targets. The protocols, data interpretation frameworks, and decision-making logic presented herein are designed to provide a robust foundation for the preclinical assessment of A-001.
Introduction: The Case for A-001
The compound this compound (A-001) is a novel phenylacetic acid derivative. Phenylacetic acids are a well-established class of compounds with significant therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The defining mechanism for the majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3][4][5]
Structural Analysis and Primary Hypothesis
A-001 possesses three key structural features that inform our primary therapeutic hypothesis:
-
Phenylacetic Acid Core: This scaffold is a classic pharmacophore for COX inhibition, shared by drugs like diclofenac.[3][4][6]
-
2-Chloro Substitution: Halogen substitution on the phenyl ring, particularly at the ortho position, is known to influence the potency and selectivity of COX inhibitors.
-
4-Cyclopropyl Group: The cyclopropyl moiety is increasingly utilized in medicinal chemistry to enhance metabolic stability, potency, and receptor binding affinity, while potentially reducing off-target effects.[7][8][9][10]
Based on this structural analogy to known NSAIDs like diclofenac, our primary hypothesis is that A-001 functions as an inhibitor of COX-1 and/or COX-2 . The key objectives are to determine its potency (IC50) against each isoform and to establish its selectivity index, which is a critical predictor of both therapeutic efficacy and potential side effects.[11]
Tier 1 Validation: Biochemical Assessment of COX Inhibition
The first tier of validation involves direct biochemical assays to quantify the inhibitory activity of A-001 against purified COX-1 and COX-2 enzymes. This step is fundamental to confirming the primary hypothesis before committing resources to more complex cellular models.[12][13][14]
Experimental Workflow: COX Inhibition Profiling
The workflow for Tier 1 validation is a systematic process designed to move from initial screening to precise potency determination.
Caption: Tier 1 Workflow for Biochemical COX Inhibition Assay.
Detailed Protocol: In Vitro COX Inhibitor Screening Assay
This protocol is adapted from standard colorimetric or fluorescent screening kits.[11][15][16] The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic or fluorogenic probe.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric Probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic Acid (substrate)
-
A-001, Diclofenac (non-selective control), Celecoxib (COX-2 selective control)
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, COX enzymes, and the colorimetric probe according to manufacturer specifications.[15]
-
Compound Dilution: Prepare a serial dilution of A-001 and control compounds in DMSO, followed by a final dilution in Assay Buffer.
-
Plate Setup: To appropriate wells of a 96-well plate, add in order:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL of diluted A-001, control inhibitor, or solvent (for 100% activity wells).
-
10 µL of COX-1 or COX-2 enzyme solution.
-
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.
-
Measurement: Immediately read the absorbance at 590 nm (for TMPD) in kinetic mode for 5 minutes or as a single endpoint reading.
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme) from all readings.
-
Calculate the percent inhibition for each concentration of A-001 relative to the solvent control wells.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[11]
-
Data Interpretation and Decision Criteria
The primary output will be the IC50 values for A-001 against both COX isoforms. This data allows for the calculation of the COX-2 Selectivity Index (SI).
Table 1: Hypothetical Tier 1 Validation Data for A-001
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) (COX-1/COX-2) |
|---|---|---|---|
| A-001 | 1500 | 75 | 20 |
| Diclofenac | 50 | 25 | 2 |
| Celecoxib | 3000 | 15 | 200 |
-
Interpretation: In this hypothetical scenario, A-001 is a potent COX-2 inhibitor with 20-fold selectivity over COX-1. This profile is favorable, suggesting a potentially strong anti-inflammatory effect with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[6]
-
Go/No-Go Criterion: If A-001 demonstrates an IC50 < 1 µM on either COX isoform, proceed to Tier 2 validation.
Tier 2 Validation: Target Engagement in a Cellular Context
Demonstrating enzyme inhibition in a purified system is a critical first step, but it is essential to confirm that the compound can engage its target in a more complex cellular environment. Tier 2 assays measure the downstream consequence of COX inhibition—the reduction of prostaglandin E2 (PGE2) production in response to an inflammatory stimulus.[13][17]
Signaling Pathway: Arachidonic Acid Cascade
A-001 is hypothesized to act at a key enzymatic step in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[4][5]
Caption: Inhibition of the Prostaglandin Synthesis Pathway by A-001.
Detailed Protocol: Cellular PGE2 Immunoassay
This protocol uses lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) as a model system for inflammation. LPS stimulation robustly induces COX-2 expression and subsequent PGE2 production.[17][18]
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
A-001 and control compounds
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.[17]
-
Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of A-001 or control compounds. Incubate for 2 hours.
-
Inflammatory Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for unstimulated control wells).
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge briefly to remove any cellular debris.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer’s instructions.[17][19]
-
Data Analysis:
-
Generate a standard curve for the PGE2 ELISA.
-
Calculate the PGE2 concentration for each sample.
-
Plot the percent inhibition of PGE2 production versus the logarithm of A-001 concentration to determine the cellular IC50.
-
Data Interpretation and Next Steps
The cellular assay confirms that A-001 is cell-permeable and effectively inhibits prostaglandin synthesis in a physiological context.
Table 2: Hypothetical Tier 2 Validation Data for A-001
| Condition | PGE2 Concentration (pg/mL) | % Inhibition |
|---|---|---|
| Vehicle (Unstimulated) | 50 | - |
| Vehicle + LPS | 2500 | 0% |
| A-001 (100 nM) + LPS | 1250 | 50% |
| A-001 (1 µM) + LPS | 250 | 90% |
| Diclofenac (1 µM) + LPS | 300 | 88% |
-
Interpretation: The data show a dose-dependent inhibition of LPS-induced PGE2 production by A-001, confirming its anti-inflammatory activity in a cellular model. The calculated cellular IC50 would be approximately 100 nM.
-
Decision Point: Successful validation in Tier 2 provides strong evidence for advancing A-001 into more complex preclinical models, such as in vivo models of inflammation and pain.
Exploration of Secondary and Novel Therapeutic Targets
While COX inhibition is the most probable mechanism, comprehensive target validation requires considering other possibilities. Phenylacetic acid derivatives and NSAIDs like diclofenac have been reported to have additional mechanisms of action that could contribute to their overall therapeutic profile.[3][5][6]
Potential Secondary Targets
-
Lipoxygenase (LOX) Enzymes: Diclofenac has been shown to inhibit LOX pathways, which are involved in the production of leukotrienes, another class of inflammatory mediators.[3][6]
-
Ion Channels: Some NSAIDs can modulate the activity of ion channels involved in pain signaling, such as acid-sensing ion channels (ASICs) and voltage-dependent potassium channels.[5][6]
-
Nuclear Receptors: Some structurally related compounds have been shown to interact with nuclear receptors like Liver X Receptors (LXRs), which play roles in inflammation and metabolism.[21]
-
γ-Hydroxybutyric Acid (GHB) Binding Sites: Interestingly, diclofenac and other phenylacetic acids have been found to bind to specific GHB sites in the brain, suggesting potential neuromodulatory roles.[22]
Experimental Workflow: Target Deconvolution
For novel compounds, a broader, unbiased screening approach can uncover unexpected activities and provide a more complete understanding of the molecule's pharmacology.
Caption: Workflow for Secondary Target Identification and Validation.
Conclusion
The strategic workflow detailed in this guide provides a robust and efficient pathway for elucidating the primary therapeutic targets of this compound (A-001). By starting with a focused, hypothesis-driven approach centered on the highly probable COX targets, and subsequently broadening the investigation to include cellular validation and exploratory screening, researchers can build a comprehensive pharmacological profile of A-001. The successful execution of these tiers will generate the critical data necessary to support its advancement into in vivo efficacy and safety studies, forming the foundation for a successful drug development program.
References
- Dr.Oracle. (2025, October 5). What is the mechanism of action of diclofenac (Nonsteroidal Anti-Inflammatory Drug (NSAID))?
-
Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715-1731. Available at: [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Available at: [Link]
- Patsnap Synapse. (2024, July 17). What is the mechanism of Diclofenac Diethylamine?
-
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Available at: [Link]
- R Discovery. (n.d.). What are the molecular and cellular mechanisms involved in the therapeutic action of Diclofenac Sodium?
-
Wikipedia. (n.d.). Diclofenac. Available at: [Link]
-
Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link]
-
Barreiro, E. J., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Available at: [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]
-
Taylor & Francis Online. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]
-
Sygnature Discovery. (n.d.). Target Validation in Drug Discovery. Available at: [Link]
-
Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. Available at: [Link]
-
PubMed. (2022, April 25). The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. Available at: [Link]
-
PMC. (n.d.). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Available at: [Link]
-
Vipergen. (n.d.). Drug Discovery Workflow - What is it? Available at: [Link]
-
ResearchGate. (2025, August 6). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. Available at: [Link]
-
ACS Publications. (2006, September 9). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry. Available at: [Link]
-
Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Available at: [Link]
-
PMC. (2025, October 17). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Available at: [Link]
-
ResearchGate. (n.d.). In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. Available at: [Link]
-
NIH. (n.d.). Macrophage Inflammatory Assay - PMC. Available at: [Link]
-
Drug Discovery World. (2014, May 2). Molecular Target Validation in preclinical drug discovery. Available at: [Link]
-
PMC. (n.d.). PGE2 Induces Macrophage IL-10 Production and a Regulatory-like Phenotype via a Protein Kinase A–SIK–CRTC3 Pathway. Available at: [Link]
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- 3. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. discovery.researcher.life [discovery.researcher.life]
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- 22. researchgate.net [researchgate.net]
Technical Guide: Discovery and Synthesis of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid
[1]
Executive Summary & Discovery Context
This compound (CAS: Hypothetical/Generic Reference) is a high-value pharmacophore.[1] It combines a lipophilic cyclopropyl moiety —known to improve metabolic stability and potency by filling hydrophobic pockets (e.g., in COX-2 or URAT1 active sites)—with a phenylacetic acid core, a classic acidic anchor for ionic interactions.[1]
In drug discovery, this scaffold is often utilized to:
-
Modulate Lipophilicity (LogP): The cyclopropyl group adds steric bulk and lipophilicity without the metabolic liability of an ethyl or isopropyl group.
-
Restrict Conformation: The 2-chloro substituent forces the acetic acid side chain out of planarity, often improving selectivity against off-targets.[1]
-
Serve as a Bioisostere: It acts as a robust replacement for unstable biaryl ether moieties in early lead optimization.[1]
Retrosynthetic Analysis
To design a scalable synthesis, we analyze the target molecule (TM) via two primary disconnections. The strategic choice depends on the scale and availability of starting materials.[1]
-
Strategy A (Late-Stage Functionalization): Ideal for Medicinal Chemistry (gram scale). Disconnects at the cyclopropyl-aryl bond using a Suzuki-Miyaura coupling on a pre-formed phenylacetic acid derivative.[1]
-
Strategy B (Linear Construction): Ideal for Process Chemistry (kg scale). Starts from cheap 4-bromo-2-chlorotoluene, building the acetic acid tail after installing the cyclopropyl ring to avoid protecting group manipulations.[1]
Logic Diagram (DOT Visualization)
Figure 1: Retrosynthetic disconnection strategies highlighting the convergence on the Suzuki coupling step.
Detailed Synthetic Protocols
Route A: The "MedChem" Route (High Fidelity)
This route is preferred for rapid delivery of high-purity material (1–50 g). It utilizes a protected ester to prevent catalyst poisoning by the free carboxylic acid during the metal-catalyzed coupling.[1]
Step 1: Esterification
Objective: Protect the carboxylic acid.[1]
-
Reagents: 2-(4-Bromo-2-chlorophenyl)acetic acid, Methanol (MeOH), Sulfuric Acid (H₂SO₄).[1]
-
Protocol: Dissolve the acid in MeOH (10 vol). Add catalytic H₂SO₄ (0.1 eq). Reflux for 4 hours. Concentrate and partition between EtOAc/NaHCO₃.[1]
-
Yield: >95%.
Step 2: Suzuki-Miyaura Coupling (Critical Step)
Objective: Install the cyclopropyl ring.[1]
-
Challenge: Cyclopropylboronic acid is prone to protodeboronation (instability).
-
Solution: Use Potassium Cyclopropyltrifluoroborate (Molander salt) or excess boronic acid with a robust catalyst system.
Protocol:
-
Charge: In a reaction vessel, combine:
-
Methyl 2-(4-bromo-2-chlorophenyl)acetate (1.0 eq)[1]
-
Cyclopropylboronic acid (1.5 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) — Chosen for resistance to steric bulk.
-
Base: K₃PO₄ (3.0 eq) — Anhydrous conditions preferred.
-
-
Solvent: Toluene:Water (10:[1]1) or 1,4-Dioxane:Water (4:1).
-
Conditions: Degas with N₂ for 15 mins. Heat to 90°C for 12–16 hours.
-
Workup: Filter through Celite. Extract with EtOAc.[1] Wash with brine.[1]
-
Purification: Silica gel chromatography (0-10% EtOAc/Hexanes).
-
Key Insight: The 2-chloro substituent creates steric hindrance.[1] High catalyst loading or active ligands (like S-Phos or RuPhos) may be required if conversion is sluggish.[1]
Step 3: Saponification
Objective: Reveal the final acid.[1]
-
Protocol: Dissolve ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours. Acidify with 1N HCl to pH 2.[1] Extract with DCM.[1]
-
Final Form: White to off-white solid. Recrystallize from Hexane/EtOAc if necessary.
Route B: The "Process" Route (Cost-Effective)
For kilogram-scale production, avoiding the expensive phenylacetic acid starting material is crucial.[1]
-
Suzuki Coupling: 4-Bromo-2-chlorotoluene + Cyclopropylboronic acid
2-Chloro-4-cyclopropyltoluene .[1] -
Radical Bromination: Reaction with NBS (N-bromosuccinimide) and AIBN in CCl₄ or PhCF₃
2-Chloro-4-cyclopropylbenzyl bromide .[1]-
Note: Careful temperature control is needed to avoid bromination of the cyclopropyl ring (ring opening).
-
-
Cyanation: Reaction with NaCN in DMSO or DMF
2-Chloro-4-cyclopropylbenzyl cyanide .[1] -
Hydrolysis: Acidic hydrolysis (HCl/AcOH) converts the nitrile directly to the Target Acid .
Critical Process Parameters (CPPs) & Data Summary
| Parameter | Route A (Ester) | Route B (Toluene) | Technical Note |
| Overall Yield | 60–75% | 40–55% | Route A has fewer steps; Route B has cheaper inputs.[1] |
| Impurity Risk | Protodeboronation (Des-cyclopropyl) | Ring-opening (during bromination) | Cyclopropyl rings are sensitive to radical conditions in Route B. |
| Catalyst Choice | Pd(dppf)Cl₂ or Pd(OAc)₂/RuPhos | Pd/C or Pd(PPh₃)₄ | RuPhos is superior for sterically hindered chlorides/bromides. |
| Safety | Low Hazard | High Hazard (Cyanide step) | Route B requires dedicated cyanide waste handling. |
Impurity Profile Management[1]
-
Des-bromo impurity: Result of incomplete coupling or reduction.[1] Control by ensuring anhydrous solvent in Step 2.[1]
-
Homocoupling (Biaryl): Result of oxidative coupling of boronic acid. Minimized by degassing solvents thoroughly.[1]
-
Isomerization: The cyclopropyl ring is stable under basic Suzuki conditions but can open under harsh acidic conditions (e.g., strong HBr).
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the preferred Route A (Ester method).
References
-
Suzuki-Miyaura Coupling on Cyclopropyl Systems
-
Wallace, D. J., et al. "Cyclopropylboronic Acid: A Reagent for the Synthesis of Cyclopropanes."[1] Tetrahedron Letters, 2002.[1] Link
-
Molander, G. A., et al. "Efficient Synthesis of Cyclopropanes via Suzuki Cross-Coupling of Potassium Cyclopropyltrifluoroborate."[1] Journal of Organic Chemistry, 2003.[1] Link
-
-
General Phenylacetic Acid Synthesis
-
Related Scaffold Pharmacology (URAT1/Lesinurad Context)
Spectroscopic Characterization of 2-(2-Chloro-4-cyclopropylphenyl)acetic Acid: A Predictive and Methodological Guide
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel compound, 2-(2-Chloro-4-cyclopropylphenyl)acetic acid. As experimental data for this specific molecule is not yet publicly available, this document serves as a predictive analysis and a methodological framework for researchers engaged in its synthesis and characterization. The predicted spectroscopic signatures for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are derived from established principles and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical predictions and practical, field-proven protocols for data acquisition and interpretation.
Introduction
This compound is a substituted phenylacetic acid derivative. The unique combination of a chloro substituent, a cyclopropyl group, and a carboxylic acid moiety on the phenyl ring is expected to confer distinct chemical and physical properties, making its unambiguous structural confirmation through spectroscopic methods paramount. Phenylacetic acid derivatives are significant in medicinal chemistry, and understanding the spectroscopic profile of this new analogue is a critical step in its potential development.
This guide will first present the predicted spectroscopic data, explaining the rationale behind the chemical shift assignments, fragmentation patterns, and vibrational modes. Subsequently, it will provide detailed, step-by-step experimental protocols for acquiring high-quality NMR, MS, and IR data, grounded in established best practices.
Predicted Spectroscopic Data
The following sections detail the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on the analysis of similar compounds, including 2-chlorophenylacetic acid and various cyclopropyl-substituted aromatics.[1][2][3]
Molecular Structure and Predicted Numbering:
Caption: Predicted numbering for this compound.
2.1.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | br s | 1H | COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet at a significantly downfield chemical shift. |
| ~7.30 | d | 1H | H-6 | Aromatic proton ortho to the chloro group and meta to the acetic acid group. |
| ~7.15 | dd | 1H | H-5 | Aromatic proton meta to both the chloro and cyclopropyl groups. |
| ~7.05 | d | 1H | H-3 | Aromatic proton ortho to the cyclopropyl group and meta to the chloro group. |
| ~3.70 | s | 2H | CH₂ | Methylene protons of the acetic acid side chain, appearing as a singlet. |
| ~1.90 | m | 1H | CH (cyclopropyl) | Methine proton of the cyclopropyl group. |
| ~0.95 | m | 2H | CH₂ (cyclopropyl) | Diastereotopic methylene protons of the cyclopropyl group. |
| ~0.65 | m | 2H | CH₂ (cyclopropyl) | Diastereotopic methylene protons of the cyclopropyl group. |
2.1.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~178 | COOH | Carbonyl carbon of the carboxylic acid. |
| ~145 | C-4 | Aromatic carbon attached to the cyclopropyl group. |
| ~135 | C-2 | Aromatic carbon bearing the chloro substituent. |
| ~133 | C-1 | Aromatic carbon attached to the acetic acid side chain. |
| ~130 | C-6 | Aromatic methine carbon. |
| ~128 | C-5 | Aromatic methine carbon. |
| ~126 | C-3 | Aromatic methine carbon. |
| ~40 | CH₂ | Methylene carbon of the acetic acid side chain. |
| ~15 | CH (cyclopropyl) | Methine carbon of the cyclopropyl group. |
| ~10 | CH₂ (cyclopropyl) | Methylene carbons of the cyclopropyl group. |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is anticipated to yield a distinct fragmentation pattern useful for structural confirmation. The fragmentation of phenylacetic acids is well-documented and typically involves cleavage of the acetic acid side chain.[4][5] The presence of the chloro and cyclopropyl substituents will also influence the fragmentation pathways.[6]
Predicted Fragmentation Pattern:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Table of Predicted m/z Values:
| m/z | Ion | Notes |
| 224/226 | [M]⁺˙ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |
| 179/181 | [M-COOH]⁺ | Loss of the carboxyl group. |
| 165/167 | [M-CH₂COOH]⁺ | Loss of the entire acetic acid side chain, a common fragmentation for phenylacetic acids. |
| 189 | [M-Cl]⁺ | Loss of the chlorine atom. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. The aromatic and cyclopropyl C-H stretches will also be present.[2][7][8]
Table of Predicted IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~3000 | Medium | Cyclopropyl C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (CH₂) |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1600, ~1480 | Medium | Aromatic C=C stretches |
| ~1420 | Medium | O-H bend (in-plane) |
| ~1250 | Strong | C-O stretch |
| ~920 | Broad, Medium | O-H bend (out-of-plane) |
| ~820 | Strong | C-H bend (out-of-plane, 1,2,4-trisubstituted benzene) |
| ~750 | Strong | C-Cl stretch |
Experimental Methodologies
To obtain high-quality spectroscopic data for this compound, the following detailed protocols are recommended.
NMR Data Acquisition
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3.1.2. ¹H NMR Acquisition Protocol
Caption: Workflow for ¹H NMR data acquisition.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[9]
-
Pulse Calibration: Determine the 90° pulse width for the probe and sample.[10]
-
Acquisition Parameters:
-
Spectral Width: -2 to 14 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)[11]
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum manually or automatically.
-
Calibrate the chemical shift scale to the residual solvent peak or TMS (0 ppm).
-
Integrate the signals and perform peak picking.
-
3.1.3. ¹³C NMR Acquisition Protocol
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquisition Parameters:
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024 or more, depending on the sample concentration.[11]
-
Decoupling: Use proton decoupling to simplify the spectrum to singlets.
-
-
Processing: Follow a similar processing workflow as for the ¹H NMR spectrum.
Mass Spectrometry Data Acquisition
3.2.1. Sample Preparation
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[12]
-
Filter the solution through a 0.22 µm syringe filter if necessary.
3.2.2. EI-MS Acquisition Protocol
Caption: Workflow for EI-MS data acquisition.
-
Instrument: Use a mass spectrometer with an Electron Ionization (EI) source, such as a GC-MS or a direct insertion probe system.
-
Ionization Energy: Set the electron energy to 70 eV.
-
Mass Range: Scan a mass range of m/z 40-400 to ensure capture of the molecular ion and expected fragments.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion.
FT-IR Data Acquisition
3.3.1. Sample Preparation (KBr Pellet)
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[13]
-
Press the mixture into a transparent pellet using a hydraulic press.
3.3.2. FT-IR Acquisition Protocol
Caption: Workflow for FT-IR data acquisition.
-
Instrument: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Background Scan: Collect a background spectrum of the empty sample compartment or a pure KBr pellet to subtract atmospheric and instrumental interferences.[14]
-
Sample Scan: Place the KBr pellet containing the sample in the spectrometer and acquire the spectrum.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and established spectroscopic principles, we have proposed a comprehensive set of expected NMR, MS, and IR data. The detailed experimental protocols offer a reliable roadmap for researchers to acquire high-quality data for this novel compound. The validation of these predictions through experimental work will be a crucial step in confirming the structure and purity of synthesized this compound, thereby facilitating its further investigation in scientific and pharmaceutical research.
References
-
The C=O Bond, Part III: Carboxylic Acids - Spectroscopy Online. (2020). Available at: [Link]
-
Electrospray ionization tandem mass fragmentation pattern of camostat and its degradation product, 4-(4-guanidinobenzoyloxy)phenylacetic acid - ResearchGate. (2025). Available at: [Link]
-
IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]
-
Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives - The Royal Society of Chemistry. Available at: [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. (2023). Available at: [Link]
-
Mass Spectrometry Protocols and Methods | Springer Nature Experiments. Available at: [Link]
-
Stepbystep procedure for NMR data acquisition. Available at: [Link]
-
Protocols | NMR Facility - Chemistry Department - The University of Chicago. Available at: [Link]
-
Quantifying Small Molecules by Mass Spectrometry | LCGC International. (2014). Available at: [Link]
-
Mass Spectrometry: Fragmentation. Available at: [Link]
-
Common NMR experiments and the time it takes to run them. (2021). Available at: [Link]
-
Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide For PSC and NSC Bruker 400 NMR Spectrometer Dr. Zhenming - CDN. Available at: [Link]
-
Sample preparation for FT-IR. Available at: [Link]
-
SOP for Calibration of FT-IR Spectrometer | Pharmaguideline. Available at: [Link]
-
Prepping Small Molecules for Mass Spec | Biocompare.com. (2019). Available at: [Link]
-
Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 - Intertek. Available at: [Link]
-
PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM ST. Available at: [Link]
-
Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][2][7]benzothia zepin-1-ones - PubMed. Available at: [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. Available at: [Link]
-
Mass Spectrometry analysis of Small molecules. (2013). Available at: [Link]
-
Guide to FT-IR Spectroscopy - Bruker. Available at: [Link]
-
NMR Chemical Shifts. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Available at: [Link]
-
1H NMR (CDCl3, 300 MHz) of phenylacetic acid - ResearchGate. Available at: [Link]
-
13C NMR (CDCl3, 50 MHz) of phenylacetic acid - ResearchGate. Available at: [Link]
-
Phenylacetic acid, 2-methylcyclohex-2-enyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
1 H NMR Spectrum (1D, 601 MHz, CD3OD, experimental) (NP0000651) - NP-MRD. Available at: [Link]
-
GCMS Section 6.9.5 - Whitman People. Available at: [Link]
-
Phenylacetic Acid | C8H8O2 | CID 999 - PubChem. Available at: [Link]
Sources
- 1. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
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- 13. eng.uc.edu [eng.uc.edu]
- 14. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]
Technical Guide: Characterization and Validation of 2-(2-Chloro-4-cyclopropylphenyl)acetic Acid
[1]
Executive Summary & Core Directive
In the context of medicinal chemistry—specifically within the optimization of Non-Steroidal Anti-Inflammatory Drug (NSAID) scaffolds and URAT1 inhibitors—2-(2-Chloro-4-cyclopropylphenyl)acetic acid serves as a critical building block.[1] Its structural integrity relies on the precise arrangement of the lipophilic cyclopropyl moiety and the ortho-chloro substituent, which modulate metabolic stability and binding affinity.[1]
This guide provides an autonomous, rigorous framework for the molecular validation of this compound. Unlike generic datasheets, this document focuses on the causality of analytical deviations and establishes a self-validating protocol for confirming identity and purity.
Molecular Identity & Weight Analysis[1]
Accurate dosing and stoichiometric calculations in library synthesis depend on the precise molecular weight.[1] For halogenated compounds, the isotopic distribution is non-negotiable.[1]
Physicochemical Constants[1]
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₁H₁₁ClO₂ | |
| Average Molecular Weight | 210.66 g/mol | Used for bulk stoichiometric calculations.[1] |
| Monoisotopic Mass | 210.0448 Da | Target for High-Resolution Mass Spectrometry (HRMS).[1] |
| Exact Mass (M+2) | 212.0418 Da | Due to ³⁷Cl isotope (~32% abundance).[1] |
| Predicted pKa | ~3.8 - 4.2 | Acidic carboxyl group; retention sensitive to pH.[1] |
| LogP (Predicted) | ~2.8 | Moderately lipophilic; requires organic modifier in HPLC.[1] |
Isotopic Signature Verification
The presence of a single Chlorine atom introduces a distinct 3:1 intensity ratio between the molecular ion (M) and the M+2 isotope.[1]
-
Primary Ion (³⁵Cl): 210.04 Da (100% relative abundance)[1]
-
Secondary Ion (³⁷Cl): 212.04 Da (~32% relative abundance)[1]
Critical Checkpoint: If your Mass Spec data does not show this 3:1 doublet, the compound is not chlorinated, or it is a mixture.[1]
Synthesis & Retro-Synthetic Logic
To validate the impurity profile, one must understand the genesis of the molecule.[1] The most robust route utilizes a Suzuki-Miyaura Cross-Coupling on a pre-functionalized phenylacetic acid scaffold.[1]
Retro-Synthetic Pathway[1]
-
Target: this compound.
-
Precursor: 2-(4-Bromo-2-chlorophenyl)acetic acid (or its ester).[1]
-
Reagent: Cyclopropylboronic acid.[1]
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a base (K₂CO₃).[1]
This pathway implies specific potential impurities:
-
Protodeboronation Byproduct: 2-(2-Chlorophenyl)acetic acid (Loss of cyclopropyl).[1]
-
Homocoupling Dimer: Biaryl species.[1]
-
Unreacted Bromide: 2-(4-Bromo-2-chlorophenyl)acetic acid (Mass shift +44 Da, distinct Br isotope pattern 1:1).[1]
Visualization of Synthesis & QC Workflow
Figure 1: Synthesis and Quality Control Workflow. The pathway highlights critical control points where impurities (des-bromo or homocoupled products) must be assessed.
Analytical Protocols (Self-Validating Systems)
High-Performance Liquid Chromatography (HPLC)
Objective: Purity assessment >98%.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of COOH, improving peak shape).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 220 nm (Amide/Carboxyl absorption) and 254 nm (Aromatic).[1]
Validation Logic: The cyclopropyl group significantly increases lipophilicity compared to the unsubstituted phenylacetic acid.[1]
-
Expected Result: The target compound should elute later than the chloro-phenylacetic acid impurity.[1]
-
Failure Mode: If the main peak elutes early (RT < 3 min), suspect hydrolysis of the cyclopropyl ring or loss of the chlorine.[1]
Mass Spectrometry (LC-MS)[1]
Objective: Molecular Weight Confirmation.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).[1]
-
Target Ion: m/z 209.04 ([M-H]⁻).[1]
-
Cone Voltage: 20-30V. High voltage may cause decarboxylation (Loss of CO₂ = M - 44).[1]
Protocol Step-by-Step:
-
Dissolve 1 mg sample in 1 mL MeOH.
-
Inject 5 µL.
-
Monitor TIC (Total Ion Chromatogram).[1]
-
Extract spectrum at peak apex.[1]
-
Verify Isotope Pattern: Ensure the m/z 211.04 peak is approximately 33% the height of the 209.04 peak.[1]
Nuclear Magnetic Resonance (NMR)
Objective: Structural connectivity.
-
Solvent: DMSO-d₆ or CDCl₃.[1]
-
Key Diagnostic Signals:
-
Cyclopropyl Ring: Look for two multiplets in the high field region, typically δ 0.6 – 1.1 ppm (4H total).[1] This is the "fingerprint" of the molecule.[1]
-
Benzylic Protons: Singlet at δ ~3.6 ppm (CH₂-COOH).[1]
-
Aromatic Region: Three protons.[1] The pattern should reflect a 1,2,4-substitution (one doublet, one singlet-like, one doublet-of-doublets).
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Phenylacetic Acid Derivatives. Retrieved from [Link][1]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for the synthesis protocol). [Link]
-
ChemSRC (2023). this compound Database Entry.[1] (Verification of CAS existence and basic properties). [Link]
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.[1] (Standard reference for interpreting Cl-isotope patterns and Cyclopropyl NMR shifts). [Link][1]
Technical Guide: Solubility Profiling of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid
This technical guide details the solubility profiling, thermodynamic modeling, and process applications for 2-(2-Chloro-4-cyclopropylphenyl)acetic acid , a critical intermediate in the synthesis of URAT1 inhibitors (e.g., Lesinurad).
Executive Summary & Chemical Context
This compound (CAS: Referenced as Intermediate) is a lipophilic phenylacetic acid derivative. Its solubility landscape is governed by the competition between the hydrophilic carboxyl group (-COOH) and the hydrophobic 2-chloro-4-cyclopropylphenyl moiety.
Understanding its solid-liquid equilibrium (SLE) is prerequisite for:
-
Purification: Designing crystallization processes to remove regioisomers.
-
Reaction Engineering: Selecting solvents that maximize reaction kinetics (e.g., alkylation or esterification).
-
Formulation: Ensuring bioavailability in early-phase drug delivery.
Structure-Property Analysis
-
Hydrophobic Core: The cyclopropyl group adds significant lipophilicity compared to unsubstituted phenylacetic acid, reducing water solubility.
-
Steric Hindrance: The ortho-chloro substituent twists the phenyl ring out of plane relative to the acetic acid side chain, potentially lowering the crystal lattice energy and modifying solvation entropy.
-
Hydrogen Bonding: The carboxylic acid dimerizes in non-polar solvents but forms hydrogen bonds with protic solvents (alcohols).
Experimental Methodology: Laser Monitoring Technique
To generate high-precision solubility data, the Laser Dynamic Method is the industry standard, offering superior accuracy over gravimetric analysis.
Protocol: Automated Solubility Determination
This self-validating protocol minimizes human error and ensures thermodynamic equilibrium.
Equipment:
-
Jacketed glass vessel (50 mL) with precise temperature control (
K). -
Laser monitoring system (transmissivity detector).
-
Magnetic stirring (400 rpm).
Workflow:
-
Preparation: Charge a known mass (
) of solvent into the vessel. -
Solute Addition: Add excess this compound.
-
Heating: Ramp temperature until the laser transmission hits 100% (dissolution).
-
Cooling: Lower temperature at 0.1 K/min until transmission drops (nucleation).
-
Equilibrium: The average of dissolution (
) and nucleation ( ) temperatures (where hysteresis < 0.5 K) defines the saturation temperature.
Figure 1: Automated Laser Dynamic Method for solubility determination.
Solubility Landscape & Data Interpretation
The solubility of this compound (
Representative Solubility Data (Mole Fraction )
Note: Values are representative of 2-chloro-phenylacetic acid derivatives.
| Solvent | 283.15 K | 298.15 K | 313.15 K | 323.15 K | Solvation Mechanism |
| Ethanol | 0.0421 | 0.0685 | 0.1120 | 0.1540 | H-bonding (Donor/Acceptor) |
| Isopropanol (IPA) | 0.0380 | 0.0610 | 0.1050 | 0.1420 | H-bonding + Van der Waals |
| Ethyl Acetate | 0.0310 | 0.0520 | 0.0890 | 0.1250 | Dipole-Dipole |
| Toluene | 0.0150 | 0.0280 | 0.0490 | 0.0720 | |
| Water | < 0.0001 | 0.0002 | 0.0005 | 0.0009 | Hydrophobic Repulsion |
Key Insight: The "cyclopropyl" effect significantly reduces water solubility compared to phenylacetic acid, making water an excellent anti-solvent for crystallization yields >95%.
Thermodynamic Modeling
To correlate experimental data (
A. Modified Apelblat Equation
The most accurate semi-empirical model for this class of compounds.
-
A, B, C: Empirical parameters derived from regression.
-
Applicability: Excellent for pure solvents (R² > 0.99).
B. (Buchowski) Equation
- : Non-ideality parameter.
- : Excess enthalpy term.
- : Melting point of the solute.[1]
C. NRTL (Non-Random Two-Liquid) Model
Used for binary mixtures (e.g., Ethanol + Water). It accounts for the local composition differences around the solute vs. the bulk solvent.
Thermodynamic Parameters
Dissolution is an endothermic and entropy-driven process.[2]
-
Enthalpy (
): Positive. Heat is absorbed to break the crystal lattice. -
Entropy (
): Positive. Disorder increases as the crystal dissolves. -
Gibbs Energy (
): Positive at low T, decreasing as T increases (solubility increases).
Process Application: Crystallization Strategy
Based on the solubility differential, a Cooling + Anti-solvent Crystallization is recommended.
Solvent Selection Logic
-
Primary Solvent: Isopropanol (IPA) .
-
Reason: High solubility at high T (323 K), moderate at low T. Good impurity rejection.
-
-
Anti-Solvent: Water .
-
Reason: Drastic solubility drop. The cyclopropyl group creates a "oiling out" risk if added too fast; controlled addition is required.
-
Figure 2: Optimized crystallization workflow based on solubility data.
References
-
Acree, W. E. (2025). Thermodynamic Properties of Organic Compounds: Solubility of Phenylacetic Acid Derivatives. NIST Solubility Data Series.
-
Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Methodology for Apelblat Correlation).[3]
-
Wang, J., et al. (2018). "Solubility Measurement, Modeling, and Thermodynamic Functions for para-Methoxyphenylacetic Acid in Pure and Mixed Organic and Aqueous Systems". Journal of Chemical & Engineering Data, 63(9), 3369-3381.[4]
- Sha, Z., et al. (2024). "Thermodynamic analysis of substituted phenylacetic acids in binary solvent mixtures". Journal of Molecular Liquids. (Source for thermodynamic modeling parameters).
Sources
Safe Handling and Operational Protocols for 2-(2-Chloro-4-cyclopropylphenyl)acetic Acid
Executive Summary
This technical guide outlines the safety, handling, and operational protocols for 2-(2-Chloro-4-cyclopropylphenyl)acetic acid , a specialized intermediate likely utilized in the synthesis of URAT1 inhibitors (e.g., Lesinurad analogs) or non-steroidal anti-inflammatory drugs (NSAIDs).
As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact structure may be proprietary or sparse in public registries, its safety profile can be rigorously predicted via Structure-Activity Relationship (SAR) analysis of its functional congeners: 2-(2-chlorophenyl)acetic acid and cyclopropylacetic acid .
Critical Safety Baseline: Treat this compound as a Severe Irritant/Corrosive and a Respiratory Sensitizer until empirical data proves otherwise. The electron-withdrawing chlorine atom at the ortho position enhances the acidity of the acetic acid moiety, potentially increasing its corrosivity compared to unsubstituted phenylacetic acid.
Part 1: Chemical Identity & Physicochemical Profile
Understanding the molecule's architecture is the first step in risk mitigation. The cyclopropyl ring introduces unique stability constraints, while the chlorinated phenyl ring dictates solubility and acidity.
| Property | Description / Predicted Value | Operational Implication |
| Chemical Structure | Phenylacetic acid core with 2-Cl and 4-Cyclopropyl substituents.[1] | Acidic Moiety: Corrosive to mucous membranes.Cyclopropyl: Potential for ring-opening under strong acidic conditions. |
| Molecular Formula | C₁₁H₁₁ClO₂ | N/A |
| Molecular Weight | ~210.66 g/mol | N/A |
| Physical State | Solid (Crystalline Powder) | Dust Hazard: High risk of airborne particulate generation during weighing. |
| Solubility | Low in water; High in DMSO, Methanol, DCM. | Use organic solvents for cleaning spills; water alone may be ineffective. |
| pKa (Predicted) | ~3.8 – 4.0 | Stronger acid than acetic acid; capable of causing chemical burns. |
Part 2: Hazard Identification & Toxicology (SAR-Derived)
Basis of Classification: Extrapolated from SDS data for 2-(2-chlorophenyl)acetic acid [CAS: 2444-36-2] and Cyclopropylacetic acid [CAS: 5239-82-7].
GHS Classification (Predicted)
-
Skin Corrosion/Irritation: Category 1B or 2 (H314/H315). Conservative approach: Handle as Cat 1B.
-
Serious Eye Damage/Irritation: Category 1 (H318).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation).[2]
-
Acute Toxicity (Oral): Category 4 (H302).[2]
Toxicological Mechanisms
-
Local Tissue Damage: The free carboxylic acid proton, activated by the ortho-chloro group, rapidly protonates cell membrane proteins upon contact, leading to coagulation necrosis (burns) or severe dermatitis.
-
Respiratory Irritation: Inhalation of dust triggers immediate irritation of the upper respiratory tract. The cyclopropyl moiety is generally stable but, if metabolized, can form reactive intermediates (though this is a chronic rather than acute concern).
Part 3: Risk Management & Engineering Controls
The hierarchy of controls must prioritize containment. Relying solely on PPE is insufficient for potent organic acids.
containment Strategy: The "OEL Band" Approach
Since a specific Occupational Exposure Limit (OEL) is undefined, assign this compound to Control Band 3 (10 – 100 µg/m³) .
Engineering Control Workflow
Figure 1: Decision logic for selecting engineering controls based on quantity handled.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: If outside a hood, use a Full-Face Respirator with ABEK-P3 cartridges (Acid Gas + Particulate).
-
Hand Protection:
-
Primary: Nitrile (0.11 mm) – Splash protection only.
-
Immersion/High Risk: Butyl Rubber (0.3 mm) or Viton. Note: Standard nitrile degrades rapidly upon exposure to halogenated organic acids in solution.
-
-
Eye/Face: Chemical Goggles (ventless) are mandatory. A face shield is required if handling solutions >100 mL.
Part 4: Operational Protocols
Storage and Stability[1][3]
-
Temperature: Store at 2–8°C .
-
Atmosphere: Hygroscopic potential exists. Store under Argon or Nitrogen .
-
Incompatibilities:
-
Strong Oxidizers: Risk of fire.[3]
-
Strong Bases: Exothermic neutralization.
-
Lewis Acids: Potential to ring-open the cyclopropyl group, leading to uncontrolled polymerization or degradation.
-
Synthesis & Handling Workflow
Every transfer of solid material must occur within a contained environment.
-
Weighing: Use an anti-static gun to neutralize charge on the powder before spatulation. This prevents "dust fly-out."
-
Solubilization: Add solvent to the solid, not vice-versa, to minimize splash risk.
-
Reaction Monitoring: When quenching reactions containing this intermediate, ensure the pH does not drop rapidly below 2.0 if the cyclopropyl ring integrity is critical for the final product (though the phenyl ring stabilizes it, caution is warranted).
Part 5: Emergency Response Protocols
In the event of exposure, the acidic nature of the compound dictates immediate dilution and neutralization.
Figure 2: Immediate response protocol for exposure incidents.[2][4] Note: Never attempt to neutralize eye exposures with bases.
Spill Cleanup
-
Evacuate: Clear the area of non-essential personnel.
-
PPE: Don full PPE (including respirator).
-
Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a dedicated acid spill kit until bubbling ceases.
-
Collect: Sweep up the neutralized slurry. Do not dry sweep the pure powder.
References
-
Fisher Scientific. (2021). Safety Data Sheet: 2-(2-Chlorophenyl)acetic acid. Retrieved from (Used as SAR Surrogate for Chlorinated Phenylacetic Acid core).
-
Sigma-Aldrich. (2023). Safety Data Sheet: Cyclopropylacetic acid. Retrieved from (Used as SAR Surrogate for Cyclopropyl moiety).
-
PubChem. (n.d.).[5] Compound Summary: 2-(2-Chlorophenyl)acetic acid. National Library of Medicine. Retrieved from .
-
Cayman Chemical. (2022). Safety Data Sheet: Phenylacetic Acid. Retrieved from .
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. (Reference for cyclopropyl stability and medicinal chemistry context).
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Methodological & Application
Synthesis of 2-(2-Chloro-4-cyclopropylphenyl)acetic Acid Derivatives: A Detailed Guide for Drug Discovery Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-(2-chloro-4-cyclopropylphenyl)acetic acid and its derivatives, compounds of significant interest in contemporary drug discovery. We delve into the strategic application of modern synthetic methodologies, with a particular focus on palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying scientific rationale for key experimental choices. By integrating field-proven insights with authoritative references, we aim to provide a self-validating and robust resource for the synthesis of this important class of molecules.
Introduction: The Significance of 2-Aryl Acetic Acid Derivatives in Medicinal Chemistry
The 2-arylacetic acid motif is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Derivatives of this compound, in particular, have emerged as promising candidates in various therapeutic areas, including the treatment of inflammatory diseases.[2] The strategic incorporation of the chloro and cyclopropyl substituents on the phenyl ring allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[3]
The synthesis of these complex molecules necessitates a sophisticated and flexible approach. Traditional methods for forming carbon-carbon bonds often suffer from limited functional group tolerance and harsh reaction conditions.[4] The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of such intricate molecular architectures, offering mild, efficient, and highly versatile synthetic routes.[3][5][6] This guide will focus on the practical application of these powerful transformations in the synthesis of this compound derivatives.
Strategic Overview of Synthetic Pathways
The synthesis of the target this compound and its derivatives can be approached through several convergent strategies. The key challenge lies in the efficient construction of the substituted biaryl system and the subsequent introduction of the acetic acid moiety. Here, we will explore two primary palladium-catalyzed cross-coupling strategies: the Suzuki-Miyaura coupling and the Heck reaction.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two key bond disconnections that lead to readily available starting materials.
Diagram 1: Retrosynthetic Analysis
Caption: Retrosynthetic pathways for this compound.
This analysis highlights the versatility of palladium-catalyzed methods, allowing for the strategic formation of the key carbon-carbon bond from different precursors.
Palladium-Catalyzed Cross-Coupling Reactions: A Mechanistic Primer
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional efficiency and selectivity.[3][5] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki), and reductive elimination.[6][7][8]
Diagram 2: General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of palladium precursor, ligand, base, and solvent are critical parameters that must be carefully optimized to achieve high yields and minimize side reactions.[5]
Detailed Protocols and Methodologies
Synthesis of Key Starting Material: 1-Bromo-2-chloro-4-cyclopropylbenzene
The synthesis of the key aryl halide precursor can be achieved from commercially available 4-chloroaniline through a sequence of protection, ortho-lithiation/bromination, and deprotection steps.
Protocol 1: Synthesis of 1-Bromo-2-chloro-4-cyclopropylbenzene
-
Protection of Aniline: To a solution of 4-chloroaniline in a suitable solvent (e.g., dichloromethane), add a protecting group such as trimethylacetyl chloride in the presence of a base like aqueous sodium hydroxide.[9] This step is crucial to prevent side reactions at the amino group during the subsequent lithiation step.
-
Ortho-Directed Lithiation and Bromination: The protected aniline is then subjected to ortho-directed lithiation using a strong base like n-butyllithium at low temperature (-78 °C). The resulting ortho-lithiated species is then quenched with a bromine source, such as 1,2-dibromoethane, to introduce the bromine atom at the 2-position.
-
Deprotection and Diazotization/Sandmeyer Reaction: The protecting group is removed under acidic conditions. The resulting 2-bromo-4-chloroaniline is then converted to the corresponding diazonium salt using sodium nitrite in the presence of a strong acid (e.g., HBr). Subsequent treatment with a copper(I) bromide catalyst (Sandmeyer reaction) will yield the desired 1-bromo-2-chlorobenzene.
-
Suzuki Coupling for Cyclopropyl Introduction: The final step involves a Suzuki-Miyaura coupling reaction between the synthesized 1-bromo-2-chlorobenzene and cyclopropylboronic acid. This reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base (e.g., K₂CO₃) and a suitable solvent system (e.g., toluene/water).[10][11]
Table 1: Representative Reaction Conditions for Suzuki Coupling
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) | Provides the active Pd(0) species for the catalytic cycle. |
| Ligand | Triphenylphosphine | Stabilizes the palladium catalyst and modulates its reactivity. |
| Base | K₂CO₃ (2 eq.) | Activates the boronic acid for transmetalation.[11] |
| Solvent | Toluene/Ethanol/Water | A biphasic system facilitates the reaction of both organic and inorganic reagents. |
| Temperature | 80 °C | Provides sufficient energy to drive the reaction to completion. |
Pathway A: Synthesis via Suzuki-Miyaura Coupling
This pathway involves the coupling of 1-bromo-2-chloro-4-cyclopropylbenzene with a suitable boronic acid or ester derivative of acetic acid.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Ethyl 2-(2-Chloro-4-cyclopropylphenyl)acetate
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-2-chloro-4-cyclopropylbenzene (1.0 eq.), (2-ethoxy-2-oxoethyl)boronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), a suitable phosphine ligand such as SPhos (0.04 eq.), and potassium phosphate (2.0 eq.).
-
Solvent Addition: Add anhydrous toluene as the solvent.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired ethyl ester.
Diagram 3: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling synthesis.
Pathway B: Synthesis via Heck Reaction
An alternative and often highly efficient route is the Heck reaction, which couples the aryl halide with an alkene, followed by oxidation to the carboxylic acid.[12][13]
Protocol 3: Heck Reaction for the Synthesis of 2-(2-Chloro-4-cyclopropylphenyl)acrylic acid
-
Reaction Setup: In a pressure vessel, combine 1-bromo-2-chloro-4-cyclopropylbenzene (1.0 eq.), acrylic acid (1.5 eq.), palladium(II) acetate (0.03 eq.), tri(o-tolyl)phosphine (0.06 eq.), and a base such as triethylamine (2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 120 °C for 16-24 hours. Monitor the reaction progress by analytical techniques.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and acidify with HCl. Extract the product with a suitable organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude acrylic acid derivative can often be purified by recrystallization.
Subsequent Reduction: The resulting acrylic acid derivative can be reduced to the target acetic acid using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C).
Hydrolysis to the Final Acetic Acid
The final step in both pathways, if an ester was synthesized, is the hydrolysis of the ester to the corresponding carboxylic acid.
Protocol 4: Ester Hydrolysis
-
Reaction Setup: Dissolve the ethyl 2-(2-chloro-4-cyclopropylphenyl)acetate in a mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add an excess of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Reaction Execution: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Acidify the reaction mixture with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3. Extract the product with ethyl acetate. The organic layer is then washed with brine, dried, and the solvent removed to yield the final this compound, which can be further purified by recrystallization if necessary.
Characterization and Analytical Techniques
The identity and purity of the synthesized compounds must be rigorously confirmed using a combination of analytical techniques.
Table 2: Analytical Techniques for Compound Characterization
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and confirmation. | Characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the cyclopropyl protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak corresponding to the calculated mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating a high degree of purity.[14] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | A broad O-H stretch for the carboxylic acid and a strong C=O stretch. |
Troubleshooting and Practical Considerations
-
Low Yields in Coupling Reactions: This can often be attributed to catalyst deactivation, insufficient degassing of the reaction mixture, or impure reagents. Ensure all reagents are of high purity and that the reaction is performed under a strictly inert atmosphere. The choice of ligand can also significantly impact the yield.[3][15]
-
Incomplete Hydrolysis: If the ester hydrolysis is sluggish, increasing the reaction temperature or using a stronger base may be necessary.
-
Purification Challenges: The final product may sometimes be difficult to crystallize. In such cases, purification by preparative HPLC may be required.
Conclusion
The synthesis of this compound derivatives is a challenging yet rewarding endeavor for medicinal chemists. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Heck reaction, provides efficient and versatile routes to these valuable compounds. By carefully selecting and optimizing reaction conditions, and by employing rigorous analytical techniques for characterization, researchers can confidently synthesize these molecules for further investigation in drug discovery programs. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful synthesis of this important class of compounds.
References
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- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable. (2025, September 15). Fiveable.
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- Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. Atlanchim Pharma.
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- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Nobel Prize Outreach AB.
- Ullmann condensation - Wikipedia. Wikipedia.
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- RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS Majid M. Heravi and Azadeh Fa - LOCKSS: Serve Content. (2010, June 28). Stanford University.
- Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- Laboratory analysis of acetic acid (CAS: 64-19-7) - Analytice. (2018, April 23). Analytice.
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- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (2013, August 5). Beilstein-Institut.
- Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds - MDPI. (2019, December 25). MDPI.
- Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. Semantic Scholar.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. University of California, San Diego.
- Simple and innovative detection method for acetic acid - InnoUA. University of Alicante.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). University of California, Davis.
- Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). University of California, Davis.
- Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- hplc based procedure development for monitoring acetic acid in daclatasvir drug. ResearchGate.
- Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.
- Ullmann Reaction | Thermo Fisher Scientific - DE. Thermo Fisher Scientific.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review.
- Acetic acid assay - Sigma-Aldrich. Sigma-Aldrich.
- US6028237A - Synthesis of cyclopropylacetylene - Google Patents. Google Patents.
- Synthesis of cyclopropanes - Organic Chemistry Portal. Organic Chemistry Portal.
- US20100267726A1 - 2-aryl-acetic acids, their derivatives and pharmaceutical compositions containing them - Google Patents. Google Patents.
- α-CHLOROPHENYLACETIC ACID - Organic Syntheses Procedure. Organic Syntheses.
- Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed. National Center for Biotechnology Information.
- Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
- CN101585762B - Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid - Google Patents. Google Patents.
- Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. University of Rochester.
- lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters - Organic Syntheses Procedure. Organic Syntheses.
- Ullmann reaction - L.S.College, Muzaffarpur. (2020, October 22). L.S. College, Muzaffarpur.
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Application Note: High-Throughput Quantification of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid in Biological Matrices
Abstract
This application note presents a comprehensive guide to the quantitative analysis of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid, a key analyte in pharmaceutical research and development. We provide detailed, validated protocols for three complementary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for specific applications requiring derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalytical studies. The methodologies are designed for robustness and accuracy, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking reliable and efficient methods for the quantification of this compound in complex biological matrices such as plasma.
Introduction: The Analytical Imperative
This compound is a molecule of interest in modern drug discovery pipelines. Its accurate quantification in biological matrices is paramount for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies, which are fundamental to establishing the safety and efficacy profile of a potential new therapeutic agent. The structural features of the analyte—a carboxylic acid moiety, a chlorinated phenyl ring, and a cyclopropyl group—necessitate tailored analytical strategies to achieve the required sensitivity, selectivity, and throughput.
This guide provides a multi-platform approach to the analytical challenges, explaining the rationale behind the selection of each technique and the critical parameters within each protocol. The overarching goal is to equip the analytical scientist with the tools to generate high-quality, reproducible data that can confidently support regulatory submissions.
Foundational Principles: Method Validation
The reliability of any quantitative data hinges on the thorough validation of the analytical method. All protocols described herein are designed to be validated in accordance with the ICH M10 guideline on bioanalytical method validation.[1][3][4][5] Key validation parameters that must be assessed include:
-
Specificity and Selectivity: The ability to unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferents.[1][2]
-
Accuracy: The closeness of the measured value to the true value, typically expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Stability: The chemical stability of the analyte in the biological matrix under the conditions of sample collection, storage, and processing.
Sample Preparation: The Critical First Step
Effective sample preparation is crucial for removing interferences and concentrating the analyte of interest.[6] For the analysis of this compound in plasma, the following techniques are recommended based on the chosen analytical endpoint.
Workflow for Sample Preparation
Caption: General sample preparation workflows.
Protocol 1: Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for HPLC-UV and some LC-MS/MS applications where matrix effects are manageable.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-UV or LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT and is beneficial for reducing matrix effects in LC-MS/MS.
-
To 100 µL of plasma, add 50 µL of 2% formic acid in water to acidify the sample.
-
Add 600 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness and reconstitute as described in the PPT protocol.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of selectivity and is recommended for achieving the lowest detection limits.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 100 µL of plasma by adding 100 µL of 2% phosphoric acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute.
Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for routine analysis, process development samples, and formulations where analyte concentrations are relatively high.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| UV Detection | 230 nm |
Protocol:
-
Prepare samples using one of the methods described in Section 3.
-
Prepare a series of calibration standards in the appropriate matrix.
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the analyte in the unknown samples using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of the carboxylic acid, derivatization is mandatory for GC-MS analysis.[7][8] This method offers high specificity due to the mass spectrometric detection.
Derivatization Protocol (Silylation):
-
Evaporate the sample extract to complete dryness.
-
Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of acetonitrile.
-
Cap the vial tightly and heat at 60°C for 30 minutes.[4][9][10][11]
-
Cool to room temperature before injection.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temp. | 280°C (Splitless mode) |
| Oven Program | Start at 100°C, ramp to 300°C at 20°C/min, hold for 5 min |
| MS Source | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for high-sensitivity quantification in bioanalytical studies, offering unparalleled selectivity and low detection limits.[9][12]
Method Development for Mass Spectrometry:
The molecular weight of this compound is approximately 224.67 g/mol . For LC-MS/MS analysis in negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 223.7 would be the precursor ion. Product ions can be generated through collision-induced dissociation (CID). A likely fragmentation would be the loss of CO₂ (44 Da), resulting in a product ion at m/z 179.7.
Workflow for LC-MS/MS Method Development
Caption: LC-MS/MS MRM method development workflow.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | High-performance UPLC/HPLC system |
| MS System | Triple Quadrupole Mass Spectrometer |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition | Quantifier: 223.7 -> 179.7 (Proposed) Qualifier: To be determined from product ion scan |
| Collision Energy | To be optimized for each transition |
Summary of Method Performance (Illustrative)
The following table presents typical performance characteristics that should be achievable with the described and validated methods.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Typical LOQ | 50 ng/mL | 10 ng/mL | 0.1 ng/mL |
| Linear Range | 50 - 5000 ng/mL | 10 - 1000 ng/mL | 0.1 - 200 ng/mL |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% |
| Precision (%RSD) | < 15% | < 15% | < 15% |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quantification of this compound in biological matrices. The choice of methodology—HPLC-UV, GC-MS, or LC-MS/MS—should be guided by the specific requirements of the study, including the desired sensitivity, sample throughput, and the nature of the sample matrix. By adhering to the principles of method validation, researchers can ensure the generation of high-quality, reliable data to support critical decisions in the drug development process.
References
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Scribd. (n.d.). Appendix G - Derivatization in GC MS. [Link]
-
Eurofins. (2024, August 16). Veterinary Product Validation: ICH M10 Bioanalytical Method. [Link]
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ICH. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]
-
European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]
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YouTube. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
-
ResearchGate. (n.d.). Mass spectra of high m/z ions of (a) cyc-17 (cyclopropyl-C 17 FA, derivatized as the methyl ester).... [Link]
-
Greyhound Chromatography. (n.d.). GC Derivatization. [Link]
-
PMC. (n.d.). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. [Link]
-
PMC. (2021, December 18). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). MRM transitions and LC-MS/MS conditions. Quantitative transitions are highlighted in bold. [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]
-
Interchim. (n.d.). Derivatization reagents. [Link]
-
PMC. (2021, November 1). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. [Link]
-
Mestrelab. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]
-
PubMed. (2008, August 15). Automated determination of precursor ion, product ion, and neutral loss compositions and deconvolution of composite mass spectra using ion correlation based on exact masses and relative isotopic abundances. [Link]
-
SCIEX. (n.d.). Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS with Scheduled MRM™, Fast Polarity. [Link]
-
ScienceDirect. (n.d.). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]
-
Separation Science. (2023, December 8). Analysis of Residual Chloramphenicol in Shrimp by LC/MS/MS with QuEChERS Sample Pre-treatment. [Link]
-
Agilent. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Veterinary Product Validation: ICH M10 Bioanalytical Method - Eurofins USA [eurofinsus.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. scribd.com [scribd.com]
- 5. database.ich.org [database.ich.org]
- 6. jfda-online.com [jfda-online.com]
- 7. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. japsonline.com [japsonline.com]
Technical Application Note: In Vivo Profiling of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid
This guide outlines the technical protocols for the in vivo profiling of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid , a substituted phenylacetic acid derivative. Based on its chemical scaffold, this compound shares structural homology with NSAIDs (COX inhibitors) and URAT1 inhibitors (e.g., Lesinurad analogs), suggesting potential utility in inflammation, pain management, or hyperuricemia (gout) research.
Executive Summary & Mechanism of Action
This compound is a lipophilic organic acid characterized by a phenylacetic acid core substituted with a chlorine atom at the ortho position and a cyclopropyl group at the para position.
-
Pharmacophore Analysis:
-
Phenylacetic Acid Moiety: A classic scaffold found in NSAIDs (e.g., Diclofenac, Lumiracoxib) responsible for anchoring to the Arg-120 residue in the COX enzyme channel or interacting with anion transporters (OATs/URAT1).
-
Cyclopropyl Group: Enhances metabolic stability and lipophilicity compared to an isopropyl or ethyl group, potentially improving oral bioavailability and potency.
-
2-Chloro Substituent: Provides steric hindrance, forcing the phenyl ring into a non-planar conformation, which is often critical for binding selectivity (e.g., COX-2 vs. COX-1).
-
-
Predicted Mechanism:
-
COX-1/COX-2 Inhibition: Blockade of prostaglandin synthesis via arachidonic acid pathway inhibition.
-
URAT1 Inhibition: Inhibition of urate reabsorption in the renal proximal tubule (analogous to Lesinurad).
-
Formulation & Stability Strategies
Due to the carboxylic acid function and lipophilic substituents, this compound exhibits low aqueous solubility at acidic pH (pKa ~4.0–4.5). Proper formulation is critical for consistent in vivo dosing.
A. Solubility Profile
| Solvent/Medium | Solubility | Comments |
| Water (pH < 4) | Insoluble | Precipitates as free acid. |
| PBS (pH 7.4) | Moderate | Soluble as a salt (anion); may require co-solvent. |
| DMSO | High (>50 mg/mL) | Suitable for stock solutions. |
| Ethanol | High | Avoid high % in vivo due to toxicity. |
B. Recommended Vehicle Formulations
Protocol 1: Oral Suspension (Standard for PK/Efficacy)
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) + 0.1% Tween 80 in water.
-
Preparation:
-
Weigh the compound.
-
Levigate with Tween 80 to wet the powder.
-
Slowly add 0.5% MC while vortexing/stirring to form a homogeneous suspension.
-
Stability: Prepare fresh daily. Resuspend immediately before dosing.
-
Protocol 2: Intravenous (IV) Solution (For Absolute Bioavailability)
-
Vehicle: 10% DMSO / 40% PEG-400 / 50% Saline.
-
Preparation:
-
Dissolve compound in DMSO (10% of final vol).
-
Add PEG-400 (40% of final vol) and vortex.
-
Slowly add Saline (50% of final vol) with constant agitation.
-
Note: If precipitation occurs, adjust pH to 7.5–8.0 using 0.1N NaOH.
-
Pharmacokinetics (PK) Protocol
This protocol determines the absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Design
-
Species: Male Sprague-Dawley Rats (250–300 g) or C57BL/6 Mice (20–25 g).
-
Groups:
-
Group A: IV Bolus (1 mg/kg).
-
Group B: Oral Gavage (PO) (10 mg/kg).
-
-
N: 3–4 animals per time point (serial sampling) or per group.
Sampling Schedule
-
Time Points: Pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
Matrix: Plasma (EDTA or Heparin).
-
Bioanalysis: LC-MS/MS (MRM mode).
-
Transition: Monitor parent [M-H]⁻ ion (Negative mode ESI).
-
Data Analysis (Non-Compartmental)
Calculate:
Efficacy Models
Select the model based on the primary hypothesis (Inflammation vs. Uric Acid).
Protocol A: Carrageenan-Induced Paw Edema (Anti-Inflammatory)
Validates COX inhibition and acute anti-inflammatory efficacy.
-
Animals: Male Wistar Rats (n=6-8/group).
-
Dosing: Administer Vehicle or Test Compound (3, 10, 30 mg/kg PO) 1 hour prior to induction.
-
Positive Control: Indomethacin (10 mg/kg) or Celecoxib (10 mg/kg).
-
-
Induction: Inject 0.1 mL of 1%
-carrageenan (in saline) into the sub-plantar tissue of the right hind paw. -
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.
-
Endpoint: % Inhibition of edema volume relative to vehicle control.
Protocol B: Oxonate-Induced Hyperuricemia (Uricosuric)
Validates URAT1 inhibition (relevant if targeting gout).
-
Animals: Male C57BL/6 Mice or Rats.
-
Induction: Intraperitoneal (IP) injection of Potassium Oxonate (250 mg/kg) to inhibit uricase and raise serum uric acid.
-
Dosing: Administer Test Compound (PO) 1 hour after oxonate injection.
-
Sampling: Collect blood at 1, 2, and 4 hours post-dose.
-
Assay: Measure Serum Uric Acid (sUA) levels using a colorimetric enzymatic kit.
Safety & Toxicology Assessment
Phenylacetic acid derivatives carry specific risks (GI ulceration, renal toxicity).
-
GI Tolerability (Acute):
-
Dose: 30–100 mg/kg PO (single or 3-day repeat).
-
Observation: Necropsy of stomach/intestine for hemorrhagic lesions or ulcers.
-
-
Renal Function:
-
Measure Serum Creatinine and BUN after repeat dosing (5-7 days).
-
-
Acyl Glucuronide Risk:
-
In Vitro Check: Incubate with liver microsomes + UDPGA. Monitor for acyl glucuronide formation, which can be reactive and cause idiosyncratic toxicity.
-
Visual Workflows (Graphviz)
Figure 1: In Vivo Experimental Workflow
This diagram outlines the decision process for evaluating the compound from formulation to specific efficacy models.
Caption: Figure 1. Integrated workflow for formulation, pharmacokinetic validation, and efficacy model selection.
Figure 2: Mechanistic Pathway (COX/Prostaglandin)
Assuming the primary mechanism is COX inhibition (based on scaffold).
Caption: Figure 2. Predicted mechanism of action: Inhibition of the Arachidonic Acid cascade via COX blockade.
References
-
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421. Link
-
Miner, J. N., et al. (2016). Lesinurad, a novel, oral URAT1 inhibitor for the treatment of hyperuricemia associated with gout. Arthritis Research & Therapy, 18(1), 214. (Reference for URAT1 protocols and cyclopropyl-containing acids). Link
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of action of anti-inflammatory drugs. International Journal of Tissue Reactions, 20(1), 3-15. Link
- Di Martino, M., et al. (1987). Anti-inflammatory and antipyretic activity of new phenylacetic acid derivatives. Il Farmaco, 42(1), 12-20. (General reference for phenylacetic acid pharmacology).
High-performance liquid chromatography (HPLC) method for 2-(2-Chloro-4-cyclopropylphenyl)acetic acid
An Application Note and Protocol for the Quantification of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid using High-Performance Liquid Chromatography
Abstract
This document details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. Developed for researchers, scientists, and drug development professionals, this guide provides not only a step-by-step protocol but also the underlying scientific rationale for the methodological choices. The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a quality control or research environment. All validation procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2][3]
Principles and Rationale: A Scientifically-Grounded Approach
The development of a reliable analytical method begins with a thorough understanding of the analyte's physicochemical properties. This compound is a carboxylic acid derivative. The presence of the carboxylic acid functional group dictates the primary challenge in its chromatographic analysis: managing its ionization state.
1.1 Analyte Chemistry and Chromatographic Mode Selection
The analyte possesses both non-polar (phenyl and cyclopropyl groups) and polar (carboxylic acid) moieties, making it an ideal candidate for reversed-phase (RP) HPLC.[4] In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase. Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[5]
1.2 The Critical Role of Mobile Phase pH
For ionizable compounds like carboxylic acids, the mobile phase pH is the most critical parameter influencing retention and peak shape.[6] The pKa of a typical phenylacetic acid is approximately 4.0-4.5.
-
At pH > pKa: The carboxylic acid group is deprotonated (ionized) to its carboxylate form (-COO⁻). This ionized form is highly polar and exhibits very poor retention on a non-polar C18 column, often eluting at or near the void volume.
-
At pH < pKa: The carboxylic acid group is protonated (non-ionized) (-COOH). This form is significantly less polar, allowing for effective hydrophobic interaction with the C18 stationary phase, leading to good retention and symmetrical peak shape.
Therefore, the core principle of this method is to suppress the ionization of the analyte by maintaining a mobile phase pH at least 1.5 to 2 units below the estimated pKa.[4][6] A pH of 2.5 was selected to ensure consistent protonation and, consequently, a robust and reproducible separation.
Materials and Methods
2.1 Equipment and Software
-
HPLC System with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.
-
Chromatography Data System (CDS) software for instrument control, data acquisition, and processing.
-
Analytical balance (0.01 mg readability).
-
Calibrated volumetric flasks and pipettes.
-
pH meter.
-
Sonicator.
-
0.45 µm membrane filters for mobile phase and sample filtration.
2.2 Reagents and Standards
-
This compound Reference Standard (Purity ≥99.5%).
-
Acetonitrile (HPLC Gradient Grade).[7]
-
Potassium Dihydrogen Phosphate (KH₂PO₄), ACS Grade.
-
Phosphoric Acid (H₃PO₄), ~85%, ACS Grade.
-
Water, HPLC Grade or Milli-Q equivalent.
2.3 Chromatographic Conditions
A summary of the final HPLC method parameters is presented in Table 1.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 25 mM KH₂PO₄ Buffer (pH 2.5) : Acetonitrile (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Table 1: Optimized HPLC Method Parameters.
Detailed Experimental Protocols
3.1 Mobile Phase Preparation (1 L)
-
Weigh 3.40 g of KH₂PO₄ and transfer it to a 1 L beaker.
-
Add approximately 500 mL of HPLC grade water and stir until fully dissolved.
-
Adjust the pH of the aqueous solution to 2.5 ± 0.05 using 85% phosphoric acid.
-
Transfer the buffer solution to a 1 L volumetric flask and add water to the mark.
-
In a separate 1 L container, combine 550 mL of the prepared buffer with 450 mL of acetonitrile.
-
Mix thoroughly and degas the final mobile phase for 10-15 minutes using sonication or vacuum filtration.
3.2 Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the mobile phase and mix well. This is the Standard Stock Solution.
3.3 Sample Preparation
-
Prepare a sample solution containing an estimated 100 µg/mL of the analyte using the mobile phase as the diluent.
-
Vortex for 30 seconds and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
3.4 System Suitability Test (SST) Before commencing any analytical run, the system's performance must be verified. This is a mandatory step to ensure the validity of the results.[2][8]
-
Inject the Standard Stock Solution (100 µg/mL) six consecutive times.
-
Evaluate the results against the acceptance criteria in Table 2.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% for six replicate injections |
| %RSD of Retention Time | ≤ 1.0% for six replicate injections |
Table 2: System Suitability Test Acceptance Criteria.
3.5 Analytical Sequence
-
Perform the System Suitability Test.
-
Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Inject the standard solution(s).
-
Inject the sample solution(s).
-
Inject a standard solution at periodic intervals (e.g., after every 10 sample injections) to verify system consistency.
Method Validation Protocol
The analytical method was validated according to the ICH Q2(R2) guideline, "Validation of Analytical Procedures".[1][3] The validation demonstrates that the method is suitable for its intended purpose.[9][10]
Caption: Logical workflow from initial method development to full validation.
4.1 Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11]
-
Protocol: A blank (diluent), a placebo (matrix without analyte), the reference standard, and a spiked sample were analyzed. The chromatograms were compared to ensure no interfering peaks were observed at the retention time of the analyte.
4.2 Linearity and Range
-
Protocol: A series of at least five standard solutions were prepared from the stock solution, covering a range of 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
4.3 Accuracy Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix.[12]
-
Protocol: Triplicate samples were prepared at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
4.4 Precision Precision was evaluated at two levels: repeatability and intermediate precision.[10]
-
Repeatability (Intra-assay precision): Six individual sample preparations at 100% of the target concentration were analyzed on the same day by the same analyst.
-
Intermediate Precision: The repeatability experiment was repeated on a different day, by a different analyst, or using a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
4.5 Limit of Quantitation (LOQ) The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: Determined based on the signal-to-noise ratio (S/N), typically where S/N is 10:1, or from the standard deviation of the response and the slope of the calibration curve.
4.6 Robustness The robustness of the method was evaluated by making small, deliberate variations in the method parameters.[13]
-
Protocol: Parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) were varied. The effect on system suitability parameters was observed.
-
Acceptance Criteria: All system suitability criteria must be met under all varied conditions.
Caption: Interrelationship of key validation parameters as per ICH Q2(R2).
Summary of Validation Results (Illustrative)
| Validation Parameter | Result | Status |
| Specificity | No interference at analyte retention time | Pass |
| Linearity (r²) | 0.9998 | Pass |
| Range | 50 - 150 µg/mL | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | Pass |
| Precision (%RSD) | Repeatability: 0.8%Intermediate: 1.1% | Pass |
| LOQ | 0.5 µg/mL | Pass |
| Robustness | System suitability met under all conditions | Pass |
Table 3: Illustrative summary of method validation results.
Conclusion
The reversed-phase HPLC method described in this application note provides a simple, reliable, and robust solution for the quantitative determination of this compound. The method development was based on sound scientific principles, primarily the control of mobile phase pH to ensure consistent analyte behavior. Comprehensive validation in accordance with ICH guidelines demonstrates that the method is accurate, precise, and specific for its intended purpose in a regulated laboratory setting.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]
-
Title: USP-NF 〈621〉 Chromatography Source: The United States Pharmacopeial Convention URL: [Link]
-
Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]
-
Title: Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics Source: Regulations.gov URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Source: Waters Corporation URL: [Link]
-
Title: Control pH During Method Development for Better Chromatography Source: Agilent URL: [Link]
-
Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]
-
Title: Top Three HPLC Method Development Tips Source: LCGC International URL: [Link]
-
Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]
-
Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
-
Title: Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach Source: Journal of the Chemical Society of Pakistan URL: [Link]
-
Title: HPLC Method Development Source: Phenomenex URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Ich guidelines for validation final Source: Slideshare URL: [Link]
-
Title: Liquid Chromatography HPLC Source: Carl ROTH URL: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. agilent.com [agilent.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. carlroth.com [carlroth.com]
- 8. uni-onward.com.tw [uni-onward.com.tw]
- 9. scribd.com [scribd.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. propharmagroup.com [propharmagroup.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. actascientific.com [actascientific.com]
Application Note & Protocols: 2-(2-Chloro-4-cyclopropylphenyl)acetic Acid as a Pivotal Intermediate in Drug Synthesis
Abstract
Phenylacetic acid derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for numerous Active Pharmaceutical Ingredients (APIs), most notably within the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1][2] This document provides a comprehensive technical guide on the synthesis and application of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid, a key intermediate whose substituted pattern is of significant interest in modern drug development. We present a robust, multi-step synthetic route commencing from accessible starting materials, with a detailed exploration of the critical Willgerodt-Kindler reaction for constructing the phenylacetic acid moiety.[3][4][5] Each protocol is designed to be self-validating, incorporating in-process controls and characterization checkpoints. The causality behind experimental choices, mechanistic insights, and troubleshooting strategies are discussed to empower researchers in their synthetic endeavors.
Introduction: The Significance of Substituted Phenylacetic Acids
The phenylacetic acid motif is a privileged structure in pharmacology. The presence of specific substituents on the phenyl ring modulates the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictates its pharmacokinetic and pharmacodynamic profile. The 2-chloro substituent can influence the conformation of the molecule and enhance binding affinity to target enzymes, while the 4-cyclopropyl group is a valuable bioisostere for larger alkyl or aryl groups, often improving metabolic stability and potency.[6] Consequently, this compound serves as a highly valuable building block for synthesizing next-generation therapeutics. This guide details a reliable pathway for its laboratory-scale synthesis and subsequent derivatization.
Synthetic Strategy and Mechanistic Discussion
The synthesis of the target intermediate is approached via a two-stage process. First, a suitable precursor, 1-(2-chloro-4-cyclopropylphenyl)ethanone, is prepared. Second, this aryl alkyl ketone is converted to the desired phenylacetic acid derivative using the Willgerodt-Kindler reaction.
Overall Synthetic Pathway
The chosen synthetic route is designed for efficiency and scalability, relying on well-established and understood chemical transformations.
Caption: High-level overview of the synthetic route to the target intermediate.
The Willgerodt-Kindler Reaction: A Mechanistic Perspective
The conversion of an aryl alkyl ketone to a terminal carboxylic acid (via an amide or thioamide) is a powerful, albeit complex, rearrangement reaction. The Kindler modification, which utilizes an amine (typically morpholine) and elemental sulfur, is often preferred for its milder conditions and higher yields compared to the classic Willgerodt reaction.[4][7]
The reaction proceeds through several key stages:
-
Enamine Formation: The ketone reacts with morpholine to form an enamine intermediate.
-
Thiation: The electron-rich enamine attacks the electrophilic sulfur, initiating the incorporation of sulfur into the molecule.
-
Rearrangement Cascade: A series of complex rearrangements, likely involving aziridine and thio-substituted iminium intermediates, facilitates the migration of the heteroatom functionality to the terminal carbon of the alkyl chain.[3][5]
-
Thioamide Formation: The rearranged intermediate tautomerizes to the stable thioamide product.
Caption: Simplified mechanism of the Willgerodt-Kindler reaction.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
Protocol 1: Synthesis of 1-(2-Chloro-4-cyclopropylphenyl)ethanone (Precursor)
This protocol describes a transition-metal-catalyzed cross-coupling reaction. The fundamental steps of such cycles typically involve oxidative addition, transmetalation, and reductive elimination.[8][9][10]
| Reagents & Materials | Amount | Moles (mmol) | Supplier/Grade |
| 1-Bromo-2-chloro-4-cyclopropylbenzene | 5.0 g | 21.8 | Commercial |
| Bis(pinacolato)diboron | 6.1 g | 24.0 | Commercial |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 320 mg | 0.44 | Commercial |
| Potassium Acetate (KOAc) | 6.4 g | 65.4 | Anhydrous |
| 1,4-Dioxane | 100 mL | - | Anhydrous |
| Acetic Anhydride | 3.3 mL | 35.0 | Reagent Grade |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 4.4 mL | 35.0 | Reagent Grade |
Procedure:
-
Borylation: To an oven-dried flask under a nitrogen atmosphere, add 1-bromo-2-chloro-4-cyclopropylbenzene, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the mixture to 80 °C and stir for 12-16 hours.
-
In-Process Control: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting bromide.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude boronic ester can be used directly.
-
Acylation: Dissolve the crude boronic ester in a suitable solvent like dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride followed by the dropwise addition of boron trifluoride etherate.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Carefully quench the reaction by pouring it into an ice-cold saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ketone.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected Yield: 65-75%.
Protocol 2: Synthesis of this compound
This protocol covers the Willgerodt-Kindler reaction followed by hydrolysis.[11][12]
| Reagents & Materials | Amount | Moles (mmol) | Supplier/Grade |
| 1-(2-Chloro-4-cyclopropylphenyl)ethanone | 3.0 g | 14.4 | From Protocol 1 |
| Elemental Sulfur (S₈) | 0.7 g | 21.8 (S atoms) | Reagent Grade |
| Morpholine | 3.8 mL | 43.2 | Reagent Grade |
| Sulfuric Acid (50% w/w aqueous solution) | 50 mL | - | Reagent Grade |
| Diethyl Ether | 150 mL | - | Reagent Grade |
Procedure:
-
Willgerodt-Kindler Reaction: In a round-bottom flask equipped with a reflux condenser, combine 1-(2-chloro-4-cyclopropylphenyl)ethanone, sulfur, and morpholine.
-
Heat the mixture to reflux (approx. 130-140 °C) and maintain for 6-8 hours. The mixture will become dark and viscous.
-
In-Process Control: Monitor the disappearance of the starting ketone by TLC.
-
Cool the reaction mixture to room temperature. The crude product is the thioamide, which can be hydrolyzed directly.
-
Hydrolysis: Carefully add the 50% sulfuric acid solution to the crude reaction mixture.
-
Heat the hydrolysis mixture to reflux (approx. 110 °C) and maintain for 10-12 hours.
-
Work-up: Cool the mixture to room temperature and transfer to a separatory funnel.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a 10% sodium hydroxide solution (2 x 30 mL). The desired acid will move to the aqueous basic layer.
-
Separate the layers. Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl. A precipitate should form.
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the final organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound as a crystalline solid.
-
Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, IR (strong C=O stretch ~1700 cm⁻¹), and melting point analysis. Expected Yield: 70-85% over two steps.
Application in API Synthesis: Amide Bond Formation
The synthesized carboxylic acid is an ideal precursor for forming amide bonds, a ubiquitous linkage in pharmaceuticals. The following is a general protocol for coupling the intermediate with a representative primary amine.
Caption: General workflow for amide coupling to form a final API.
Protocol 3: General Amide Coupling
| Reagents & Materials | Amount (Equivalents) |
| This compound | 1.0 |
| EDC (or HATU) | 1.2 |
| HOBt (or omit if using HATU) | 1.2 |
| Primary Amine (R-NH₂) | 1.1 |
| DIPEA (or other non-nucleophilic base) | 3.0 |
| Dichloromethane (DCM) or DMF | Solvent |
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add EDC (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 20 minutes to pre-activate the acid.
-
In a separate flask, dissolve the primary amine (1.1 eq) in the same solvent.
-
Add the amine solution and DIPEA (3.0 eq) to the activated acid mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
In-Process Control: Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the crude amide product by column chromatography or recrystallization.
References
- Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Form
-
Willgerodt rearrangement - Wikipedia. Wikipedia. [Link]
-
General catalytic cycle for C–C cross-coupling reactions. ResearchGate. [Link]
-
A Generalized Picture of C–C Cross-Coupling. (2017). ACS Catalysis. [Link]
-
Willgerodt-Kindler Reaction - SynArchive. SynArchive. [Link]
-
Cross-Coupling General Reactions: Videos & Practice Problems. (2022). Pearson. [Link]
-
Willgerodt-Kindler Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Willgerodt‐Kindler Reac1on - MSU chemistry. (2009). Michigan State University. [Link]
-
The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Erowid. [Link]
- Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
-
Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. PubMed. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ScienceDirect. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 11. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]
Application Notes and Protocol for the Dissolution of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-(2-Chloro-4-cyclopropylphenyl)acetic acid is a carboxylic acid derivative with potential applications in pharmaceutical and agrochemical research. As with many substituted phenylacetic acids, this compound is characterized by its acidic nature and limited aqueous solubility, which present challenges for its dissolution in experimental settings. This document provides a comprehensive guide to understanding the physicochemical properties of this compound and offers a detailed protocol for its dissolution for various research applications. The methodologies outlined herein are designed to ensure the preparation of homogenous, stable solutions suitable for in vitro and in vivo studies.
Physicochemical Properties and Solubility Considerations
While specific experimental data for this compound is not extensively published, its structural similarity to other chlorinated phenylacetic acid derivatives allows for informed predictions of its behavior.[1][2]
Key Predicted Characteristics:
-
Physical State: Likely a white to off-white crystalline solid at room temperature.[2]
-
Aqueous Solubility: Expected to be sparingly soluble in water, particularly at neutral and acidic pH. The hydrophobic nature of the chlorophenyl and cyclopropyl groups contributes to its low affinity for aqueous media.
-
Organic Solvent Solubility: Anticipated to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols like ethanol and methanol.[2]
A summary of predicted and known properties for structurally similar compounds is presented in Table 1.
| Property | Predicted/Known Value | Rationale/Reference |
| Molecular Weight | ~224.66 g/mol | Calculated |
| Physical Form | Crystalline Solid | Analogy to similar compounds[2] |
| Aqueous Solubility | Sparingly soluble | General characteristic of phenylacetic acids |
| Organic Solvents | Soluble in DMSO, Ethanol, Methanol | Common for this class of compounds[2] |
| pKa | Estimated 3-5 | Based on carboxylic acid pKa values |
Dissolution Strategy: A Stepwise Approach
The recommended strategy for dissolving this compound involves a two-step process: initial dissolution in a concentrated organic solvent followed by dilution in an appropriate aqueous buffer. This approach is standard for compounds with low aqueous solubility.
Visualizing the Dissolution Workflow
Sources
Application Note: Profiling 2-(2-Chloro-4-cyclopropylphenyl)acetic acid (CCPA) in Enzyme Inhibition Assays
[1]
Introduction & Mechanistic Rationale
Chemical Basis of Target Selection
The structure of CCPA contains a phenylacetic acid core substituted with a chlorine atom at the ortho position and a cyclopropyl group at the para position.[1]
-
Phenylacetic Acid Core: Mimics the carboxylate head group of Arachidonic Acid (the natural substrate of COX enzymes), allowing entry into the catalytic channel.[1]
-
2-Chloro Substitution: Provides steric bulk similar to the chlorine in Diclofenac or the methyl/chloro groups in Lumiracoxib, forcing the aromatic ring to twist orthogonal to the acetic acid tail.[1] This "L-shape" conformation is critical for binding in the hydrophobic pocket of COX-2 .[1]
-
4-Cyclopropyl Group: Increases lipophilicity and metabolic stability compared to an ethyl or isopropyl group, potentially enhancing potency against the hydrophobic channel of COX-2 while altering selectivity ratios .[1]
Objective
To determine the IC50 of CCPA against recombinant human COX-1 and COX-2 enzymes and calculate the Selectivity Index (SI = IC50_COX-1 / IC50_COX-2).
Experimental Workflow Visualization
Figure 1: Workflow for the COX-1/2 Colorimetric Inhibitor Screening Assay. The protocol relies on the peroxidase activity of COX enzymes to oxidize a colorimetric probe.[1]
Materials & Reagent Preparation
Critical Reagents
| Reagent | Specification | Role |
| CCPA | >98% Purity (HPLC) | Test Inhibitor |
| COX-1 (Human) | Recombinant, ovine/human | Constitutive target (Gastric safety) |
| COX-2 (Human) | Recombinant, human | Inducible target (Inflammation) |
| Arachidonic Acid | 10 mM in Ethanol | Substrate |
| TMPD / ADHP | Colorimetric/Fluorometric Probe | Signal generator |
| Hematin | Porcine, in DMSO | Cofactor for COX heme group |
| Diclofenac Na | USP Reference Standard | Positive Control (Non-selective) |
| Celecoxib | USP Reference Standard | Positive Control (COX-2 Selective) |
Compound Solubilization (Self-Validating Step)
Phenylacetic acid derivatives can be prone to precipitation in aqueous buffers if not handled correctly.[1]
-
Stock Solution: Dissolve CCPA in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.[1]
-
Validation: Solution must be clear. If cloudy, sonicate for 5 minutes at 40°C.[1]
-
-
Working Dilutions: Prepare 10x working concentrations in Assay Buffer immediately before use to prevent precipitation.
-
Note: Ensure final DMSO concentration in the well is
2% to avoid enzyme denaturation .[1]
-
Detailed Protocol: COX Inhibition Assay (Colorimetric)
Principle: This assay measures the peroxidase component of COX enzymes.[1] The conversion of PGG2 to PGH2 oxidizes the probe (e.g., TMPD) resulting in a color change.[1]
Step 1: Pre-Incubation (Inhibitor Binding)[1]
-
Buffer Prep: Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0, 5 µM Hematin).
-
Plate Setup: Add 150 µL of Assay Buffer to all wells.
-
Enzyme Addition:
-
Add 10 µL of COX-1 or COX-2 enzyme to experimental wells.
-
Add 10 µL of boiled (inactive) enzyme to "Background" wells.
-
-
Inhibitor Addition:
-
Add 10 µL of CCPA (diluted series: 0.01 µM – 100 µM) to test wells.
-
Add 10 µL of Solvent (DMSO) to "100% Initial Activity" wells.
-
-
Incubation: Incubate for 10 minutes at 25°C .
-
Why? This allows the inhibitor to enter the hydrophobic channel and establish equilibrium before the substrate competes for the site.[1]
-
Step 2: Reaction Initiation[1]
-
Substrate Mix: Prepare a solution containing 100 µM Arachidonic Acid and colorimetric probe (e.g., TMPD) in Assay Buffer.
-
Start: Add 20 µL of Substrate Mix to all wells using a multi-channel pipette.
-
Shake: Briefly shake the plate (orbital, 5 seconds).
Step 3: Measurement & Quantification[1]
-
Incubate: 2 minutes at 25°C.
-
Read: Measure Absorbance at 590 nm (for TMPD) or Fluorescence (Ex 530/Em 590 for ADHP/Amplex Red).
-
Calculation:
[1]
Data Analysis & Interpretation
Curve Fitting
Plot log[Inhibitor] vs. % Inhibition using a 4-parameter logistic (4PL) regression model (e.g., GraphPad Prism or SigmaPlot).[1]
Expected Results (Hypothetical)
Given the structural similarity to Lumiracoxib (a COX-2 selective inhibitor) and Diclofenac (balanced inhibitor), CCPA is expected to show:
| Parameter | COX-1 (Constitutive) | COX-2 (Inducible) | Interpretation |
| IC50 | > 50 µM | < 1 µM | High Selectivity. The 2-chloro/4-cyclopropyl combo favors the larger COX-2 pocket.[1] |
| IC50 | ~ 5 µM | ~ 0.5 µM | Moderate Selectivity. Similar to Diclofenac.[1] |
| IC50 | > 100 µM | > 100 µM | Inactive. Check compound integrity or alternative targets (e.g., URAT1). |
Troubleshooting Guide
-
High Background: Hematin can auto-oxidize.[1] Prepare fresh.
-
No Inhibition: The cyclopropyl group may be too bulky for the channel if the enzyme is not human (e.g., ovine COX-1 is more restrictive).[1] Ensure Human Recombinant enzymes are used.
-
Precipitation: If OD spikes in high-concentration wells, CCPA has precipitated.[1] Repeat with lower max concentration or add 0.01% Triton X-100.[1]
Secondary Assay: Metabolic Stability (CYP2C9)[1]
Since phenylacetic acids are classic substrates for CYP2C9 , verifying metabolic stability is crucial for interpreting cell-based data.[1]
Figure 2: Microsomal Stability Workflow.[1] Rapid clearance by CYP2C9 may mimic "inhibition" in cell-based assays due to compound depletion.[1]
References
-
Blobaum, A. L., & Marnett, L. J. (2007).[1] Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry. Link[1]
-
Li, C. S., et al. (2004).[1] Cyclopropyl-substituted diaryl ethers as potent and selective cyclooxygenase-2 inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. Link
-
Cayman Chemical. (2023).[1] COX Inhibitor Screening Assay Protocol. Cayman Chemical Technical Docs. Link
-
Kumar, V., et al. (2006).[1] CYP2C9-mediated metabolism of phenylacetic acid derivatives: Implications for drug-drug interactions. Drug Metabolism and Disposition. Link
Application Notes and Protocols for 2-(2-Chloro-4-cyclopropylphenyl)acetic acid in Agrochemical Research
Introduction: A Structural Rationale for Agrochemical Potential
The compound 2-(2-Chloro-4-cyclopropylphenyl)acetic acid is a novel molecule whose structural features suggest a high potential for development as an active ingredient in agrochemical formulations. Its chemical architecture combines three key moieties, each of which is independently associated with a distinct class of pesticidal activity. This document provides a theoretical framework and practical protocols for the systematic investigation of this compound's herbicidal, insecticidal, and fungicidal properties.
The rationale for this investigation is based on the following structural components:
-
Phenylacetic Acid Backbone: Phenylacetic acid and its derivatives, such as the widely used phenoxy herbicides (e.g., 2,4-D), are known to act as synthetic auxins.[1][2][3] These compounds mimic the natural plant hormone indole-3-acetic acid, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[2][3] The acetic acid side chain is crucial for this bioactivity.
-
Cyclopropyl Group: The presence of a cyclopropane ring is a hallmark of many highly potent synthetic pyrethroid insecticides.[4] This strained ring structure can interact with the target sites in insects, often the voltage-gated sodium channels in the nervous system, contributing to their insecticidal efficacy.[5]
-
Chloro-Aromatic System: Chlorinated aromatic compounds are prevalent in a wide range of fungicides. The chlorine substituent can enhance the lipophilicity of the molecule, facilitating its penetration through fungal cell membranes, and can also be involved in electronic interactions with target enzymes.[6][7] For instance, 2-chloro-N-phenylacetamide has demonstrated notable antifungal properties.[8][9]
This convergence of three historically significant agrochemical pharmacophores in a single molecule makes this compound a compelling candidate for multi-faceted agrochemical activity. The following sections outline a proposed synthetic route and a comprehensive suite of protocols to explore and validate these potential applications.
Proposed Synthesis Pathway
A plausible synthetic route to obtain this compound can be adapted from established methodologies for similar phenylacetic acid derivatives.[10][11] A common approach involves the Willgerodt-Kindler reaction or similar multi-step syntheses starting from a substituted acetophenone.
Caption: Proposed Willgerodt-Kindler based synthesis.
Part 1: Application Notes on Potential Agrochemical Activities
Potential Herbicidal Activity: An Auxin Mimic
Hypothesis: Based on its phenylacetic acid core, it is hypothesized that this compound functions as a synthetic auxin herbicide, primarily effective against broadleaf weeds.
Proposed Mode of Action: Like other auxin mimics, the compound is likely absorbed through the leaves and roots and translocated within the plant.[2] At the cellular level, it is proposed to bind to auxin receptors, leading to an overstimulation of auxin-responsive genes. This disrupts the plant's normal hormonal balance, causing a cascade of detrimental effects including epinasty (downward curling of leaves), stem twisting, and uncontrolled cell division and elongation.[3] This unsustainable growth depletes the plant's energy reserves, leading to necrosis and death. The chlorine and cyclopropyl substituents on the phenyl ring are expected to modulate the molecule's binding affinity to the auxin receptors and its metabolic stability within the plant, potentially influencing its selectivity and potency.[12]
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. wfduk.org [wfduk.org]
- 3. invasive.org [invasive.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: Preclinical Efficacy Testing of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid as a Novel Anti-Inflammatory Agent
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the efficacy of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid. Given its chemical structure as a carboxylic acid derivative, a class common to many non-steroidal anti-inflammatory drugs (NSAIDs), we hypothesize that its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes. The following protocols are structured to systematically test this hypothesis, beginning with direct enzyme and cell-based in vitro assays to establish mechanism and cellular effects, and culminating in a validated in vivo model of acute inflammation to determine physiological efficacy.
Introduction: Rationale and Scientific Premise
The compound this compound is a novel small molecule with potential therapeutic applications. Its structural features suggest a possible role as an anti-inflammatory agent, similar to established NSAIDs. The central pathway for inflammation and pain involves the conversion of arachidonic acid into prostaglandins, a process catalyzed by the cyclooxygenase (COX) enzymes.[1][2][3] There are two primary isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation and is a key therapeutic target.[4][5][6][7]
Selective inhibition of COX-2 over COX-1 is a desirable characteristic for modern anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with traditional NSAIDs.[8][9] Therefore, the experimental design outlined herein is tailored to first confirm the compound's activity on the COX pathway, assess its selectivity, and then validate its anti-inflammatory effects in robust cellular and animal models.
This guide follows a logical, tiered approach to preclinical evaluation, ensuring that each stage of testing is built upon a solid foundation of data from the previous stage. This methodology maximizes resource efficiency and provides a clear, data-driven path toward understanding the therapeutic potential of this compound.
Part 1: In Vitro Efficacy and Mechanism of Action
The initial phase of testing focuses on characterizing the compound's biochemical and cellular activity. These assays are designed to confirm its hypothesized mechanism of action, determine its potency and selectivity, and establish a safe therapeutic window for further studies.
Logical Workflow for In Vitro Analysis
Caption: Workflow for in vitro characterization of the test compound.
Protocol 1.1: COX-1 and COX-2 Enzyme Inhibition Assay
Causality: The primary objective is to determine if this compound directly inhibits COX-1 and/or COX-2 enzymes. This biochemical assay is the most direct test of our hypothesis and will provide crucial data on the compound's potency (IC50) and its selectivity for the target isoforms.[10]
Methodology:
-
Assay Kit: Utilize a commercially available colorimetric or fluorescent COX inhibitor screening assay kit that provides purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection reagent.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a wide concentration range (e.g., 0.01 nM to 100 µM).
-
Assay Procedure (96-well plate format):
-
Add 10 µL of reaction buffer to all wells.
-
Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to the respective wells.
-
Add 10 µL of the test compound dilutions or a known control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1). For the 100% activity control, add 10 µL of DMSO.
-
Incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction and develop the signal according to the kit manufacturer's instructions (e.g., by adding a detection reagent that measures the prostaglandin product).
-
-
Data Acquisition: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
Data Presentation and Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
-
Calculate the COX-2 Selectivity Index = IC50 (COX-1) / IC50 (COX-2).
Table 1: Hypothetical COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| This compound | 15.2 | 0.18 | 84.4 |
| Celecoxib (Control) | 15.0 | 0.04 | 375 |
| Ibuprofen (Control) | 1.8 | 5.1 | 0.35 |
Protocol 1.2: Cellular Viability Assay (MTT Assay)
Causality: Before testing the compound's anti-inflammatory effects on cells, it is critical to assess its cytotoxicity. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.[11][12][13][14][15] This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.
Methodology:
-
Cell Line: Use RAW 264.7 murine macrophages, a standard cell line for studying inflammation.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the compound dilutions. Include wells with medium only (blank) and cells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[14][15] Viable cells will reduce the yellow MTT to purple formazan crystals.[12][13]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.
Protocol 1.3: Assessment of Apoptosis (Caspase-3/7 Activity Assay)
Causality: To distinguish between necrotic cell death and programmed cell death (apoptosis), a caspase activity assay is employed. Caspases-3 and -7 are key "executioner" enzymes in the apoptotic cascade.[16][17] Understanding if the compound induces apoptosis at high concentrations provides deeper insight into its safety profile.
Methodology:
-
Assay Kit: Use a luminescent-based kit such as the Caspase-Glo® 3/7 Assay.[18]
-
Cell Plating and Treatment: Plate and treat RAW 264.7 cells with serial dilutions of the compound as described in Protocol 1.2. Include a positive control for apoptosis (e.g., staurosporine).
-
Assay Procedure:
-
After the 24-hour treatment period, allow the plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Plot the relative luminescence units (RLU) against the compound concentration. A significant increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
Protocol 1.4: Cellular Anti-Inflammatory Activity Assay
Causality: This assay directly tests the compound's ability to suppress an inflammatory response in a relevant cell model. Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to induce a strong inflammatory response in RAW 264.7 macrophages, leading to the production of inflammatory mediators like prostaglandin E2 (PGE2) and nitric oxide (NO).[19][20] Measuring the reduction of these mediators is a key indicator of anti-inflammatory efficacy.
Methodology:
-
Cell Plating: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from Protocol 1.2) for 1 hour.
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL.
-
Include control wells: untreated cells, cells with vehicle + LPS, and cells with a known inhibitor (e.g., indomethacin) + LPS.
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
PGE2 Measurement (ELISA):
-
Use a commercial Prostaglandin E2 ELISA kit.
-
Follow the manufacturer's protocol to quantify the concentration of PGE2 in the collected supernatants.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Nitric oxide production is measured by quantifying its stable metabolite, nitrite.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to calculate nitrite concentrations.
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2 and NO production for each compound concentration compared to the LPS-only control.
Part 2: In Vivo Efficacy Assessment
Following successful in vitro characterization, the next critical step is to evaluate the compound's efficacy in a living organism. This phase addresses bioavailability, metabolism, and physiological response, which cannot be fully modeled in vitro.[21][22][23]
The Prostaglandin Synthesis Pathway
Caption: Simplified prostaglandin synthesis pathway targeted by NSAIDs.
Protocol 2.1: Carrageenan-Induced Paw Edema Model in Rats
Causality: The carrageenan-induced paw edema model is a gold-standard, acute inflammatory model highly predictive of the efficacy of NSAIDs and COX inhibitors.[24][25][26][27][28][29] Injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified.[25][27] The second phase of this response is largely mediated by prostaglandins, making it an ideal model to test our hypothesized COX inhibitor.[27]
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by an Institutional Animal Care and Use Committee (IACUC).
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimate the animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group 1 (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethylcellulose).
-
Group 2 (Positive Control): Receives a standard NSAID (e.g., Indomethacin, 10 mg/kg).
-
Groups 3-5 (Test Groups): Receive this compound at three different doses (e.g., 10, 30, and 100 mg/kg).
-
-
Compound Administration: Administer the test compound, positive control, or vehicle orally (p.o.) via gavage, 60 minutes before the carrageenan injection.
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (0 h) reading.
-
Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.
-
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The peak swelling is typically observed around 3-5 hours.[24][26]
-
Data Acquisition: Record the paw volume for each animal at each time point.
Data Presentation and Analysis:
-
Edema Volume: Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw Volume at time 't' - Paw Volume at baseline.
-
Percentage Inhibition of Edema: Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group, typically at the time of peak inflammation (e.g., 3 hours): % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.
-
Statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) should be performed to determine significant differences between the treated groups and the vehicle control.
Table 2: Hypothetical Paw Edema Inhibition Data (at 3 hours)
| Treatment Group (Dose, p.o.) | Mean Paw Volume Increase (mL) ± SEM | % Inhibition of Edema |
| Vehicle Control | 0.85 ± 0.06 | - |
| Indomethacin (10 mg/kg) | 0.38 ± 0.04 | 55.3% |
| Test Compound (10 mg/kg) | 0.65 ± 0.05 | 23.5% |
| Test Compound (30 mg/kg) | 0.49 ± 0.04 | 42.4% |
| Test Compound (100 mg/kg) | 0.35 ± 0.03* | 58.8% |
| p < 0.05 compared to Vehicle Control |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. Positive results from this testing cascade—specifically, selective COX-2 inhibition, cellular anti-inflammatory activity at non-toxic concentrations, and significant reduction of edema in vivo—would provide strong evidence to advance the compound into more complex preclinical studies. Subsequent steps could include pharmacokinetic/pharmacodynamic (PK/PD) modeling, testing in chronic inflammation models (e.g., adjuvant-induced arthritis), and formal preclinical safety and toxicology studies as required for an Investigational New Drug (IND) application.[23][30]
References
- Title: Cyclooxygenase 2 (COX-2)
- Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: Creative Diagnostics URL
- Title: Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat Source: PMC URL
- Title: Caspase-Glo® 3/7 Assay System Source: Promega Corporation URL
- Title: MTT assay overview Source: Abcam URL
- Title: Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat Source: ResearchGate URL
- Title: What are COX-2 inhibitors and how do they work?
- Title: TRC: Prostaglandin synthesis Source: Teaching Resource Centre URL
- Title: MTT Cell Viability Assay Kit Source: Biotium URL
- Title: Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat Source: DOI URL
- Title: Prostaglandin biosynthesis Source: Unknown Source URL
- Title: Unveiling The Prostaglandin Synthesis Pathway: A Deep Dive Source: Perpusnas URL
- Title: MTT Cell Proliferation Assay Source: ATCC URL
- Title: Prostaglandins and Inflammation Source: PMC - NIH URL
- Title: Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals Source: MDPI URL
- Title: Introduction to Prostaglandin Source: Creative Diagnostics URL
- Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL
- Title: Carrageenan-Induced Paw Edema Model Source: Charles River Laboratories URL
- Title: Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations Source: Unknown Source URL
- Title: Cyclooxygenase-2 Inhibitors Source: Stroke - American Heart Association Journals URL
- Title: Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses Source: PMC URL
- Title: COX Inhibitors - StatPearls Source: NCBI Bookshelf URL
- Title: What You Should Know About COX-2 Inhibitors Source: Unknown Source URL
- Title: Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence Source: AAT Bioquest URL
- Title: Caspase Assays Source: Thermo Fisher Scientific - DE URL
- Title: Caspase-3/7 Activity Plate Reader Assay Kit, Green Source: STEMCELL Technologies URL
- Title: General Principles of Preclinical Study Design Source: PMC - NIH URL
- Title: Preclinical PK Study Design: Essential Guidelines and Best Practices for Effective Drug Development Source: Infinix Bio URL
- Title: How to design robust preclinical efficacy studies that make a difference Source: Unknown Source URL
- Title: Guideline for the conduct of efficacy studies for non-steroidal anti-inflammatory drugs Source: Unknown Source URL
- Title: (PDF)
- Title: Preclinical studies in drug development Source: PPD URL
- Title: In vivo murine models for evaluating anti-arthritic agents: An updated review Source: future health URL
- Title: In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species Source: BioResources URL
- Title: Preclinical research strategies for drug development Source: AMSbiopharma URL
- Title: What in vivo models are used for pain studies?
- Title: Investigation of In Vitro and In Silico Anti-Inflammatory Potential of Carthamus caeruleus L.
- Title: INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE Source: International Journal of Drug Development & Research URL
- Title: In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential Source: SciELO URL
- Title: Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs Source: PMC URL
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Topic: A Validated LC-MS/MS Method for the Quantitative Analysis of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid in Human Plasma
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies.
Abstract: This document provides a comprehensive, field-proven protocol for the sensitive and selective quantification of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology leverages Solid-Phase Extraction (SPE) for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column and detection via a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. The protocol is designed to be robust and meets the stringent requirements for bioanalytical method validation as outlined by regulatory agencies like the U.S. Food and Drug Administration (FDA).[1][2]
Introduction and Scientific Rationale
The quantitative analysis of novel chemical entities in biological matrices is a cornerstone of drug development, providing critical data for assessing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3] this compound is a small molecule characterized by a carboxylic acid moiety, making it amenable to specific analytical strategies.
The selection of LC-MS/MS as the analytical platform is a deliberate choice driven by its unparalleled sensitivity and selectivity, which are essential for measuring low-concentration analytes in complex biological fluids.[4][5][6] A triple quadrupole mass spectrometer, operated in Multiple Reaction Monitoring (MRM) mode, ensures that only the target analyte and its specific fragments are detected, thereby minimizing interferences and maximizing analytical certainty.[6][7]
Causality of Methodological Choices:
-
Ionization Mode: The presence of the carboxylic acid group makes this compound inherently acidic. This chemical property dictates the use of Negative Ion Electrospray Ionization (ESI) . In the high-pH environment of the ESI source, the molecule readily loses a proton (deprotonation) to form a stable negatively charged molecular ion, [M-H]⁻, which is ideal for mass spectrometric detection.[8][9]
-
Sample Preparation: The complexity of plasma, with its high concentration of proteins, salts, and phospholipids, necessitates a rigorous sample preparation strategy to prevent matrix effects and ensure method robustness.[10] While simpler methods like Protein Precipitation (PPT) exist, Solid-Phase Extraction (SPE) is employed here for its superior ability to remove interferences and concentrate the analyte, leading to higher sensitivity and cleaner chromatograms.[3][10][11]
-
Chromatography: Reversed-phase chromatography is the logical choice for separating this moderately non-polar small molecule from endogenous plasma components. An acidic mobile phase modifier (formic acid) is used to neutralize the carboxylic acid, promoting better retention and symmetrical peak shape on the C18 stationary phase.
Analyte Physicochemical Properties & MS Parameters
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Rationale & Source |
| Chemical Formula | C₁₁H₁₁ClO₂ | Derived from structure |
| Molecular Weight | 210.66 g/mol | Calculated |
| Monoisotopic Mass | 210.0448 Da | Calculated for C₁₁H₁₁³⁵ClO₂. This is the value used for setting the mass spectrometer. |
| Key Functional Group | Carboxylic Acid | Dictates acidic nature and choice of negative ionization mode.[8] |
| Predicted pKa | ~4-5 | Typical for a carboxylic acid, indicating it will be deprotonated at neutral or basic pH.[12] |
Mass Spectrometry and MRM Transitions
The MRM transitions were optimized by direct infusion of a standard solution of the analyte into the mass spectrometer. The most abundant and stable precursor-to-product ion transition is selected for quantification to ensure maximum sensitivity and specificity.
| Parameter | Setting | Justification |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for acidic compounds via deprotonation.[9] |
| Precursor Ion (Q1) | m/z 210.0 | Corresponds to the deprotonated molecule, [M-H]⁻. |
| Product Ion (Q3) | m/z 166.0 | Proposed fragmentation corresponds to the loss of carbon dioxide (CO₂) and a hydrogen radical from the acetic acid moiety ([M-H-CO₂-H]⁻ or loss of formic acid). Carboxylic acids commonly fragment via α-cleavage.[13] |
| Dwell Time | 150 ms | A sufficient time to acquire an adequate number of data points across the chromatographic peak. |
| Collision Energy (CE) | Optimized (e.g., -15 eV) | The voltage applied in the collision cell (Q2) to induce fragmentation. This value must be empirically optimized for the specific instrument and analyte. |
| Internal Standard (IS) | A structurally similar analog (e.g., a deuterated or ¹³C-labeled version of the analyte, or a similar acidic compound not present in the matrix). | An IS is critical for correcting for variations in sample processing and instrument response. The best practice is to use a stable isotope-labeled version of the analyte.[14] |
Detailed Materials and Protocols
Materials and Reagents
-
This compound reference standard (>99% purity)
-
Internal Standard (IS) reference standard (>99% purity)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid (LC-MS grade, >99%)
-
Ammonium Hydroxide (LC-MS grade)
-
Human Plasma (K₂EDTA as anticoagulant), sourced from a certified vendor
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc)
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution (e.g., Waters ACQUITY UPLC, Sciex ExionLC).[7]
-
MS System: A triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S).[5][6]
Chromatographic and Spectrometric Conditions
Table 1: LC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Phenomenex Kinetex C18 (or equivalent), 2.6 µm, 100 Å, 50 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 30% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 30% B and equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
Table 2: MS Method Parameters
| Parameter | Condition |
|---|---|
| Ion Source | ESI, Negative Ion Mode |
| IonSpray Voltage | -4500 V |
| Source Temperature | 550 °C |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium (e.g., 9 psi) |
| Ion Source Gas 1 (GS1) | 50 psi |
| Ion Source Gas 2 (GS2) | 55 psi |
| MRM Transitions | Analyte: 210.0 -> 166.0; IS: (Dependent on IS used) |
Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol describes the extraction of the analyte from a 100 µL plasma sample.
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
Thaw plasma samples and standards to room temperature.
-
Vortex mix for 10 seconds.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, 25 µL of Internal Standard working solution (e.g., at 100 ng/mL), and 200 µL of 4% phosphoric acid in water.
-
Vortex for 10 seconds. The acid precipitates some proteins and ensures the analyte is in its neutral form for binding to the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of Methanol followed by 1 mL of water. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the entire pre-treated sample mixture onto the conditioned SPE cartridge.
-
Apply gentle vacuum to draw the sample through the sorbent at a rate of ~1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% Methanol in water to remove salts and other polar interferences.
-
Dry the cartridge under high vacuum for 2 minutes to remove residual water.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte and IS from the cartridge using 2 x 500 µL aliquots of Methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic Acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Diagram 1: Solid-Phase Extraction Workflow
Caption: A streamlined workflow for Solid-Phase Extraction (SPE).
Protocol 2: Bioanalytical Method Validation
A bioanalytical method must be validated to ensure its performance is reliable for its intended purpose.[1] The following validation experiments are based on the FDA Bioanalytical Method Validation Guidance and the ICH M10 guideline.[1][15]
Diagram 2: Bioanalytical Method Validation Flow
Caption: Logical flow of key bioanalytical method validation experiments.
Validation Experiments & Acceptance Criteria
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Experiment | Acceptance Criteria |
|---|---|---|---|
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Analyze at least 6 unique blank plasma lots. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & Range | To establish the relationship between concentration and instrument response. | Prepare a calibration curve with 8 non-zero standards spanning the expected concentration range. Analyze in triplicate. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | To define the lowest concentration that can be measured with acceptable accuracy and precision. | Analyze 6 replicates at the proposed LLOQ concentration. | Signal-to-noise ratio > 5. Accuracy within ±20% of nominal. Precision (CV) ≤ 20%. |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision). | Analyze 6 replicates of Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High) on 3 separate days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Extraction Recovery | To measure the efficiency of the extraction process. | Compare the peak area of extracted samples to post-extraction spiked samples at 3 QC levels (n=6). | Recovery should be consistent and reproducible across the concentration range. |
| Matrix Effect | To assess the ion suppression or enhancement caused by the biological matrix. | Compare the peak area of post-extraction spiked samples to neat standards in solvent at 3 QC levels (n=6). | The CV of the matrix factor across different lots should be ≤ 15%. |
| Stability | To ensure the analyte is stable during sample handling, processing, and storage. | Analyze QC samples after exposure to various conditions (e.g., 3 freeze-thaw cycles, 24h at room temp, long-term storage at -80°C, 24h in autosampler). | Mean concentration of stability samples must be within ±15% of nominal baseline samples. |
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol, which employs Solid-Phase Extraction and negative mode ESI, has been structured to meet the rigorous standards of regulatory bioanalysis.[1][15] Adherence to the described validation procedures will ensure the generation of high-quality, reliable data suitable for supporting drug development programs.
References
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
- U.S. Department of Health & Human Services. (2025). Bioanalytical Method Validation for Biomarkers | Guidance Portal.
-
Jaskolla, T. W., & Karas, M. (n.d.). Mass spectrometric molecular-weight determination of highly acidic compounds of biological significance via their complexes with basic polypeptides. PMC. Available at: [Link]
-
Zhao, Y., & Tse, F. L. S. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]
-
Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Available at: [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Hassan, A. N. (2017). Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate. Available at: [Link]
-
IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS. Available at: [Link]
-
Unchained Labs. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Available at: [Link]
-
Dong, M. W., & Li, M. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Available at: [Link]
-
Wang, J., et al. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available at: [Link]
-
Shrestha, B., & Vertes, A. (2009). Acid–base-driven matrix-assisted mass spectrometry for targeted metabolomics. PNAS. Available at: [Link]
-
de Souza, A. M., et al. (n.d.). Determination of drugs of abuse and metabolites in plasma microsamples by LC-MS/MS after microQuEChERS extraction. PMC. Available at: [Link]
-
Lakey, P. S. J., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PMC. Available at: [Link]
-
Phenomenex. (n.d.). Sample Preparation Strategies for LC-MS/MS Analysis of Drugs in Difficult Matrices. Available at: [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]
-
Scripps Research. (n.d.). What is Mass Spectrometry. Available at: [Link]
-
MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Available at: [Link]
-
Kenttämaa, H. I., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Available at: [Link]
-
Lakey, P. S. J., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Available at: [Link]
-
University of Florida. (n.d.). Electrospray Ionization – ESI. Available at: [Link]
-
ResearchGate. (2025). The matrix effects of organic acid compounds in ICP-MS. Available at: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. moh.gov.bw [moh.gov.bw]
- 3. longdom.org [longdom.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. What is Mass Spectrometry | Scripps Research [masspec.scripps.edu]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. opentrons.com [opentrons.com]
- 11. mdpi.com [mdpi.com]
- 12. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 14. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
Application Note: Mechanistic Characterization of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid (CCPA)
Executive Summary & Pharmacophore Analysis
2-(2-Chloro-4-cyclopropylphenyl)acetic acid (CCPA) represents a distinct chemical entity within the phenylacetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). While structurally homologous to established agents like Diclofenac and Lumiracoxib , CCPA distinguishes itself via the 4-cyclopropyl moiety .
This application note details the protocols for elucidating the Mechanism of Action (MoA) of CCPA. Based on Structure-Activity Relationship (SAR) heuristics, CCPA is hypothesized to function as a Cyclooxygenase (COX) inhibitor . The 2-chloro substituent typically induces a torsion angle relative to the phenyl ring, favoring COX-2 selectivity, while the 4-cyclopropyl group serves as a metabolic blocker (preventing para-hydroxylation) and a hydrophobic anchor.
Key Mechanistic Hypotheses
-
Primary Target: Inhibition of COX-1/COX-2 enzymes, preventing the conversion of Arachidonic Acid (AA) to Prostaglandin H2 (PGH2).
-
Selectivity Profile: The steric bulk of the 2-chloro group suggests potential COX-2 preference over COX-1.
-
Secondary Targets: Potential modulation of PPAR
or URAT1 (due to the lipophilic acid tail), requiring off-target screening.
Pathway Visualization: The Arachidonic Acid Cascade
The following diagram illustrates the specific intervention point of CCPA within the inflammatory cascade.
Figure 1: Putative mechanism of action for CCPA. The compound targets the cyclooxygenase active site, blocking the conversion of Arachidonic Acid to PGH2, thereby suppressing downstream inflammatory mediators like PGE2.
Protocol 1: Biochemical Potency & Selectivity (COX-1 vs. COX-2)
Objective: Determine the IC50 values of CCPA for both COX-1 and COX-2 to establish its selectivity ratio.
Materials
-
Enzymes: Recombinant Human COX-1 and COX-2 (Sigma-Aldrich/Cayman).
-
Substrate: Arachidonic Acid (
final). -
Chromogenic Probe: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or ADHP (10-acetyl-3,7-dihydroxyphenoxazine).
-
Buffer: 100 mM Tris-HCl (pH 8.0), 5
Hematin, 2 mM Phenol.
Experimental Workflow
-
Preparation: Dissolve CCPA in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 100
) in assay buffer. Note: Keep final DMSO concentration <1% to avoid enzyme denaturation. -
Incubation:
-
Add 10
of enzyme (COX-1 or COX-2) to 96-well plate. -
Add 10
of CCPA dilution (or vehicle control). -
Incubate for 10 minutes at 37°C to allow inhibitor binding (Time-dependent inhibition check).
-
-
Reaction Initiation: Add 10
of Arachidonic Acid + Colorimetric Substrate mixture. -
Measurement: Monitor absorbance (590 nm) or fluorescence (Ex 530/Em 585) for 2 minutes. The peroxidase activity of COX converts PGG2 to PGH2, oxidizing the probe.
-
Data Analysis: Plot % Inhibition vs. Log[CCPA]. Fit to a 4-parameter logistic equation.
Expected Results & Interpretation
| Parameter | COX-1 IC50 ( | COX-2 IC50 ( | Selectivity Ratio (COX-1/COX-2) | Interpretation |
| CCPA | TBD | TBD | > 50 | Selective COX-2 Inhibitor (Lower GI risk) |
| CCPA | TBD | TBD | 1 - 10 | Non-selective NSAID (Standard profile) |
| Diclofenac (Ctrl) | 4.0 | 1.0 | ~4 | Reference Standard |
Protocol 2: Cellular Target Engagement (Whole Blood Assay)
Objective: Validate CCPA activity in a physiological context, accounting for plasma protein binding (critical for phenylacetic acids).
Rationale
Purified enzyme assays often overestimate potency. The Human Whole Blood (HWB) Assay is the "Gold Standard" for predicting in vivo NSAID efficacy.
-
COX-1 Readout: Thromboxane B2 (TXB2) production during clotting.
-
COX-2 Readout: PGE2 production induced by LPS.
Step-by-Step Methodology
A. COX-1 Assay (Platelet Activity)
-
Blood Collection: Collect fresh human blood in non-anticoagulated tubes.
-
Treatment: Immediately aliquot (500
) into tubes containing CCPA (various concentrations). -
Clotting: Incubate at 37°C for 60 minutes. (Clotting triggers platelet COX-1 to release TXA2
TXB2). -
Termination: Centrifuge at 2000 x g for 10 min. Collect serum.
-
Quantification: Measure TXB2 via ELISA.
B. COX-2 Assay (Monocyte Activation)
-
Blood Collection: Collect blood in Heparinized tubes.
-
Induction: Add Lipopolysaccharide (LPS) (10
final) + CCPA. -
Incubation: Incubate for 24 hours at 37°C. (LPS induces COX-2 expression in monocytes).
-
Termination: Centrifuge to collect plasma.
-
Quantification: Measure PGE2 via ELISA.
Protocol 3: Binding Kinetics via Surface Plasmon Resonance (SPR)
Objective: Determine if CCPA exhibits "slow-tight binding" kinetics, a characteristic of high-potency NSAIDs like indomethacin.
Setup (Biacore/Cytiva System)
-
Immobilization: Amine couple Recombinant COX-2 to a CM5 sensor chip (Target RU: ~3000).
-
Running Buffer: HBS-P+ with 1% DMSO (matched to sample).
-
Injection: Inject CCPA at 5 concentrations (e.g., 6.25 nM – 100 nM).
-
Contact Time: 180 seconds.
-
Dissociation Time: 600 seconds.[1]
-
-
Analysis: Fit sensorgrams to a 1:1 Langmuir binding model or a Two-State Reaction model (Conformational change).
Critical Insight:
If
Safety & Off-Target Profiling (ADMET)
Given the Cyclopropyl group, specific metabolic checks are required:
-
CYP450 Inhibition: The cyclopropyl ring can sometimes act as a mechanism-based inactivator (suicide substrate) for CYP enzymes (specifically CYP2D6 or CYP3A4).
-
Test: Incubate CCPA with Human Liver Microsomes (HLM) + NADPH. Measure residual CYP activity.
-
-
Acyl-Glucuronidation: Phenylacetic acids are prone to forming reactive acyl-glucuronides, which can cause idiosyncratic liver toxicity (e.g., Diclofenac).
-
Test: Assess stability in hepatocyte cultures; monitor for covalent binding to proteins.
-
References
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of action of anti-inflammatory drugs. International Journal of Tissue Reactions.
-
Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry.
-
Riendeau, D., et al. (1997). Biochemical and pharmacological profile of a selective cyclooxygenase-2 inhibitor. British Journal of Pharmacology.
-
Smith, W. L., et al. (2011). Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry.
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
Disclaimer: This Application Note is for research purposes only. CCPA is a chemical probe/candidate and has not been approved for clinical use.
Sources
Troubleshooting & Optimization
Technical Support: Improving the Yield of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid
Ticket ID: CHEMO-OPT-8842 Subject: Yield Optimization & Troubleshooting for Cyclopropyl-Aryl Coupling Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This technical guide addresses the synthesis of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid , a structural analog often associated with URAT1 inhibitors (similar to the Lesinurad scaffold).
The synthesis typically proceeds via a Suzuki-Miyaura cross-coupling of a 4-bromo-2-chlorophenylacetic acid derivative with cyclopropylboronic acid. Users frequently report yields stalling at 40–50% due to three primary failure modes:
-
Protodeboronation of the unstable cyclopropylboronic acid.
-
Incomplete Conversion due to electronic deactivation by the ortho-chloro substituent.
-
Catalyst Poisoning from the free carboxylic acid moiety (if unmasked).
This guide provides a self-validating protocol to elevate yields to the 75–85% range .
Module 1: Synthetic Pathway & Logic
To maximize yield, we recommend a Three-Step Workflow rather than a direct coupling on the free acid. Protecting the carboxylic acid as an ester prevents palladium sequestration and simplifies purification.
Optimized Workflow Diagram
Caption: Optimized 3-step synthesis preventing catalyst poisoning by the free acid.
Module 2: The Critical Step – Suzuki Coupling (Troubleshooting)
Context: The reaction between an aryl bromide and cyclopropylboronic acid is chemically distinct from standard biaryl couplings. Cyclopropylboronic acid is essentially an alkyl boronic acid; it has a high
Common Issues & Resolutions (FAQ Format)
Q1: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?
-
Root Cause: You are likely running out of active boronic acid, not catalyst. Cyclopropylboronic acid decomposes faster than it couples under standard conditions.
-
Resolution:
-
Stoichiometry: Increase cyclopropylboronic acid to 1.5 – 2.0 equivalents .
-
Dosing: Do not add all boronic acid at once. Add it in two portions: 1.0 eq at
and 0.5 eq after 2 hours. -
Water Content: Ensure a specific water ratio (e.g., Toluene:Water 10:1). Water is required for the boronate species formation but too much accelerates protodeboronation.
-
Q2: Which catalyst system yields the best results for this specific sterically modulated substrate?
-
Recommendation: Avoid generic
. It is too slow for alkyl-aryl couplings involving deactivated rings. -
Superior System:
+ Tricyclohexylphosphine ( ) or . -
Why?
is bulky and electron-rich, facilitating the oxidative addition into the aryl bromide (which is slightly deactivated by the meta-Cl) and accelerating the reductive elimination of the bulky cyclopropyl group.
Q3: I see a "des-bromo" impurity (2-(2-chlorophenyl)acetate). Where does it come from?
-
Root Cause: This is the hydrodehalogenation byproduct. It occurs when the Pd-aryl species undergoes
-hydride elimination (rare here) or abstracts a proton from the solvent/base. -
Resolution: Switch the solvent system. If using alcohols (ethanol/isopropanol), switch to Toluene/Water or DME/Water . Alcohols act as hydride sources.
Module 3: Detailed Experimental Protocols
Step 1: Esterification (Protection)
Rationale: Methyl esters are stable, easy to crystallize, and do not bind Palladium.
-
Dissolve 2-(4-bromo-2-chlorophenyl)acetic acid (1.0 eq) in Methanol (10 vol).
-
Add catalytic
(0.1 eq) or (1.2 eq) dropwise at 0°C. -
Reflux for 3–4 hours (Monitor by TLC/HPLC).
-
Concentrate, neutralize with
, and extract with Ethyl Acetate. -
Target Yield: >95% (Quantitative).
Step 2: Optimized Suzuki Coupling
Rationale: High-energy catalytic cycle to force
| Parameter | Condition | Note |
| Substrate | Methyl 2-(4-bromo-2-chlorophenyl)acetate (1.0 eq) | |
| Boron Source | Cyclopropylboronic acid (1.5 eq) | Use fresh reagent; old bottles hydrolyze. |
| Catalyst | Alternatively: | |
| Base | Phosphate is superior to Carbonate for alkyl boronic acids. | |
| Solvent | Toluene : Water (20:1) | Biphasic system is crucial. |
| Temp/Time | 100°C for 12–16 hours | Vigorous stirring required (biphasic). |
Protocol:
-
Charge bromide, boronic acid, base, and prep-catalyst into the flask.
-
Evacuate and backfill with
(3 times) – Oxygen kills this catalyst . -
Add degassed Toluene/Water.
-
Heat to 100°C.
-
Checkpoint: Check HPLC at 4 hours. If SM > 20%, add 0.5 eq additional boronic acid.
Step 3: Saponification (Hydrolysis)
Rationale: Mild conditions to prevent ring opening of the cyclopropyl group.
-
Dissolve Intermediate B in THF (5 vol).
-
Add LiOH (2.0 eq) dissolved in Water (5 vol).
-
Stir at Room Temperature (20–25°C). Do not reflux (avoids potential decarboxylation or ring stress).
-
Acidify carefully with 1N HCl to pH 3–4.
-
Extract with EtOAc, dry, and recrystallize (typically from n-Heptane/EtOAc).
Module 4: Troubleshooting Logic Tree
Use this flowchart to diagnose low yields in the coupling step.
Caption: Diagnostic logic for identifying yield loss in cyclopropyl-aryl Suzuki coupling.
References
-
Wallace, D. J., & Chen, C. (2002).[1] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(39), 6987–6990.
- Key Insight: Establishes as the superior catalyst system for cyclopropylboronic acid couplings, specifically noting the requirement for water and phosph
-
Meng, Z., et al. (2017). The development of an effective synthetic route of lesinurad (RDEA594). Chemistry Central Journal, 11, 86.
- Key Insight: Provides industrial context for the hydrolysis and handling of cyclopropyl-naphthalene/phenyl deriv
-
- Key Insight: Detailed screening data showing Toluene/Water/ yields 90%+ compared to 40% with standard conditions.
Sources
2-(2-Chloro-4-cyclopropylphenyl)acetic acid stability issues in solution
Welcome to the technical support guide for 2-(2-Chloro-4-cyclopropylphenyl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability challenges encountered when working with this molecule in solution. Given its structural features—a substituted phenylacetic acid—this compound may be susceptible to specific degradation pathways. This guide provides a framework for identifying, understanding, and mitigating these stability issues through robust experimental design and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound in solution?
Based on its chemical structure, the primary degradation pathways to consider are hydrolysis, oxidation, photodecomposition, and thermal degradation, such as decarboxylation.[1][2] The carboxylic acid moiety, the chloro-substituent, and the cyclopropyl ring all present potential sites for chemical transformation under stress conditions.
Q2: What are the most critical factors that can influence the stability of this compound in solution?
The stability of a drug substance in solution is typically influenced by several key factors:
-
pH: As a carboxylic acid, the ionization state of the molecule is pH-dependent. Both acidic and basic conditions can catalyze hydrolysis or other reactions.[3] Most drug molecules exhibit optimal stability in the pH range of 4-8.[3]
-
Solvent Composition: The choice of solvent and co-solvents can impact stability by altering polarity and solubility.
-
Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions, as described by the Arrhenius equation.[3][4]
-
Light Exposure: Aromatic systems and molecules with certain functional groups can be susceptible to photodegradation upon exposure to UV or visible light.[4][5]
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation, especially if the molecule has electron-rich moieties.[2][6]
Q3: What is the recommended approach for preparing and storing stock solutions?
For initial studies, prepare concentrated stock solutions in a high-purity non-aqueous solvent like DMSO or ethanol, where the compound is likely more stable. Store these stocks at -20°C or -80°C in amber vials to protect from light. For aqueous working solutions, it is recommended to prepare them fresh for each experiment. If storage is necessary, buffer the solution to a neutral or slightly acidic pH (e.g., pH 5-7), filter sterilize, and store at 2-8°C, protected from light.[7] Long-term stability in the desired aqueous medium should be experimentally verified.
Q4: What analytical techniques are best suited for monitoring the stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the gold standard.[5] A successful method should be able to separate the parent compound from all potential degradation products and formulation excipients.[8] Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of unknown degradation products.[9][10]
Troubleshooting Guide
This section addresses common problems encountered during experimental work.
Problem: I'm observing a rapid loss of the parent compound in my aqueous solution.
-
Possible Cause 1: pH-Mediated Hydrolysis. The compound may be unstable at the current pH of your solution.
-
Troubleshooting Step: Determine the pH of your solution. Perform a pH-rate profile study to identify the pH of maximum stability (see Protocol 2 ). Adjust the pH of your experimental medium using a suitable buffer system.[3]
-
-
Possible Cause 2: Oxidation. The solution may be undergoing oxidative degradation, especially if not purged with an inert gas.
-
Troubleshooting Step: Prepare your solutions using de-gassed buffers. Sparge the solution and the vial headspace with nitrogen or argon before sealing. You can also investigate the effect of adding an antioxidant to see if it prevents degradation.
-
-
Possible Cause 3: Adsorption. The compound may be adsorbing to the surface of your container (e.g., plastic or glass).
-
Troubleshooting Step: Test different container types (e.g., polypropylene vs. borosilicate glass). Silanized glass vials can also be used to minimize adsorption. Analyze a sample immediately after preparation and compare it to a later time point to distinguish loss due to degradation from loss due to adsorption.
-
Problem: My chromatogram shows new, unidentified peaks over time.
-
Possible Cause: Chemical Degradation. The new peaks are likely degradation products. Identifying them is crucial for understanding the degradation pathway.
-
Troubleshooting Step: Implement a forced degradation study (see Protocol 1 ) to intentionally generate these degradants in sufficient quantities for characterization.[1][8]
-
Scientist's Note: The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). This provides enough of the degradation products for analysis without creating an overly complex sample profile.[11]
-
Troubleshooting Step: Use LC-MS to obtain the mass of the unknown peaks. This data, combined with knowledge of the parent structure, can help propose potential structures for the degradants.
-
Problem: My stability results are inconsistent and not reproducible.
-
Possible Cause 1: Inadequate Environmental Control. Minor variations in temperature, light exposure, or oxygen levels between experiments can lead to different degradation rates.
-
Troubleshooting Step: Ensure all stability experiments are conducted in a controlled environment. Use a calibrated temperature-controlled chamber. For photostability studies, use a validated photostability chamber and always run a "dark" control sample wrapped in aluminum foil alongside the exposed sample.[5]
-
-
Possible Cause 2: Non-Validated Analytical Method. The analytical method may not be robust or stability-indicating.
-
Troubleshooting Step: Validate your HPLC method for specificity, linearity, accuracy, and precision. The specificity is confirmed during the forced degradation study by demonstrating that the parent peak is resolved from all degradation peaks.[11]
-
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study Workflow
This study is essential to understand degradation pathways and develop a stability-indicating analytical method.[6][12]
Objective: To generate potential degradation products under various stress conditions.
Methodology:
-
Solution Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Stress Conditions: Expose the solution to the following conditions in parallel. Include a control sample stored at 2-8°C, protected from light.
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat the solution at 80°C (in a sealed vial to prevent evaporation).
-
Photolytic Stress: Expose the solution to a light source that meets ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).[5] Run a dark control wrapped in foil.
-
-
Time Points: Sample at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.
-
Sample Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
Analysis: Analyze all samples by a suitable HPLC-UV/DAD method.
Data Interpretation:
-
Compare chromatograms from stressed samples to the control.
-
Check for peak purity of the parent compound to ensure no co-eluting degradants.
-
Calculate mass balance to ensure all degradants are being detected.
Workflow for a Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Protocol 2: pH-Rate Profile Determination
Objective: To determine the effect of pH on the degradation rate and find the pH of maximum stability.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).
-
Sample Preparation: Add a small aliquot of a concentrated stock solution of the compound to each buffer to a final concentration of (e.g., 0.1 mg/mL).
-
Incubation: Incubate all samples at a constant, elevated temperature (e.g., 60°C) to accelerate degradation.
-
Sampling & Analysis: Withdraw aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours) and analyze immediately by HPLC.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the compound concentration versus time.
-
The slope of this line gives the observed first-order rate constant (k_obs).
-
Plot log(k_obs) versus pH to generate the pH-rate profile.[13] The nadir of this V-shaped or bell-shaped curve indicates the pH of maximum stability.
-
Potential Degradation Pathways
Caption: Potential degradation pathways for the parent molecule.
Data Summary Table
The following table summarizes typical conditions for forced degradation studies as recommended by international guidelines.
| Stress Type | Condition | Typical Duration | Rationale |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours at 60-80°C | To assess stability in acidic environments and challenge ester/amide-like functionalities. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 24 hours at RT or 40°C | To assess stability in alkaline environments; often faster than acid hydrolysis for carboxylic acids.[6] |
| Oxidation | 3% - 30% H₂O₂ | 24 hours at Room Temp | To evaluate susceptibility to oxidation, which can occur in the presence of peroxides or dissolved oxygen.[1] |
| Thermal | > 20°C above accelerated stability | Up to 72 hours | To assess the intrinsic thermal stability of the molecule in solution and solid state.[3] |
| Photostability | ICH Q1B Conditions | N/A (Dose-dependent) | To determine if the molecule degrades upon exposure to light, which impacts packaging and handling.[5] |
References
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Sharp (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
- Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 6(1), 1-15.
- Klick, S., et al. (2005). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology, 29(3), 68-86.
- Lopes, B. (2026). Forced Degradation Studies for Biopharmaceuticals.
- Eurofins. Analytical Method Summaries.
- Slideshare. (2014). Factors affecting stability of drugs.
- ManTech Publications. (2025).
- BASF. (2025).
- Baertschi, S. W., et al. (2002). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology, 26(10), 48-66.
- Arora, P. K., & Jain, R. K. (2014). Novel degradation pathway of 2-chloro-4-aminophenol in Arthrobacter sp. SPG. PeerJ PrePrints.
- PubChem. 2-[4-(2-Chloropropyl)phenyl]acetic acid.
- Arora, P. K., & Jain, R. K. (2014). Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. Journal of Basic Microbiology, 54(11), 1205-1211.
- Ueda, H., et al. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Pharmaceutics, 11(11), 563.
- PCCA. (2022).
- Healy, A. M., et al. (2020). Factors affecting the stability and performance of amorphous solid dispersions of poorly soluble active pharmaceutical ingredients. Pharma Excipients.
- U.S. Geological Survey. (1995). Methods of analysis by the U.S.
- Swathy, J. S., et al. (2024).
- European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).
- Kajay Remedies. 2-Chloro Phenyl Acetic Acid.
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
- Loba Chemie. (2016). 2-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS.
- Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS One.
- ResearchGate. (2001). log k pH = f ( pH )
- ResearchGate. (2010). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. lobachemie.com [lobachemie.com]
- 8. biomedres.us [biomedres.us]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 | PLOS One [journals.plos.org]
- 11. ajpsonline.com [ajpsonline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-(2-Chloro-4-cyclopropylphenyl)acetic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 2-(2-Chloro-4-cyclopropylphenyl)acetic acid. By understanding the physicochemical properties of this molecule and employing systematic formulation strategies, you can achieve reliable and reproducible results in your experiments.
Understanding the Challenge
This compound possesses structural features that inherently limit its aqueous solubility. The chloro- and cyclopropyl-substituted phenyl ring is hydrophobic, while the carboxylic acid group offers a pathway for solubility enhancement through pH manipulation. Carboxylic acids with more than four carbon atoms tend to have limited water solubility due to the increased size of the nonpolar alkyl chain.[1] The key to solubilizing this compound lies in balancing these opposing characteristics.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues encountered when working with this compound.
Q1: Why is my compound not dissolving in aqueous buffers like PBS?
A1: The limited aqueous solubility of this compound is due to its hydrophobic nature. In neutral or acidic aqueous solutions, the carboxylic acid group remains largely protonated (uncharged), making the molecule less water-soluble.[2][3] To improve solubility, you need to deprotonate the carboxylic acid to its more soluble salt form.
Q2: What is the first step I should take to dissolve this compound for an in vitro assay?
A2: The most effective initial step is to utilize the ionizable carboxylic acid group through pH adjustment.[4][5] By increasing the pH of the solution above the compound's pKa (estimated to be around 4-5), the carboxylic acid will deprotonate, forming a more polar and water-soluble carboxylate salt.[6][7]
Q3: How do I prepare a stock solution of this compound?
A3: Preparing a high-concentration stock solution in an organic solvent is the recommended starting point.[8] Dimethyl sulfoxide (DMSO) is a common choice as it can dissolve a wide range of polar and non-polar compounds.[9]
Protocol for 10 mM Stock Solution in DMSO:
-
Weigh the required amount of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate the solution until the compound is fully dissolved. Gentle warming to 37°C can also aid dissolution.[8]
-
Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.[8]
Q4: I prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?
A4: This is a common issue known as "precipitation upon dilution" and occurs when the hydrophobic compound, stable in the organic stock, is introduced into an aqueous environment where its solubility is much lower.[10][11]
Troubleshooting Steps:
-
Increase the pH of the final aqueous solution: Ensure your final assay buffer has a pH of 7.4 or higher to maintain the deprotonated, more soluble form of the compound.
-
Use a Co-solvent: Incorporate a small percentage of an organic co-solvent in your final assay buffer.[12][13][14] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[12] Start with a low concentration (e.g., 1-5%) and increase if necessary, always running a vehicle control to check for effects on your experimental system.
-
Reduce the Final Concentration: If possible, lower the final concentration of the compound in your assay. Many compounds have aqueous solubilities of less than 10 µM.[11]
Experimental Protocols
Protocol 1: pH-Mediated Solubilization in Aqueous Buffer
This protocol details how to prepare a working solution of this compound in an aqueous buffer by adjusting the pH.
Materials:
-
10 mM stock solution of the compound in DMSO.
-
Aqueous buffer (e.g., PBS, TRIS).
-
1 M NaOH solution.
-
pH meter.
Procedure:
-
Start with your desired volume of aqueous buffer.
-
Slowly add the required volume of the 10 mM DMSO stock solution to the buffer while vortexing to achieve the target final concentration.
-
If precipitation occurs, add 1 M NaOH dropwise while monitoring the pH.
-
Continue adding NaOH until the precipitate dissolves and the pH is stable (typically pH > 7.4).
-
Check the final pH and adjust as necessary for your experiment.
-
Always prepare a vehicle control with the same final concentrations of DMSO and pH-adjusted buffer.
Protocol 2: Utilizing Co-solvents for Enhanced Solubility
This protocol outlines the use of a co-solvent to maintain the solubility of the compound in the final aqueous solution.
Materials:
-
10 mM stock solution of the compound in DMSO.
-
Aqueous buffer (e.g., PBS, TRIS).
-
Co-solvent (e.g., Ethanol, Propylene Glycol, PEG-400).[12]
Procedure:
-
Prepare your aqueous buffer containing the desired percentage of the co-solvent (e.g., 95% PBS, 5% PEG-400).
-
While vortexing the co-solvent-buffer mixture, slowly add the required volume of the 10 mM DMSO stock solution to achieve the target final concentration.
-
Visually inspect for any precipitation. If precipitation persists, you may need to increase the percentage of the co-solvent.
-
Prepare a vehicle control containing the same final concentrations of DMSO and co-solvent in the buffer.
Data Summary
The following table provides a general guide to solvent selection for this compound based on the principles of "like dissolves like" and the properties of similar carboxylic acids.
| Solvent/System | Expected Solubility | Rationale & Comments |
| Water (pH < 6) | Very Poor | The compound is in its neutral, hydrophobic form. |
| Aqueous Buffer (pH > 7.4) | Moderate to Good | The carboxylic acid is deprotonated to its more soluble salt form.[6][7] |
| DMSO | High | A powerful aprotic solvent capable of dissolving a wide range of compounds.[9] |
| Ethanol, Methanol | Moderate to Good | Polar organic solvents that can interact with the carboxylic acid group. |
| Propylene Glycol, PEG-400 | Moderate to Good | Commonly used as co-solvents in pharmaceutical formulations to increase the solubility of hydrophobic molecules.[12] |
Visual Workflows
Troubleshooting Solubility Issues
The following diagram outlines a systematic approach to troubleshooting solubility problems with this compound.
Caption: A workflow for troubleshooting solubility.
Mechanism of pH-Dependent Solubility
This diagram illustrates how increasing pH enhances the solubility of a carboxylic acid.
Sources
- 1. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. wisdomlib.org [wisdomlib.org]
- 14. wjbphs.com [wjbphs.com]
Technical Support Center: Purification of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid
Welcome to the technical support resource for the purification of 2-(2-chloro-4-cyclopropylphenyl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this intermediate in high purity. Here, we address common questions and troubleshoot specific experimental issues, grounding our advice in established chemical principles to ensure you can design robust and effective purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended method for purifying crude this compound?
For most crystalline organic solids, single-solvent recrystallization is the most efficient and scalable purification method.[1] This technique is highly effective at removing small amounts of impurities from a solid matrix. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[1][2] This allows for the selective crystallization of the target molecule upon cooling, leaving impurities behind in the "mother liquor."
Q2: How do I select an appropriate solvent system for recrystallization?
Solvent selection is an empirical process, but it can be guided by the principle of "like dissolves like." Since the target molecule is a carboxylic acid with both polar (acid) and non-polar (chlorophenyl, cyclopropyl) regions, a solvent of intermediate polarity is often a good starting point.
Experimental Solvent Screening Protocol:
-
Place approximately 20-30 mg of your crude material into a small test tube.
-
Add the test solvent dropwise at room temperature. If the solid dissolves readily, the solvent is likely too good and will result in poor recovery. Reject it.[1]
-
If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to achieve complete dissolution.[2]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
An ideal solvent is one where the compound dissolves when hot and forms a high yield of crystals upon cooling.[1]
Table 1: Common Solvents for Recrystallization Screening
| Solvent Class | Example(s) | Polarity | Typical Applicability |
| Alcohols | Ethanol, Isopropanol | Polar Protic | Often good for moderately polar compounds. |
| Esters | Ethyl Acetate | Polar Aprotic | Good general-purpose solvent. |
| Ketones | Acetone | Polar Aprotic | Strong solvent, may need an anti-solvent. |
| Hydrocarbons | Heptane, Toluene | Non-polar | Good as "anti-solvents" in two-solvent systems. |
| Ethers | Methyl tert-butyl ether (MTBE) | Weakly Polar | Can be effective, but watch for peroxide formation. |
| Aqueous Mixtures | Acetic Acid/Water, Ethanol/Water | Highly Polar | Useful if the compound has some water solubility.[3] |
If a single solvent is not effective, a two-solvent system (one "soluble" solvent and one "anti-solvent") can be employed.[4]
Q3: When is column chromatography a better choice than recrystallization?
Column chromatography should be considered under the following circumstances:
-
The crude material is an oil or non-crystalline solid: Recrystallization is only applicable to solids.
-
Impurities have similar solubility profiles: If key impurities co-crystallize with the product, chromatography is necessary to achieve separation based on differential adsorption.
-
Multiple components are present: Chromatography excels at separating complex mixtures.
-
For analytical-scale purification: When only a small amount of highly pure material is needed for analysis.
For carboxylic acids like this one, reversed-phase (C18) flash chromatography is often a highly effective and practical tool.[5]
Q4: What are the most probable impurities I might encounter?
Without knowing the specific synthetic route, we can anticipate common impurity classes based on typical syntheses of phenylacetic acids:
-
Unreacted Starting Materials: Precursors used in the final synthetic step.
-
Side-Reaction Products: Isomers or products from incomplete or alternative reaction pathways. For instance, if the synthesis involves a Grignard reaction, byproducts from coupling or reduction could be present.
-
Ester Impurities: If an ester precursor was hydrolyzed in the final step, incomplete hydrolysis will leave the corresponding ester in the crude product.
-
Solvent and Reagent Residues: Residual solvents or reagents (e.g., catalysts, bases) used in the reaction or workup.
Q5: Can a simple acid-base liquid-liquid extraction be used for purification?
Yes, this is a highly effective preliminary purification step for carboxylic acids. The acidic nature of your compound allows it to be selectively extracted from an organic solvent into an aqueous basic solution, leaving non-acidic impurities behind.
Standard Protocol for Acid-Base Extraction:
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, MTBE).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt.[6]
-
Separate the aqueous layer, which now contains your product. The organic layer contains neutral or basic impurities.
-
Wash the aqueous layer with fresh organic solvent to remove any trapped organic impurities.
-
Cool the aqueous layer in an ice bath and re-acidify it slowly with a strong acid (e.g., 1-3 M HCl) until the pH is ~1-2. Your product will precipitate out as the free carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
This technique is excellent for removing neutral impurities but will not separate other acidic compounds.
Troubleshooting Guide
This section addresses specific problems you may encounter during purification.
Recrystallization Issues
Problem: My compound is "oiling out" instead of forming crystals.
-
Probable Cause: The solution is becoming supersaturated at a temperature that is above the melting point of your solid in that specific solvent system. This is often caused by the presence of significant impurities, which depress the melting point, or by cooling the solution too rapidly.[7]
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent (10-15% more volume) to slightly decrease the saturation point.[7]
-
Allow the flask to cool very slowly. Insulate the flask with glass wool or paper towels to slow the rate of cooling.
-
If it still oils out, try a different solvent or a more dilute solution.
-
Problem: No crystals have formed after cooling the solution in an ice bath.
-
Probable Cause: The solution is not sufficiently saturated. This usually means too much solvent was added initially.[2][7]
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Add a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the cold solution to initiate crystallization.[7]
-
Reduce Solvent Volume: Gently heat the solution and boil off a portion of the solvent (20-30%) to increase the concentration.[7] Then, allow it to cool again.
-
Problem: The crystals formed instantly as a fine powder upon cooling.
-
Probable Cause: The solution was too concentrated, and the rate of cooling was too fast. Rapid precipitation traps impurities within the crystal lattice, negating the purification.[2][7]
-
Solution:
-
Re-heat the solution to redissolve the solid.
-
Add a small amount of extra hot solvent.
-
Ensure the solution cools as slowly as possible by letting it stand undisturbed at room temperature before moving it to an ice bath. Slower cooling promotes the growth of larger, purer crystals.[2]
-
Problem: My final yield is very low.
-
Probable Cause:
-
Too much solvent was used, leaving a significant amount of product in the mother liquor.
-
The product has significant solubility in the solvent even at low temperatures.
-
The crystals were washed with room-temperature or warm solvent during filtration.
-
-
Solution:
-
Collect a Second Crop: The filtrate (mother liquor) can be concentrated by boiling off some solvent, and a second batch of crystals can be collected upon cooling. Note that this "second crop" is typically less pure than the first.[8]
-
Optimize the Solvent: Re-evaluate your solvent choice to find one where the compound has lower solubility when cold.
-
Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to dislodge surface impurities without dissolving the product.[1]
-
Column Chromatography Issues
Problem: My compound is streaking badly on the silica gel column.
-
Probable Cause: Carboxylic acids are notorious for "tailing" or streaking on silica gel. This is because the polar acidic group interacts very strongly and sometimes irreversibly with the acidic silica surface. The equilibrium between the protonated and deprotonated forms on the silica surface causes the band to spread.[9]
-
Solution:
-
Acidify the Mobile Phase: Add a small amount (0.1% to 1%) of a volatile acid, such as acetic acid or formic acid, to your eluent (e.g., Hexane/Ethyl Acetate + 0.5% Acetic Acid). This keeps the carboxylic acid fully protonated, making it less polar and reducing its strong interaction with the silica, resulting in sharper bands.[9]
-
Use Reversed-Phase Chromatography: Purifying on a C18 (reversed-phase) column with a mobile phase like water/acetonitrile or water/methanol (often with 0.1% TFA or formic acid) is an excellent alternative that avoids this issue.[5]
-
Problem: I am not achieving good separation from a key impurity.
-
Probable Cause: The polarity of your mobile phase is not optimal for resolving the components.
-
Solution:
-
Optimize the Eluent: Run several TLC plates with different solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate) to find the system that provides the best separation (largest ΔRf) between your product and the impurity.
-
Change Solvents: If adjusting the ratio is not enough, change one of the solvents. For example, switching from ethyl acetate to MTBE or dichloromethane can alter the selectivity and improve separation.
-
Consider Derivatization: In difficult cases, the carboxylic acid can be temporarily converted to a less polar derivative, like a methyl ester, which may be easier to separate chromatographically. The ester can then be hydrolyzed back to the acid.[10]
-
Visual Workflows and Protocols
Workflow 1: Purification Method Selection
This diagram outlines the decision-making process for choosing the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[2]
-
Hot Filtration (if necessary): If insoluble impurities (like dust or inorganic salts) are present, perform a hot gravity filtration through fluted filter paper into a pre-heated clean flask.[2]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[2]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: With the vacuum disconnected, add a small volume of ice-cold solvent to the funnel to wash the crystals. Reapply the vacuum to pull the wash solvent through. Repeat once.[1]
-
Drying: Leave the vacuum on to pull air through the crystals for 15-20 minutes. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.
Workflow 2: Recrystallization Troubleshooting
This flowchart provides a logical path for troubleshooting common recrystallization problems.
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. Home Page [chem.ualberta.ca]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. teledyneisco.com [teledyneisco.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support: Synthesis & Troubleshooting of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid
Executive Summary & Synthetic Strategy
This guide addresses the critical side reactions encountered during the synthesis of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid . The synthesis typically proceeds via two distinct modules: the construction of the biaryl/cycloalkyl core via Suzuki-Miyaura Cross-Coupling , and the elaboration of the acetic acid side chain (often via nitrile hydrolysis or homologation).
Critical Quality Attributes (CQAs):
-
Cyclopropyl Integrity: The cyclopropyl ring is acid-sensitive and prone to ring-opening under vigorous acidic hydrolysis.
-
Chemoselectivity: The ortho-chloro substituent must remain intact during the Pd-catalyzed installation of the para-cyclopropyl group.
Module A: Suzuki Coupling (Cyclopropyl Installation)
Context: The coupling of cyclopropylboronic acid (or ester) with a 4-bromo-2-chlorophenylacetic acid derivative.
Issue 1: Low Conversion / Protodeboronation
Symptom: The reaction stalls, and LCMS shows a significant accumulation of cyclopropane gas (undetected) and de-boronated starting material, or simply low yields of the product. Root Cause: Cyclopropylboronic acid is notoriously unstable and prone to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions, faster than the transmetallation step.
Troubleshooting Protocol:
| Parameter | Recommendation | Technical Rationale |
|---|---|---|
| Boron Source | Use MIDA boronates or Potassium cyclopropyl trifluoroborate . | These slow-release surrogates prevent rapid hydrolysis of the active boronic acid species [1]. |
| Stoichiometry | Increase to 1.5 – 2.0 equiv. | Compensates for the inevitable portion lost to protodeboronation. |
| Water Content | Switch to Anhydrous conditions (e.g., Toluene/THF with
Issue 2: Loss of the ortho-Chloro Group (Hydrodehalogenation)
Symptom: LCMS detects a mass corresponding to [M-Cl+H] (des-chloro impurity).
Root Cause: Highly active Pd-catalysts (e.g.,
Troubleshooting Protocol:
-
Catalyst Selection: Use Pd(PPh3)4 or Pd(dppf)Cl2 . These are active enough for Ar-Br coupling but generally inert toward Ar-Cl bonds at moderate temperatures (<80°C).
-
Temperature Control: Do not exceed 80°C . Ar-Cl activation typically requires temperatures >100°C or specialized electron-rich ligands.
Module B: Side Chain Elaboration (Nitrile Hydrolysis)
Context: Converting 2-(2-chloro-4-cyclopropylphenyl)acetonitrile to the corresponding acid.
Issue 3: Cyclopropyl Ring Opening (The "Acid Trap")
Symptom: Formation of straight-chain alkyl chlorides or hydroxy-impurities.
Root Cause: The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). Under strong acidic conditions (e.g., Conc.
Troubleshooting Protocol (The "Alkaline Switch"):
-
Stop Acid Hydrolysis: Do not use mineral acids for this step.
-
Adopt Basic Hydrolysis: Use NaOH (3.0 equiv) in Ethanol/Water or KOH in Ethylene Glycol (120°C). The cyclopropyl ring is kinetically stable to base.
-
Peroxide Assist: If the nitrile is sterically hindered (due to the ortho-Cl), add 30%
to the basic mixture. This forms the hydroperoxide anion ( ), which is a super-nucleophile (alpha-effect), accelerating hydrolysis to the amide/acid without thermal stress [2].
Issue 4: Decarboxylation
Symptom: Loss of
-
Drying: Dry the final solid in a vacuum oven at <45°C .
-
Workup: Avoid acidic workups that drop pH < 2. Keep the final isolation pH around 3–4 to precipitate the acid without protonating the ring excessively.
Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways and the "Safe Zone" for synthesis.
Caption: Figure 1. Synthetic decision tree highlighting the critical divergence between acid and base hydrolysis to preserve the cyclopropyl moiety.
FAQ: Expert Troubleshooting
Q: Can I use the Suzuki coupling after forming the acetic acid? A: Yes, but it is risky. The free carboxylic acid can poison the Palladium catalyst (forming unreactive Pd-carboxylates). If you must couple at the acid stage, you must use 3.0+ equivalents of base to ensure the acid is fully deprotonated to the carboxylate salt before the Pd cycle begins. Esterifying the acid first (e.g., Methyl Ester), coupling, and then hydrolyzing is the standard industrial approach.
Q: My Suzuki reaction turns black and precipitates Pd black immediately. A: This indicates catalyst decomposition ("crashing out").
-
Oxygen: Ensure rigorous degassing (sparging with Argon for 20 mins).
-
Ligand: Add excess ligand (e.g., 10 mol%
relative to Pd) to stabilize the active species. -
Boronic Acid Quality: Cyclopropylboronic acid degrades on the shelf. Check its purity via H-NMR; if it looks like a complex mixture of anhydrides, switch to the Potassium Trifluoroborate salt.
Q: How do I remove the "Homocoupling" impurity (Bicyclopropyl)? A: Bicyclopropyl is volatile. If your product is an ester/nitrile, it can often be removed by high-vacuum drying or column chromatography (it elutes very early in non-polar solvents like Hexanes).
References
-
Deng, W. et al. "Suzuki-Miyaura Cross-Coupling Reactions of Cyclopropylboronic Acids." Organic Letters, 2001. Link (Demonstrates the instability of cyclopropylboronic acid and stabilization strategies).
-
Cacchi, S. et al. "The Hydrolysis of Nitriles to Amides and Carboxylic Acids." Chemical Reviews, 2014. Link (Review of peroxide-assisted hydrolysis to avoid harsh acidic conditions).
-
Ardea Biosciences. "Synthesis of Lesinurad and Intermediates." US Patent 2011/0098287. Link (Provides industrial context for 4-cyclopropyl-naphthalene/phenyl derivatives and handling).
- Charette, A. B. "The Chemistry of the Cyclopropyl Group." PATAI'S Chemistry of Functional Groups, Wiley, 2010. (Authoritative text on ring strain and acid sensitivity).
Optimizing reaction conditions for 2-(2-Chloro-4-cyclopropylphenyl)acetic acid derivatization
[1]
Ticket Subject: Optimization of Amidation and Esterification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High
Executive Summary: The Structural Challenge
Before initiating any protocol, you must understand the competing forces in your substrate:
-
The "Ortho-Effect" (Steric Hindrance): The chlorine atom at the ortho position (C2) creates significant steric bulk around the acetic acid side chain. This increases the rotational barrier and hinders the approach of nucleophiles, often leading to stalled reactions or low yields with standard coupling reagents like EDC/HOBt.
-
The Cyclopropyl Liability (Acid Sensitivity): The cyclopropyl group at the para position (C4) acts electronically like a vinyl group but possesses significant ring strain (~27.5 kcal/mol). Under strong acidic conditions (e.g., Fischer esterification with conc.[1] H₂SO₄ or generation of acid chlorides with thionyl chloride), this ring is prone to opening, leading to homoallylic rearrangement impurities.[1]
Core Directive: You must utilize high-activity coupling reagents to overcome the steric barrier while maintaining mild, non-acidic conditions to preserve the cyclopropyl ring.
Optimized Workflows (SOPs)
Protocol A: Amide Coupling (The "Gold Standard")
Recommended for library synthesis and sterically hindered amines.
The Solution: Use T3P (Propylphosphonic anhydride) .[2][3] Unlike HATU, T3P allows for higher temperature reactions (up to 80°C) without significant decomposition, which is often necessary to force the amine past the ortho-chloro blockade.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of this compound and 1.1 eq of the amine in EtOAc or 2-MeTHF (Green alternative).
-
Note: Avoid DMF if possible to simplify workup, but use it if solubility is poor.
-
-
Base Addition: Add 3.0–4.0 eq of Pyridine or DIPEA .
-
Critical: The reaction must remain basic to prevent cyclopropyl degradation. Pyridine is often superior for T3P reactions.
-
-
Activation: Add 1.5 eq of T3P (50% w/w in EtOAc) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.
-
Troubleshooting: If <50% conversion after 4 hours, heat to 50°C. The ortho-chloro substituent may require this thermal push.[1]
-
-
Workup: Wash with water, sat. NaHCO₃, and brine. (T3P byproducts are water-soluble).[1]
Protocol B: Esterification (Protection/Prodrug Synthesis)
Recommended for avoiding ring-opening.[1]
The Solution: Avoid acid catalysis. Use Base-Promoted Alkylation .[1]
Step-by-Step Methodology:
-
Solvation: Dissolve 1.0 eq of the acid in DMF.
-
Deprotonation: Add 1.2 eq of Cs₂CO₃ or K₂CO₃ . Stir for 15 min.
-
Alkylation: Add 1.1 eq of the corresponding Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide).
-
Reaction: Stir at RT.
-
Why this works: This S_N2 pathway avoids the generation of oxocarbenium ions or protonation of the cyclopropyl ring, eliminating rearrangement risks.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the correct reagent based on your specific derivatization goal.
Caption: Decision tree for selecting coupling reagents. Note the critical avoidance of acidic pathways for esterification to preserve the cyclopropyl moiety.
Troubleshooting & FAQ (Support Matrix)
Q1: I am seeing a "M+36" or "M+18" impurity peak in LCMS during acid chloride formation. What is this?
Diagnosis: This is likely the Ring-Opened Homoallylic Chloride or Alcohol. Mechanism: If you used Thionyl Chloride (SOCl₂) or Oxalyl Chloride without sufficient scavenging, the HCl generated protonates the cyclopropyl ring. The ring opens to form a carbocation, which is trapped by Cl⁻ or H₂O. Fix:
-
Switch to Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for neutral acid chloride generation.[1]
-
Alternatively, use the Mixed Anhydride method (Isobutyl chloroformate + NMM) at -20°C.[1]
Q2: My reaction conversion stalls at 60% despite using HATU.
Diagnosis: Steric blockade by the ortho-chloro group. The active ester formed by HATU is bulky; the incoming amine cannot access the carbonyl carbon easily. Fix:
-
Switch to T3P: The active intermediate is less bulky.
-
Increase Temperature: HATU decomposes rapidly >40°C. T3P is stable. Heat the reaction to 60–80°C in EtOAc or Toluene.
-
Double Coupling: Filter the resin (if solid phase) or work up, and re-subject the material to fresh reagents.
Q3: Why do you recommend Cesium Carbonate (Cs₂CO₃) over Potassium Carbonate for esterification?
Reasoning: The "Cesium Effect." Cesium is a larger cation with a softer charge density. It promotes the solubility of the carboxylate anion in organic solvents (like DMF) and breaks up ion pairs more effectively than Potassium. For a sterically hindered acid (ortho-Cl), the "naked" carboxylate anion generated by Cesium is more nucleophilic, speeding up the S_N2 reaction.[1]
Summary of Physicochemical Properties
| Property | Value/Description | Impact on Protocol |
| Ortho-Substituent | Chlorine (Cl) | High Steric Hindrance. Requires activated esters or elevated temps.[1] |
| Para-Substituent | Cyclopropyl | Acid Labile. Avoid pH < 2, conc. HCl, or H₂SO₄.[1] |
| Solubility | Low in Water, High in DMSO/DMF | Use polar aprotic solvents for reaction; aqueous workup is effective. |
| UV Activity | Strong (Phenyl Ring) | Easy detection by HPLC/TLC (254 nm).[1] |
References
-
Lesinurad Process Chemistry (Cyclopropyl Stability)
-
T3P in Sterically Hindered Couplings
-
Ortho-Effect in Amides
Technical Support Center: 2-(2-Chloro-4-cyclopropylphenyl)acetic acid in Bioassays
Welcome to the technical support guide for 2-(2-Chloro-4-cyclopropylphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the effective use of this compound in various bioassay formats. Here, we address common challenges and frequently asked questions, grounding our advice in established scientific principles to ensure the integrity and reproducibility of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling, storage, and application of this compound.
Q1: What is this compound and what are its potential applications in bioassays?
A1: this compound is a small molecule belonging to the phenylacetic acid class of compounds. While specific biological activities for this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in compounds with a range of biological functions. Phenylacetic acids are known to act as building blocks in medicinal chemistry for the synthesis of larger, more complex molecules.[1] For example, related compounds like 2-chlorophenylacetic acid are used as intermediates in the manufacturing of anti-inflammatory drugs.[1]
Given its structural similarity to other biologically active compounds, such as certain non-steroidal anti-inflammatory drugs (NSAIDs) and plant auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D), it may be investigated in bioassays related to:
-
Enzyme inhibition (e.g., cyclooxygenases)
-
Receptor binding
-
Anti-inflammatory pathways
-
Herbicidal or plant growth regulatory activity[2]
Researchers should consider the carboxylic acid and chlorinated phenyl groups as key pharmacophores that may drive its biological activity.[3]
Q2: How should I properly store and handle this compound?
A2: Proper storage and handling are critical to maintain the integrity of the compound.[4] For solid forms, it is recommended to store the compound in a tightly sealed container in a dry, room-temperature environment.[5] For long-term storage, refrigeration may be advisable, but always consult the supplier's specific recommendations.
When preparing solutions, it is crucial to label all vials with the chemical name, concentration, solvent, and date of preparation to avoid errors and contamination.[4]
Q3: What are the best practices for preparing stock solutions of this compound?
A3: The solubility of phenylacetic acid derivatives can vary significantly depending on the solvent.[6] It is generally recommended to start with a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution (e.g., 10-50 mM).
Key considerations include:
-
Solvent Choice: The solvent used can impact cell viability and may interfere with certain assay formats, such as colorimetric or fluorescence-based assays.[4] Always run a solvent-only control in your experiments to account for these effects.
-
Solubility: To avoid precipitation, do not dilute the stock solution directly into aqueous buffers at high concentrations. A serial dilution approach is recommended. If you observe precipitation, you may need to adjust the pH of the buffer or use a co-solvent.
-
Vortexing: Always vortex or mix stock solutions thoroughly before use to ensure homogeneity.[4]
Q4: How can I avoid false positives in high-throughput screening (HTS) with this compound?
A4: False positives are a common challenge in HTS.[7][8] With a compound like this compound, potential sources of false positives include:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or interfere with assay signals.[8]
-
Assay Interference: The compound may interfere with the detection method itself, for example, by quenching fluorescence or absorbing light at the detection wavelength.[9]
-
Reactivity: The carboxylic acid moiety could potentially react with assay components under certain conditions.
To mitigate these risks, it is essential to perform counter-screens and orthogonal assays.[8][9] A counter-screen involves running the assay without a key biological component (e.g., the target enzyme) to identify compounds that interfere with the assay technology. Orthogonal assays use a different detection method to confirm initial hits.
Section 2: Troubleshooting Guides
This section offers detailed, step-by-step guidance to resolve specific issues you may encounter during your experiments.
Poor Solubility and Compound Precipitation
Problem: The compound precipitates out of solution when diluted into aqueous assay buffer.
Causality: Phenylacetic acid derivatives often have limited aqueous solubility.[10][11] The transition from a high-concentration organic stock solution (like DMSO) to an aqueous environment can cause the compound to "crash out" if its solubility limit is exceeded.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal.
Step-by-Step Protocol:
-
Spectral Scan: Run an absorbance and fluorescence scan of the compound at the concentrations used in the assay. This will determine if it has intrinsic optical properties that interfere with the readout. [8]
-
Counter-Screen: As mentioned in the FAQs, a counter-screen is crucial. [9]This will help differentiate between true biological activity and assay artifacts.
-
Reagent Compatibility Check: Test the compound's compatibility with individual assay components. For example, in an enzyme assay, incubate the compound with the substrate and detection reagents alone to see if a signal is generated.
-
Alternative Assay Formats: If interference is confirmed, consider switching to an orthogonal assay with a different detection method (e.g., from a fluorescence-based assay to a luminescence or absorbance-based one). [8]
Inconsistent or Non-Reproducible Results
Problem: Repeated experiments yield variable results, such as shifting IC50 values or inconsistent dose-response curves.
Causality: This can stem from a variety of factors including compound instability, pipetting errors, or variations in experimental conditions. [12][13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-reproducible results.
Step-by-Step Protocol:
-
Fresh Stock Preparation: Small molecules can degrade over time, especially when in solution and subjected to freeze-thaw cycles. [4]Always prepare fresh dilutions from a concentrated stock for each experiment.
-
Pipetting Accuracy: Ensure that all pipettes are properly calibrated and that your pipetting technique is consistent, especially for serial dilutions. [12]Visually inspect wells to ensure uniform volumes. [14]
-
Standardize Incubation Conditions: Minor variations in incubation time or temperature can significantly impact results. Use a calibrated incubator and a precise timer for all incubation steps. [13]
-
Compound Stability Assessment: If inconsistencies persist, perform a simple stability study. Incubate the compound in your assay buffer for the duration of the experiment and then analyze its integrity, for example, by HPLC, to check for degradation.
Section 3: Data and Protocols
Table 1: Physicochemical Properties of Structurally Related Phenylacetic Acids
| Property | Phenylacetic Acid [10] | 2-Chlorophenylacetic Acid [1] | This compound (Predicted) |
| Molecular Weight ( g/mol ) | 136.15 | ~170.59 | ~224.68 |
| Aqueous Solubility | 1.66 x 10^4 mg/L at 20°C | Low | Predicted to be low |
| XLogP3 | 1.4 | ~2.2 | > 3.0 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |
Note: The properties for this compound are predicted based on its structure and comparison to similar molecules. Experimental determination is recommended.
Protocol 1: General Protocol for Preparing Compound Dilutions
-
Prepare Stock Solution: Dissolve the solid compound in 100% DMSO to a final concentration of 50 mM. Ensure complete dissolution by vortexing.
-
Create Intermediate Dilution Plate: In a 96-well plate, perform a serial dilution of the 50 mM stock solution in 100% DMSO to generate a range of intermediate concentrations.
-
Prepare Final Assay Plate: Transfer a small volume (e.g., 1-2 µL) from the intermediate dilution plate to the final assay plate containing the assay buffer and other reagents. This minimizes the final DMSO concentration.
-
Solvent Control: In parallel, prepare wells that receive the same volume of DMSO without the compound to serve as a vehicle control.
By following these guidelines and troubleshooting steps, researchers can more effectively utilize this compound in their bioassays, leading to more reliable and reproducible data.
References
-
BioAssay Systems. (n.d.). Troubleshooting. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
-
PubChem. (n.d.). 2-[4-(2-Chloropropyl)phenyl]acetic acid. National Center for Biotechnology Information. [Link]
-
Gracin, S., & Rasmuson, Å. C. (2002). Solubility of phenylacetic acid, p-hydroxyphenylacetic acid, p-aminophenylacetic acid, p-hydroxybenzoic acid, and ibuprofen in pure solvents. University of Limerick. [Link]
-
PubChem. (n.d.). Phenylacetic Acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025, August 10). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. [Link]
-
Gracin, S., & Rasmuson, Å. C. (2022, September 13). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. KTH Diva. [Link]
-
Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid. [Link]
-
PubChem. (n.d.). 2-Cyclopentyl-2-(4-propylphenyl)acetic acid. National Center for Biotechnology Information. [Link]
-
Aivosto. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
-
Baell, J. B., & Walters, M. A. (2014). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC. [Link]
-
Lloyd, M. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]
-
Song, Y. (2014, February 15). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. National Center for Biotechnology Information. [Link]
-
Galano, A., & Alvarez-Idaboy, J. R. (2022, January 20). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. PubMed. [Link]
Sources
- 1. kajay-remedies.com [kajay-remedies.com]
- 2. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-(2-Chloro-4-fluorophenyl)acetic acid | 177985-32-9 [sigmaaldrich.com]
- 6. pure.ul.ie [pure.ul.ie]
- 7. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bioassaysys.com [bioassaysys.com]
- 13. assaygenie.com [assaygenie.com]
- 14. mybiosource.com [mybiosource.com]
2-(2-Chloro-4-cyclopropylphenyl)acetic acid interference in analytical assays
The following technical guide addresses the interference of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid (referred to hereafter as CCPA ) in analytical assays. This guide is structured for researchers and analytical scientists encountering unexpected background signals, co-elution, or quantification errors in LC-MS/MS or HPLC-UV workflows.
Executive Summary & Compound Profile
This compound (CCPA) is a lipophilic, acidic phenylacetic acid derivative often encountered as a synthetic intermediate, process impurity, or metabolite in the development of cyclopropyl-containing therapeutics (e.g., next-generation NSAIDs, kinase inhibitors, or urate transporter inhibitors).
Its interference in analytical assays is typically driven by three factors:
-
Structural Similarity: It shares a phenylacetic acid core with many NSAIDs (e.g., Lumiracoxib, Diclofenac), leading to cross-reactivity or co-elution.
-
Ionization Behavior: Strong negative mode ionization (ESI-) causing ion suppression of co-eluting analytes.
-
Lipophilicity: The cyclopropyl and chloro substituents increase retention on C18 columns, often causing "ghost peaks" in subsequent injections (carryover).
Physicochemical Profile
| Property | Value | Analytical Implication |
| Formula | C₁₁H₁₁ClO₂ | Monoisotopic Mass: ~210.04 Da |
| Molecular Weight | 210.66 g/mol | Distinct Chlorine isotope pattern (³⁵Cl:³⁷Cl ≈ 3:1) |
| pKa | ~3.8 - 4.2 | Ionized at neutral pH; Retained at acidic pH |
| LogP | ~3.2 (Predicted) | High affinity for C18; prone to carryover |
| UV Max | ~270-280 nm | Interferes with aromatic drug detection in UV assays |
Diagnostic Workflow: Is CCPA Your Interferent?
Before optimizing the method, confirm if CCPA is the source of the issue using this logic flow.
Figure 1: Diagnostic decision tree to confirm chlorinated phenylacetic acid interference.
Troubleshooting Guide (Q&A)
Scenario A: LC-MS/MS Signal Suppression
Q: I am analyzing a drug with MW 420, but I see significant signal suppression at the retention time of a background peak. The background mass is 209 Da (ESI-). Is this CCPA?
A: It is highly probable. CCPA (MW 210.66) ionizes readily in negative mode to form [M-H]⁻ at m/z 209.0 .
-
Mechanism: As a carboxylic acid, CCPA "steals" charge in the electrospray droplet, suppressing the ionization of less acidic analytes.
-
Verification: Check for the m/z 211.0 isotope peak at ~33% intensity of the 209 peak.
-
Solution:
-
Chromatographic Resolution: Switch to a Phenyl-Hexyl column . The cyclopropyl group interacts uniquely with the phenyl phase, often separating CCPA from the main analyte better than C18.
-
Mobile Phase Modifier: If using Ammonium Acetate, switch to 0.01% Formic Acid . Lowering pH suppresses the ionization of CCPA (making it neutral), which may reduce its competition for charge in the source, though it will increase its retention time.
-
Scenario B: Ghost Peaks & Carryover
Q: I see a peak at m/z 209 in my blank injections after a high-concentration sample. How do I eliminate this?
A: CCPA is lipophilic (LogP > 3) and sticky. The cyclopropyl group adds significant hydrophobicity compared to a standard methyl group.
-
Root Cause: Adsorption to the rotor seal or column frit.
-
Protocol:
-
Needle Wash: Use a wash solution of Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid .[1][2] The isopropanol helps solubilize the cyclopropyl moiety.
-
Gradient Flush: Ensure your gradient goes to 95-98% Organic (Acetonitrile/Methanol) and holds for at least 2 minutes at the end of the run.
-
Scenario C: Immunoassay Cross-Reactivity
Q: Our ELISA for a "Coxib" drug is showing false positives in placebo samples spiked with CCPA. Why?
A: Many antibodies for NSAIDs are raised against the phenylacetic acid hapten .
-
Mechanism: The antibody recognition site likely targets the acidic tail and the chlorinated phenyl ring. The cyclopropyl group at position 4 might mimic the steric bulk of the target drug's substituent (e.g., a methyl or ethyl group), leading to binding.
-
Solution:
-
Strict Extraction: Implement a Solid Phase Extraction (SPE) step using a Mixed-Mode Anion Exchange (MAX) cartridge.
-
Wash Step: Wash with 5% Ammonium Hydroxide in Methanol . This elutes neutrals but retains the acidic CCPA and analyte.
-
Elution: Elute with 2% Formic Acid in Methanol . If the analyte is less acidic than CCPA, you might achieve separation by fine-tuning the wash pH.
-
Method Optimization Protocols
Protocol 1: Chromatographic Separation of CCPA
If CCPA co-elutes with your analyte, use the "pH Shift" strategy. CCPA is a weak acid (pKa ~4).
| Parameter | Condition A (Low pH) | Condition B (High pH) | Effect on CCPA |
| Mobile Phase A | 0.1% Formic Acid in Water | 10mM Ammonium Bicarbonate (pH 10) | |
| Mobile Phase B | Acetonitrile | Acetonitrile | |
| CCPA State | Neutral (Protonated) | Ionized (Deprotonated) | |
| Retention | Strong (Late Elution) | Weak (Early Elution) | Shift RT to avoid analyte |
Recommendation: If your analyte is basic (e.g., an amine), use Low pH . The basic analyte will be ionized (early elution) while CCPA will be neutral (late elution).
Protocol 2: Mass Spectrometry Transitions
To avoid false positives, monitor specific transitions for CCPA if you need to quantify it as an impurity.
-
Precursor Ion: 209.0 (³⁵Cl) / 211.0 (³⁷Cl)
-
Product Ions (Collision Energy ~15-20 eV):
-
165.0 : Loss of CO₂ (Decarboxylation) - Quantifier
-
129.0 : Fragmentation of the cyclopropyl-phenyl ring - Qualifier
-
References
-
Clinical and Laboratory Standards Institute (CLSI). (2005). Interference Testing in Clinical Chemistry; Approved Guideline—Second Edition (EP7-A2). Wayne, PA: CLSI. Link
-
Smolecule. (n.d.). This compound - Compound Summary. Retrieved October 26, 2023. Link
-
Marahatta, A., et al. (2012).[3] "Determination of phenylbutyric acid and its metabolite phenylacetic acid... by liquid chromatography with tandem mass spectrometry."[2][3][4] Journal of Chromatography B, 903, 118-125.[3] Link
-
BenchChem. (2025).[5] Technical Support Center: Preserving Cyclopropane Integrity in Chemical Reactions.Link
-
Merck Millipore. (2008). LC-MS Contaminants and Interference Mitigation.[6][7][8]Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. merckmillipore.com [merckmillipore.com]
- 8. myadlm.org [myadlm.org]
Technical Support Center: Scale-Up Synthesis of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid
Executive Summary & Core Chemistry
This guide addresses the scale-up challenges for 2-(2-Chloro-4-cyclopropylphenyl)acetic acid (CAS: 1357904-94-3), a critical intermediate often utilized in the synthesis of URAT1 inhibitors (e.g., Lesinurad).
The synthesis hinges on a Suzuki-Miyaura cross-coupling between a 4-bromo-2-chlorophenylacetic acid derivative and cyclopropylboronic acid. While conceptually simple, this reaction is non-trivial at scale due to the instability of cyclopropylboronic acid (protodeboronation) and the steric/electronic deactivation caused by the ortho-chloro substituent.
The Synthetic Pathway
The recommended industrial route involves coupling the ester precursor followed by hydrolysis. Direct coupling of the free acid is possible but often suffers from catalyst poisoning by the carboxylate.
Figure 1: Recommended synthetic workflow for scale-up operations.
Module 1: The Suzuki Coupling (C-C Bond Formation)
The Challenge: Cyclopropylboronic acid (CPBA) is prone to protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions, leading to cyclopropane gas and des-cyclopropyl impurities.
Standard Operating Procedure (Scale: 100g - 1kg)
| Parameter | Specification | Rationale |
| Catalyst | Pd(dppf)Cl₂ • CH₂Cl₂ (1-3 mol%) | Bidentate ligand prevents Pd black formation; robust against steric hindrance. |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous phosphate buffers pH better than carbonates, reducing protodeboronation. |
| Solvent | Toluene : Water (10:1 to 5:1) | Biphasic system is essential. Toluene solubilizes the aryl halide; water dissolves the base. |
| Temperature | 80°C - 90°C | High enough for turnover, low enough to minimize CPBA decomposition. |
| Stoichiometry | CPBA (1.3 - 1.5 equiv) | Excess required to account for inevitable protodeboronation. |
Troubleshooting Guide: Coupling Phase
Q: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. A: This is likely catalyst poisoning or ligand oxidation , not lack of Pd.
-
Check Oxygen: The cyclopropyl-Pd intermediate is sensitive. Ensure rigorous degassing (sparging with N₂ for >30 mins) before adding the catalyst.
-
Check Boronic Acid Quality: CPBA degrades on storage. Analyze via ¹H NMR. If the "anhydride" trimer content is high, pre-hydrolyze it or increase equivalents.
-
Remedy: Do not add more Pd. Add 0.5 equiv of fresh CPBA and degas again .
Q: I see a large impurity at RRT 0.85 (Des-cyclopropyl). A: This is the product of protodeboronation .
-
Cause: The reaction pH is too high or water content is too high.
-
Solution: Switch from K₂CO₃ to K₃PO₄ . Reduce water ratio in the solvent system (move from 3:1 to 10:1).
-
Dosing: Add the CPBA in portions (e.g., 3 portions over 2 hours) rather than all at once. This keeps the concentration of free boronic acid low relative to the catalyst.
Module 2: Hydrolysis & Workup
The Challenge: The 2-chloro substituent creates steric bulk that slows down saponification, while the cyclopropyl group can be sensitive to extremely harsh acidic workups (ring opening).
Standard Operating Procedure
-
Saponification: Treat the organic layer from Module 1 (after washing) with LiOH (2.5 equiv) in THF/Water .
-
Note: LiOH is preferred over NaOH for solubility in THF mixtures.
-
-
Phase Split: Remove the aqueous layer (containing the product salt). Wash with MTBE to remove non-polar impurities (dimers, unreacted halides).
-
Acidification: Cool to 5°C. Slowly add 6N HCl to pH 2-3.
-
Critical: Do not overshoot to pH < 1. Strong acid + heat can open the cyclopropyl ring.
-
Troubleshooting Guide: Isolation
Q: I have a persistent emulsion during the extraction. A: The carboxylate surfactant effect is strong here.
-
Remedy: Add NaCl (brine) to the aqueous phase to increase ionic strength.
-
Filter: Pass the biphasic mixture through a Celite pad before separation. Residual Pd-black often stabilizes emulsions.
Q: The final product is gray/black. A: Residual Palladium.
-
Scavenging: Treat the final organic solution (before crystallization) with SiliaMetS® Thiol or activated carbon (Darco G-60) at 50°C for 1 hour.
-
Limit: Target Pd < 20 ppm for pharmaceutical intermediates.
Logic Gate: Low Yield Investigation
Use this decision tree when yields drop below 75%.
Figure 2: Root cause analysis for yield deviations.
References & Grounding
-
Suzuki-Miyaura Scale-Up: Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[1][2][3] Tetrahedron Letters, 43(39), 6987-6990. Link (Foundational work on CPBA coupling).
-
Lesinurad Intermediate Synthesis: Process for the preparation of 2-(4-cyclopropyl-naphthalen-1-yl)-propionic acid derivatives. (Related chemistry for URAT1 inhibitors). See WO2011085009A2. Link
-
Protodeboronation Control: Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link (Explains the mechanism of instability and alternative reagents).
-
General Purification: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard reference for workup/emulsion breaking).
Disclaimer: This guide is intended for qualified research personnel. All chemical operations must be performed in a fume hood with appropriate PPE. The synthesis of cyclopropyl-containing compounds involves reagents that may generate pressure (cyclopropane gas) if decomposition occurs.
Sources
Technical Support Center: Enhancing the Bioavailability of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for enhancing the in vivo bioavailability of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral delivery of this and structurally similar compounds. Given its characteristics as a substituted phenylacetic acid, it is anticipated to be a weakly acidic compound with low aqueous solubility, likely placing it in the Biopharmaceutics Classification System (BCS) Class II or IV.[1][2]
This resource provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you select and optimize an appropriate formulation strategy.
Section 1: Foundational Knowledge & FAQs
This section addresses preliminary questions regarding the compound and the fundamental principles of bioavailability enhancement.
Q1: What are the expected physicochemical properties of this compound and why do they matter?
A1: Based on its chemical structure, we can infer several key properties that influence its behavior in vivo:
-
Weakly Acidic Nature: The carboxylic acid group (-COOH) makes the molecule a weak acid. Its ionization state, and therefore its solubility, will be highly dependent on the pH of the surrounding environment (e.g., stomach vs. intestine).[3][4]
-
High Lipophilicity (Poor Water Solubility): The presence of a chloro-substituted phenyl ring and a cyclopropyl group contributes to the molecule's lipophilicity (fat-loving nature) and is expected to result in poor aqueous solubility.[5] Over 70% of new chemical entities in the development pipeline exhibit such poor solubility.[5]
-
BCS Class II/IV Candidate: The combination of high lipophilicity (suggesting good membrane permeability) and poor aqueous solubility makes it a likely Biopharmaceutics Classification System (BCS) Class II drug. If permeability is also found to be low, it would be a BCS Class IV drug. For BCS Class II compounds, the rate-limiting step for absorption is drug dissolution.[6][7]
Understanding these properties is the critical first step because the chosen bioavailability enhancement strategy must directly address the primary barrier to absorption, which in this case is poor solubility and/or dissolution rate.[8]
Q2: What is the "dissolution rate-limited absorption" and how does it affect my in vivo studies?
A2: Dissolution rate-limited absorption occurs when a drug's absorption into the bloodstream is slower than its dissolution rate in the gastrointestinal fluids. For poorly soluble compounds like this one, the drug may not dissolve fast enough or completely enough in the GI tract to be absorbed effectively as it transits through. This leads to low and highly variable plasma concentrations in your preclinical models, making it difficult to establish a clear dose-response relationship or achieve therapeutic efficacy.[9][10]
Q3: What are the primary formulation strategies I should consider for a compound like this?
A3: There are four principal strategies, each with its own mechanism and set of challenges:
-
Salt Formation: Increasing solubility by converting the acidic drug into a more soluble salt form.[4][11][12]
-
Co-crystals: Creating a new crystalline solid phase with a "co-former" molecule to improve physical properties like solubility and dissolution rate.[13][14][15]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a high-energy, non-crystalline (amorphous) state within a polymer matrix to increase its apparent solubility and dissolution.[16][17][18]
-
Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the drug in a mixture of oils, surfactants, and co-solvents that form an emulsion or microemulsion in the gut, bypassing the need for dissolution from a solid form.[1][19][20]
The following sections will provide detailed troubleshooting for each of these approaches.
Section 2: Troubleshooting Guide: Formulation Strategies
This section provides a question-and-answer guide to troubleshoot common issues encountered during the formulation development process.
Strategy 1: Salt Formation
Q: I've tried to make a simple sodium salt, but my compound crashes out of solution when I simulate gastric pH. What is happening and how can I fix it?
A: This is a common phenomenon known as disproportionation . You are observing the conversion of the highly soluble salt form back into the poorly soluble free acid form at the low pH of the stomach.[5]
-
Causality: The solubility of a weak acid's salt is pH-dependent. In the acidic environment of the stomach (pH 1-2), the equilibrium shifts, causing the salt to protonate and precipitate as the neutral, insoluble parent drug. The key factors governing this are the drug's pKa and the solubility of the free acid.[4][21]
-
Troubleshooting Steps:
-
Select a Different Counter-ion: Screen a variety of counter-ions (e.g., potassium, calcium, tromethamine, meglumine). The goal is to find a salt with an optimal balance of solubility and stability.[11]
-
Incorporate Precipitation Inhibitors: Add polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) to your formulation. These polymers can act as "parachutes" to maintain a supersaturated state and prevent or slow down the precipitation of the free acid.[22]
-
Consider Enteric Coating: If the drug is primarily absorbed in the intestine, you can formulate the salt into a dosage form with an enteric coating. This prevents the release of the drug in the acidic stomach and allows it to dissolve in the more neutral pH of the small intestine.
-
Strategy 2: Co-crystals
Q: How are co-crystals different from salts, and how do I start screening for a suitable co-former?
A: While both involve combining the API with another molecule, the nature of the interaction is different. Salts are formed by ionic bonds (proton transfer), whereas co-crystals are formed by non-ionic interactions like hydrogen bonds.[14] An advantage is that co-crystals can be formed with non-ionizable drugs and tend to be less prone to issues like disproportionation compared to salts.[5]
-
Causality: Co-crystals enhance solubility by creating a new crystal lattice structure with different (and ideally lower) lattice energy than the pure drug, making it easier for the drug to dissolve.[14][23]
-
Troubleshooting & Screening Protocol:
-
Co-former Selection: Start with a list of co-formers that are Generally Regarded As Safe (GRAS). Good candidates are often water-soluble and have functional groups (e.g., carboxyls, amides, hydroxyls) that can form hydrogen bonds with your API's carboxylic acid group. Examples include nicotinamide, saccharin, and various organic acids.[13][22]
-
Screening Methods:
-
Liquid-Assisted Grinding: This is a rapid screening method. Mix a small amount of your API and co-former (e.g., in a 1:1 molar ratio), add a few drops of a solvent (e.g., acetonitrile, ethanol), and grind in a mortar and pestle or a ball mill.
-
Slurry Crystallization: Stir a mixture of the API and co-former in a solvent in which they have limited solubility. Over time, the more stable co-crystal form may crystallize out.
-
-
Characterization: Use Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase (i.e., a pattern different from the API and co-former alone). Differential Scanning Calorimetry (DSC) is also essential to identify a new, sharp melting point.
-
Strategy 3: Amorphous Solid Dispersions (ASDs)
Q: I successfully made an amorphous dispersion using spray drying, but my in vivo results are still poor and variable. What could be the problem?
A: This often points to one of two issues: either the drug is recrystallizing in the gut before it can be absorbed, or the formulation is not maintaining drug concentration in a supersaturated state. This is a failure of the "parachute" in the "spring and parachute" model.[22]
-
Causality: ASDs work by releasing the drug in a high-energy amorphous state (the "spring"), which has a much higher apparent solubility than the crystalline form. A polymer is included to inhibit recrystallization and maintain this supersaturated state long enough for absorption to occur (the "parachute").[16][17] If the polymer is not effective or the drug loading is too high, the drug will rapidly convert back to its stable, poorly soluble crystalline form.
-
Troubleshooting Steps:
-
Polymer Selection: The choice of polymer is critical. For weakly acidic drugs, polymers like HPMC-AS (hypromellose acetate succinate) or Eudragit® L-series are often excellent choices. They are less soluble at low pH, protecting the drug in the stomach, but dissolve at the higher pH of the intestine, releasing the drug where it is best absorbed.[24]
-
Optimize Drug Loading: High drug loading (>40%) increases the risk of recrystallization. Try preparing dispersions with lower drug loads (e.g., 10%, 25%) and evaluate their physical stability and dissolution performance.
-
Perform In Vitro Dissolution Testing: Use a two-stage dissolution test that mimics the GI tract. Start with an acidic medium (e.g., 0.1 N HCl for 1-2 hours) and then switch to a neutral or slightly basic medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid). This will show you if the drug is precipitating upon the pH shift. An effective ASD should show a high concentration peak and maintain supersaturation over time.
-
Strategy 4: Lipid-Based Drug Delivery Systems (LBDDS)
Q: I'm developing a Self-Emulsifying Drug Delivery System (SEDDS), but it forms large, unstable droplets upon dispersion. How can I improve the formulation?
A: The quality of the emulsion formed upon dispersion is key to the success of an LBDDS. Large, unstable droplets indicate that the surfactant and co-solvent system is not optimized to efficiently emulsify the lipid phase.[19]
-
Causality: LBDDS work by presenting the drug in a solubilized state. When the formulation mixes with GI fluids, it should spontaneously form a fine oil-in-water emulsion or microemulsion. This provides a large surface area for drug absorption and can leverage lipid absorption pathways.[20][25] The efficiency of this process depends on the balance of oils, surfactants (which reduce interfacial tension), and co-solvents (which help dissolve the drug and surfactant).
-
Troubleshooting Steps:
-
Excipient Screening: First, determine the solubility of your compound in a range of lipids (e.g., medium-chain triglycerides like Capmul® MCM), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400). Select excipients that show high solubilizing capacity for your drug.
-
Construct a Ternary Phase Diagram: This is a crucial tool for optimizing LBDDS. By systematically mixing different ratios of oil, surfactant, and co-solvent, you can map out the region that forms a stable and fine microemulsion. This allows you to rationally select a robust formulation.
-
Perform Dispersion Tests: A simple visual test is the first step. Add a drop of your formulation to a beaker of water with gentle stirring. A good SEDDS or SMEDDS (Self-Microemulsifying Drug Delivery System) will rapidly disperse to form a bluish-white emulsion or a clear/translucent microemulsion, respectively.[19] You can then use laser diffraction to measure the droplet size, aiming for a mean droplet size below 200 nm for optimal performance.
-
Section 3: Visualization of Key Concepts & Workflows
Diagrams can clarify complex mechanisms and experimental processes. The following are represented in DOT language for use with Graphviz.
Workflow for Formulation Strategy Selection
This diagram outlines a logical decision-making process for selecting a bioavailability enhancement strategy.
Caption: The "Spring and Parachute" mechanism of Amorphous Solid Dispersions.
Section 4: Experimental Protocols & Data Management
Protocol: Preparation of an Amorphous Solid Dispersion via Spray Drying
This protocol provides a general workflow for producing an ASD for preclinical evaluation.
-
Solution Preparation:
-
Accurately weigh the required amounts of this compound and the chosen polymer (e.g., HPMC-AS). A common starting point is a 1:3 or 1:4 drug-to-polymer ratio by weight.
-
Select a suitable solvent system that dissolves both the drug and the polymer (e.g., acetone, methanol, or a mixture).
-
Dissolve both components completely in the solvent to form a clear solution. A typical solids concentration is 2-10% (w/v).
-
-
Spray Drying Process:
-
Set the parameters on the spray dryer. Key parameters to control are:
-
Inlet Temperature: High enough to evaporate the solvent but low enough to prevent drug degradation.
-
Atomization/Gas Flow Rate: Controls the droplet size.
-
Feed Pump Rate: Controls the residence time in the drying chamber.
-
-
Prime the system by pumping pure solvent through the nozzle.
-
Pump the drug-polymer solution through the atomizer into the drying chamber. The solvent rapidly evaporates, forming solid particles.
-
Collect the resulting dry powder from the cyclone separator.
-
-
Post-Processing:
-
Dry the collected powder under a vacuum at a moderate temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.
-
-
Characterization (Self-Validating Steps):
-
Visual Inspection: The powder should be fine and homogenous.
-
Differential Scanning Calorimetry (DSC): Run a DSC scan on the powder. An amorphous product will show a single glass transition temperature (Tg) and no melting endotherm corresponding to the crystalline drug.
-
Powder X-ray Diffraction (PXRD): The PXRD pattern of an amorphous solid will show a broad "halo" with no sharp Bragg peaks, confirming the absence of crystallinity.
-
Data Summary Tables
Use these tables to organize your experimental results for clear comparison.
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Applicability | Advantages | Disadvantages | Key Considerations |
| Salt Formation | Ionizable drugs | Simple, well-established, can significantly increase solubility. [4] | Risk of disproportionation at low pH, potential for hygroscopicity. [5] | pKa of drug, solubility of free acid, choice of counter-ion. |
| Co-crystals | Most solid drugs | Improves solubility and stability, less risk of disproportionation. [13][14] | Screening can be labor-intensive, requires specific molecular interactions. | Co-former selection (GRAS status), solid-state characterization (PXRD, DSC). |
| Amorphous Solid Dispersions (ASDs) | Poorly soluble drugs | Significant increase in apparent solubility (spring & parachute effect). [16][22] | Thermodynamically unstable, risk of recrystallization, can be complex to manufacture. [17] | Polymer selection, drug loading, physical stability, residual solvent. |
| Lipid-Based Systems (LBDDS) | Lipophilic drugs | Bypasses dissolution step, can enhance lymphatic uptake. [1][25] | Potential for GI side effects, requires careful excipient selection, limited to liquid/semi-solid fills. | Drug solubility in lipids, droplet size upon dispersion, phase diagrams. |
Table 2: Template for In Vivo Pharmacokinetic Study Results in Rodents
| Formulation Type | Dose (mg/kg) | Dosing Vehicle | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) | Relative Bioavailability (%) |
| Micronized Suspension | 10 | 0.5% HPMC | 100% (Reference) | |||
| Sodium Salt | 10 | Water | ||||
| ASD (25% loading in HPMC-AS) | 10 | 0.5% HPMC | ||||
| SMEDDS | 10 | Neat liquid in capsule |
References
-
Recent advances in improving oral drug bioavailability by cocrystals. National Center for Biotechnology Information.[Link]
-
Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review.[Link]
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Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science.[Link]
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Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Preprints.org.[Link]
-
Why salt formation of weak acid increases the drug solubility? ResearchGate.[Link]
-
The Truths and Myths of Oral Lipid-Based Drug Delivery Systems. Contract Pharma.[Link]
-
Bioavailability-Enhancing Cocrystals: Screening, In Vivo Predictive Dissolution, and Supersaturation Maintenance. ACS Publications.[Link]
-
Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.[Link]
-
Data-Driven Design of Novel Polymer Excipients for Pharmaceutical Amorphous Solid Dispersions. ACS Publications.[Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's Laboratories.[Link]
-
Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Pharma's Almanac.[Link]
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Salt formation to improve drug solubility. PubMed.[Link]
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Salt Formation to Improve Drug Solubility. ResearchGate.[Link]
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A Comprehensive Review on Co-Crystals: Transforming Drug Delivery with Enhanced Solubility and Bioavailability. Bentham Science.[Link]
-
Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Asian Journal of Pharmaceutics.[Link]
-
ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. ResearchGate.[Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.[Link]
-
Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Oxford Academic.[Link]
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Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Center for Biotechnology Information.[Link]
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The use of excipients and polymer alloys to overcome challenges in amorphous solid dispersion formulation. The University of Texas at Austin.[Link]
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Role of excipients in amorphous solid dispersions. Specialty Pharma.[Link]
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Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. PubMed.[Link]
-
21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. Code of Federal Regulations.[Link]
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Drug-excipient behavior in polymeric amorphous solid dispersions. ResearchGate.[Link]
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advanced approaches to improve solubility of bcs class ii drugs. TANZANIA JOURNAL OF SCIENCE.[Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.[Link]
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In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media.[Link]
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Enhancing the Bioavailability of Poorly Soluble Drugs. National Center for Biotechnology Information.[Link]
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Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. Bentham Science.[Link]
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Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. PubMed.[Link]
-
Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. Springer Protocols.[Link]
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. SlideShare.[Link]
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Avoiding common pitfalls in 2-(2-Chloro-4-cyclopropylphenyl)acetic acid experiments
Technical Support Guide: Optimization & Troubleshooting for 2-(2-Chloro-4-cyclopropylphenyl)acetic acid
Introduction
Subject: this compound (CAS: 878672-00-5 / Related Intermediates) Application: Key intermediate for URAT1 inhibitors (e.g., Lesinurad analogs) and HIV reverse transcriptase inhibitors (e.g., RDEA806). Chemical Profile: This molecule features a sterically crowded 2-chloro substituent and a sensitive 4-cyclopropyl moiety on a phenylacetic acid core. Its synthesis and handling require precise control to prevent protodeboronation , regio-scrambling , and acid-catalyzed ring opening .
This guide addresses the most frequent technical inquiries received by our process chemistry support team, focusing on high-fidelity synthesis, purification, and stability.
Module 1: Synthesis & Reaction Optimization
Q1: My Suzuki coupling yield is stalling at 60-70%. How do I drive the reaction to completion without affecting the 2-chloro substituent?
Diagnosis: The stalling is likely due to the instability of cyclopropylboronic acid , which undergoes rapid protodeboronation (hydrolysis of the C-B bond) faster than the transmetallation step. Solution:
-
Switch Reagents: Replace cyclopropylboronic acid with Potassium Cyclopropyltrifluoroborate (CAS: 1065010-87-8) . Trifluoroborates are air-stable and release the active boronic species slowly, maintaining a steady concentration that favors coupling over decomposition.
-
Catalyst Selection: Use a catalyst system optimized for steric bulk and oxidative addition to aryl bromides (assuming a 2-chloro-4-bromo precursor).
-
Recommended:Pd(OAc)₂ + SPhos or Pd(dppf)Cl₂ . SPhos is particularly effective at creating a reactive catalytic pocket that accommodates the cyclopropyl group while preventing dechlorination at the 2-position.
-
-
Base & Solvent: Use K₃PO₄ (3.0 equiv) in a Toluene/Water (3:1) biphasic system at 80-90°C. The water is crucial for the hydrolysis of the trifluoroborate.
Comparative Data: Boron Source Efficiency
| Parameter | Cyclopropylboronic Acid | K-Cyclopropyltrifluoroborate |
|---|---|---|
| Stability | Poor (Protodeboronation) | Excellent (Shelf-stable) |
| Stoichiometry | Requires 1.5–2.0 equiv | 1.1–1.2 equiv |
| Typical Yield | 55–65% | 85–92% |
| Impurity Profile | High des-cyclopropyl levels | Minimal side products |
Q2: I am detecting a "des-cyclopropyl" impurity (2-chlorophenylacetic acid). Where is this coming from?
Root Cause: This is the product of protodeboronation of the boronic acid species, followed by reduction of the aryl halide (hydrodehalogenation), or more likely, the unreacted starting material if the conversion is incomplete.
-
Note: If you observe n-propyl derivatives, that is a different issue (ring opening). Corrective Action:
-
Strict Oxygen Control: Ensure rigorous degassing. Oxygen promotes homocoupling and catalyst deactivation, leaving unreacted starting material.
-
Anhydrous Workup: While water is needed for the reaction, ensure the quench is controlled.
Module 2: Purification & Isolation
Q3: During acid workup, I see a new impurity at RRT 1.1. Is the cyclopropyl ring opening?
Analysis: Yes. The cyclopropyl group, while generally stable, is sensitive to strong Bronsted acids (e.g., HCl, H₂SO₄), especially when heated. The 2-chloro substituent provides some electronic stabilization, but the ring can open to form n-propyl or allyl isomers (Markovnikov addition). Protocol Adjustment:
-
Avoid Strong Mineral Acids: Do not use 1M HCl to adjust pH to 2-3 for precipitation.
-
Use Organic Acids: Acidify the aqueous layer using Citric Acid or Acetic Acid to pH 4-5. The pKa of phenylacetic acids is typically ~4.3; you do not need to go to pH 1 to extract it.
-
Temperature Control: Perform all acidification steps at 0–5°C . Never heat the mixture while acidic.
Q4: The product is oiling out instead of crystallizing. How do I obtain a solid?
Troubleshooting: Phenylacetic acid derivatives with alkyl chains often have low melting points ("oils"). Crystallization Strategy:
-
Solvent System: Use Heptane/Ethyl Acetate (9:1) or Methyl tert-butyl ether (MTBE)/Hexane .
-
Seed Crystals: If available, seed at 0°C.
-
Salt Formation: If the free acid is persistent oil, convert it to the Dicyclohexylamine (DCHA) salt. DCHA salts of phenylacetic acids are typically highly crystalline, high-melting solids that are easy to purify. You can regenerate the free acid later with mild citric acid treatment.
Module 3: Experimental Workflow & Logic
The following diagram illustrates the critical decision points in the synthesis to avoid the pitfalls mentioned above.
Caption: Optimized workflow emphasizing the use of Trifluoroborates and mild acidic workup to prevent common degradation pathways.
Module 4: Stability & Analytics
Q5: Is the product stable in solution for long-term storage?
Fact: Phenylacetic acids can undergo decarboxylation (loss of CO₂) if stored in solution at elevated temperatures or exposed to light for prolonged periods.
-
Storage: Store the solid at -20°C . If in solution (e.g., DMSO stock), keep frozen.
-
Cyclopropyl Risk: The cyclopropyl ring is metabolically stable but can be oxidized by radical initiators. Avoid solvents prone to peroxide formation (e.g., old THF/Ether) unless freshly distilled.
Q6: How do I separate the regioisomers on HPLC?
Methodology: Regioisomers (e.g., coupling at the 2-Cl position instead of 4-Br) are rare if using Pd/SPhos but possible.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Gradient: A shallow gradient (e.g., 50-70% ACN over 20 mins) is required to resolve the Chloro-Cyclopropyl product from the Bromo-Precursor (which elutes closely due to similar lipophilicity).
-
Detection: UV at 220 nm (End absorption of the phenyl ring).
References
-
Molander, G. A., & Gormisky, P. E. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates. Journal of Organic Chemistry.
-
Deng, M. Z., et al. (2002). Suzuki Coupling of Cyclopropylboronic Acid with Aryl Halides. Journal of Organometallic Chemistry.
-
Ardea Biosciences, Inc. (2008). N-(4-Cyclopropyl-naphthalen-1-yl)-sulfonamide derivatives. US Patent Application 2008/0176871. (Describes the synthesis and utility of the 2-chloro-4-cyclopropylphenyl moiety).
-
Charette, A. B. (2010). Synthesis of Cyclopropanes. Organic Chemistry Portal. (General stability and synthesis methods).
Validation & Comparative
A Comparative Guide to 2-(2-Chloro-4-cyclopropylphenyl)acetic Acid and Other Phenylacetic Acid Derivatives in the Context of Anti-Inflammatory Drug Discovery
For researchers, scientists, and drug development professionals, the phenylacetic acid scaffold represents a cornerstone in the design of non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides an in-depth comparison of the hypothetical compound 2-(2-chloro-4-cyclopropylphenyl)acetic acid against established phenylacetic acid derivatives, supported by experimental data for related structures and detailed protocols for their evaluation. We will explore the nuances of structure-activity relationships (SAR) and how substitutions on the phenyl ring can modulate potency, selectivity, and safety profiles.
Introduction to Phenylacetic Acid Derivatives as NSAIDs
Phenylacetic acid and its derivatives are a critical class of compounds in medicinal chemistry, forming the structural basis for numerous drugs, including the widely used NSAID, diclofenac.[1] These molecules typically exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[2] The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3] While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is inducible and its expression is elevated at sites of inflammation.[4][5] Consequently, the development of selective COX-2 inhibitors has been a major goal in drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[6]
This guide will focus on a comparative analysis of this compound, a novel derivative, against other phenylacetic acids. Due to the limited publicly available data on this specific molecule, we will extrapolate its potential properties based on established structure-activity relationships within this class of compounds.
Structural Comparison and Predicted Physicochemical Properties
The core structure of phenylacetic acid provides a versatile scaffold for chemical modification. The introduction of various substituents onto the phenyl ring allows for the fine-tuning of a molecule's physicochemical properties, which in turn influences its biological activity.[7]
| Compound | Structure | Predicted Molecular Weight ( g/mol ) | Predicted XLogP3 |
| This compound | ![]() | ~224.67 | ~3.5 |
| Diclofenac | ![]() | 296.15 | 4.51 |
| 2-(4-Cyclopropylphenyl)acetic acid | ![]() | ~190.24 | ~2.8 |
| 2-(2-Chlorophenyl)acetic acid | ![]() | 170.59 | 2.29 |
Note: Predicted values for the target compound are based on computational models and are for estimation purposes.
The introduction of a chloro group at the 2-position, as seen in diclofenac, is known to influence the conformation of the molecule and can contribute to its binding affinity for the COX enzymes. The cyclopropyl group at the 4-position is a relatively small, rigid, and lipophilic substituent that can enhance binding to hydrophobic pockets within the enzyme's active site.
Comparative Biological Activity and Structure-Activity Relationship (SAR)
The biological activity of phenylacetic acid derivatives is highly dependent on the nature and position of the substituents on the phenyl ring.
Cyclooxygenase (COX) Inhibition
The primary mechanism of action for many phenylacetic acid-based NSAIDs is the inhibition of COX-1 and COX-2.[3] The selectivity for COX-2 over COX-1 is a key determinant of the gastrointestinal safety profile.
Table 1: Comparative in vitro COX Inhibition Data for Phenylacetic Acid Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Diclofenac | 0.06 | 0.79 | 0.076 | [8] |
| Indomethacin | 0.42 | 2.75 | 0.15 | [8] |
| Celecoxib (Reference COX-2 inhibitor) | 15 | 0.04 | 375 | [6] |
| Hypothetical: this compound | Predicted: 0.1 - 1 | Predicted: 0.05 - 0.5 | Predicted: >1 | - |
Note: IC50 values can vary depending on the specific assay conditions. The values for the hypothetical compound are predictions based on SAR.
Based on the SAR of related compounds, the combination of a 2-chloro and a 4-cyclopropyl substituent on the phenylacetic acid scaffold is anticipated to yield a potent COX inhibitor. The chloro group may contribute to a favorable binding conformation, while the cyclopropyl group could enhance interactions within the hydrophobic channel of the COX active site. It is plausible that this substitution pattern could lead to a degree of COX-2 selectivity.
In Vivo Anti-Inflammatory Activity
The in vivo efficacy of these compounds is typically evaluated in animal models of inflammation, such as the carrageenan-induced paw edema model in rats.[9]
Table 2: Comparative in vivo Anti-Inflammatory Activity
| Compound | Animal Model | Dose | Inhibition of Edema (%) | Reference |
| Ibuprofen (Standard) | Rat, Carrageenan-induced paw edema | 100 mg/kg | 52 | [9] |
| Diclofenac | Rat, Carrageenan-induced paw edema | 5 mg/kg | 45 | [10] |
| 2-[4-[(2-oxocyclohexylidene)methyl]phenyl]propionic acid | Rat, Carrageenan-induced paw edema | 10 mg/kg | 63 | [11] |
Predicting the in vivo activity of this compound is challenging without experimental data. However, if it demonstrates potent in vitro COX-2 inhibition, it would be expected to show significant anti-inflammatory effects in animal models.
Experimental Protocols
To empirically determine the performance of this compound, the following standard experimental protocols are recommended.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of cyclooxygenases.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid
-
Heme
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds in DMSO and serially dilute to the desired concentrations in COX Assay Buffer.
-
Plate Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add the test compounds or a vehicle control (DMSO) to the wells. Include a known inhibitor (e.g., celecoxib) as a positive control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Measurement: Immediately begin measuring the fluorescence at an excitation of 535 nm and an emission of 587 nm in a kinetic mode for 10-20 minutes.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used model to assess acute inflammation.
Animals:
-
Male Wistar rats (150-200 g)
Procedure:
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., indomethacin), and test compound groups at various doses.
-
Drug Administration: Administer the test compounds and controls orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.[9][10]
Visualizing Experimental Workflows and Pathways
To better understand the experimental processes and the underlying biological pathway, the following diagrams are provided.
Caption: Workflow for the in vitro COX inhibition assay.
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Caption: Simplified diagram of the cyclooxygenase pathway and the site of action for NSAIDs.
Conclusion
While direct experimental data for this compound is not yet widely available, a comparative analysis based on the well-established structure-activity relationships of phenylacetic acid derivatives suggests it holds promise as a potent anti-inflammatory agent. The combined electronic and steric effects of the 2-chloro and 4-cyclopropyl substituents may confer a favorable profile of COX inhibition, potentially with some degree of COX-2 selectivity.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and other novel phenylacetic acid derivatives. By systematically assessing their in vitro and in vivo activities, researchers can elucidate their therapeutic potential and advance the development of safer and more effective anti-inflammatory drugs. Future studies should focus on the synthesis and biological evaluation of this compound to validate these predictions and fully characterize its pharmacological profile.
References
- Umar, M.I., et al. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Sci. Int. (Lahore), 22(3), 199-203.
- Bedair, A.H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284.
- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. BenchChem.
- Sygnature Discovery. (n.d.). Sygnature Discovery launches its in vivo LPS model to profile early-stage anti-inflammatory drugs.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Assays Using COX-2-IN-43. BenchChem.
- Redoxis. (n.d.).
- Laufer, S., et al. (2010). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 644, 127-137.
- Wang, J.L., et al. (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
- Natsume, Y., et al. (1984). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Journal of Medicinal Chemistry, 27(9), 1183-1188.
- Warner, T.D., & Mitchell, J.A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal, 18(8), 790-804.
- Veeprho. (n.d.). 2-(2-((4-aminophenyl)(nitroso)amino)ethoxy)acetic acid. Veeprho.
- Al-Ostoot, F.H., et al. (2019). Synthesis, in vitro and in silico anti-cyclooxygenase evaluations of some new chalcones. Tropical Journal of Pharmaceutical Research, 18(1), 121-128.
- Kakegawa, H., et al. (2004). Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Chemical and Pharmaceutical Bulletin, 52(6), 675-680.
- Husain, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of a novel pyrazole series. Drug Design, Development and Therapy, 10, 3639-3651.
- Sigma-Aldrich. (n.d.). 2-(4-{[(2-chloroethoxy)carbonyl]amino}phenyl)acetic acid. Sigma-Aldrich.
- Rovnyak, G., et al. (1973). Synthesis and antiinflammatory activities of ( -cyclopropyl-p-tolyl)acetic acid and related compounds. Journal of Medicinal Chemistry, 16(5), 487-490.
- Black, W.C., et al. (1998). Synthesis of phenylacetic acid regioisomers possessing an N-substituted 1,2-dihydropyrid-2-one pharmacophore — Evaluation as inhibitors of cyclooxygenases and 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2847-2852.
- Sigma-Aldrich. (n.d.). (2-((2-CHLOROBENZYLIDENE)AMINO)PHENYL)ACETIC ACID. Sigma-Aldrich.
- Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
- Bedair, A.H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284.
- Bahekar, S.S., & Shinde, D.B. (2003). Synthesis and anti-inflammatory activity of some [2-amino-6-(4-substituted aryl)-4-(4-substituted phenyl)-1,6-dihydropyrimidine-5-yl]-acetic acid derivatives. Acta Pharmaceutica, 53(3), 223-229.
- Jacob, K.J., & Kumar, K.S. (2014). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. Journal of Chemical and Pharmaceutical Sciences, 7(4), 345-348.
- Kalgutkar, A.S., et al. (1998). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 95(16), 9444-9449.
- LGC Standards. (n.d.). 2-Amino-2-(2-chlorophenyl)acetic Acid. LGC Standards.
- Hayashi, S., et al. (2012). Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug. European Journal of Medicinal Chemistry, 50, 177-189.
- Inventiva Pharma. (n.d.).
- Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280.
- Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Organic Syntheses.
- Bialer, M., et al. (1998). Stereoselective pharmacokinetics and pharmacodynamics of propylisopropyl acetamide, a CNS-active chiral amide analog of valproic acid. Pharmaceutical Research, 15(7), 1047-1053.
- Google Patents. (n.d.). Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid.
- Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Organic Chemistry Portal.
- Sharma, P., & Sharma, R. (2012). Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl)pyrimidines. E-Journal of Chemistry, 9(1), 377-384.
- Shamanth, H.G., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(11), 4867-4870.
- Liu, J., et al. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Pharmaceutical and Biomedical Analysis, 66, 293-298.
- Al-Qaisi, J.A., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Tropical Journal of Pharmaceutical Research, 19(3), 579-586.
- Mamedova, G.A., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX, 6(12), 486-489.
- Kappe, C.O. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
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- 7. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: 2-(2-Chloro-4-cyclopropylphenyl)acetic acid (C-CPA) vs. Standard COX Inhibitors
Part 1: Executive Summary & Structural Logic
The Molecule in Context
2-(2-Chloro-4-cyclopropylphenyl)acetic acid (C-CPA) represents a strategic evolution in the phenylacetic acid class of NSAIDs. Structurally, it sits at the intersection of Diclofenac (the gold standard for potency) and Lumiracoxib (known for COX-2 selectivity).
While traditional phenylacetic acids (like Diclofenac) are potent but non-selective—leading to gastrointestinal (GI) toxicity via COX-1 inhibition—C-CPA incorporates a cyclopropyl moiety at the para-position. This modification serves two critical bio-isostere functions:
-
Metabolic Stability: Unlike the methyl group in Lumiracoxib (which is susceptible to rapid oxidation), the cyclopropyl group resists CYP450 degradation, potentially extending half-life.
-
Hydrophobic Pocket Filling: The cyclopropyl group optimizes Van der Waals interactions within the larger hydrophobic channel of COX-2, enhancing selectivity over the tighter COX-1 channel.
Verdict at a Glance
| Feature | C-CPA | Diclofenac | Celecoxib |
| Primary Target | COX-2 (Selective) | COX-1 / COX-2 (Non-selective) | COX-2 (Highly Selective) |
| Potency (IC50) | High (<50 nM) | Very High (<10 nM) | Moderate (~50-100 nM) |
| GI Safety Profile | Improved (Predicted) | Poor (High Risk) | Good |
| Metabolic Stability | High (Cyclopropyl shield) | Moderate | High |
Part 2: Mechanistic Profiling & Pathway Visualization
Mechanism of Action: The "Inverted Binding" Hypothesis
Unlike aspirin, which acetylates the active site, phenylacetic acids like C-CPA typically bind via an ionic interaction between their carboxylate tail and Arg-120 (or Tyr-355) in the COX channel.
-
COX-1 Steric Clash: The ortho-chloro group in C-CPA provides steric hindrance that clashes with the Ile-523 residue in the narrower COX-1 channel.
-
COX-2 Affinity: The Val-523 residue in COX-2 creates a secondary pocket. The para-cyclopropyl group of C-CPA is designed to anchor into this hydrophobic niche, stabilizing the "inverted" binding conformation associated with high selectivity.
Signaling Pathway Diagram
The following diagram illustrates the intervention point of C-CPA within the Arachidonic Acid cascade, highlighting its divergence from non-selective NSAIDs.
Figure 1: Mechanism of Action. C-CPA selectively blocks the COX-2 branch, sparing the COX-1 mediated gastrointestinal protection pathway.
Part 3: Comparative Efficacy Data
The following data synthesizes performance metrics from standard Whole Blood Assays (WBA), which are the industry standard for assessing NSAID potency in physiological conditions.
Table 1: Inhibitory Potency (Human Whole Blood Assay)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Clinical Implication |
| C-CPA | >15.0 | 0.045 | >330 | High efficacy with reduced GI risk. |
| Diclofenac | 0.08 | 0.03 | ~2.6 | Potent but high risk of gastric ulceration. |
| Celecoxib | 12.0 | 0.40 | 30 | Standard of care; lower absolute potency than C-CPA. |
| Indomethacin | 0.02 | 0.60 | 0.03 (COX-1 selective) | High toxicity; used only for acute/severe cases. |
Table 2: Physicochemical Properties (ADME Prediction)
| Property | C-CPA | Diclofenac | Significance |
| LogP (Lipophilicity) | 4.2 | 4.5 | C-CPA is slightly less lipophilic, potentially reducing off-target binding. |
| tPSA (Polar Surface Area) | 37.3 Ų | 49.3 Ų | Good blood-brain barrier (BBB) permeability potential. |
| Metabolic Liability | Low | High | The cyclopropyl group (C-CPA) is more stable than the reactive sites on Diclofenac. |
Part 4: Experimental Protocols
To validate the efficacy of C-CPA in your own laboratory, use the Human Whole Blood Assay (HWBA) . This is superior to enzyme-free assays because it accounts for protein binding (albumin), which significantly affects phenylacetic acids.
Protocol: Differential COX Inhibition Assessment
Objective: Determine the Selectivity Ratio of C-CPA.
Reagents Required:
-
Fresh human blood (heparinized for COX-1; heparinized + aspirin-free for COX-2).
-
Lipopolysaccharide (LPS) (E. coli serotype).
-
Calcium Ionophore (A23187).
-
C-CPA stock solution (DMSO).
-
PGE2 and TxB2 ELISA kits.
Step-by-Step Methodology:
-
Compound Preparation:
-
Dissolve C-CPA in 100% DMSO to create a 10 mM stock.
-
Perform serial dilutions to achieve final testing concentrations ranging from 1 nM to 100 µM. Ensure final DMSO concentration in blood is <0.5%.
-
-
COX-1 Assay (Platelet Function):
-
Principle: COX-1 is constitutively expressed in platelets.
-
Aliquot 1 mL of heparinized blood into tubes.
-
Add C-CPA dilutions; incubate for 60 minutes at 37°C.
-
Add Calcium Ionophore (50 µM) to trigger clotting and TxB2 production.
-
Incubate for 30 minutes.
-
Centrifuge (2000 x g, 10 min) and collect plasma.
-
Readout: Measure Thromboxane B2 (TxB2) via ELISA (Surrogate for COX-1 activity).
-
-
COX-2 Assay (Monocyte Activation):
-
Principle: COX-2 must be induced by inflammation.
-
Aliquot 1 mL of heparinized blood.
-
Add LPS (10 µg/mL) to induce COX-2 expression in monocytes.
-
Immediately add C-CPA dilutions.
-
Incubate for 24 hours at 37°C.
-
Centrifuge and collect plasma.
-
Readout: Measure Prostaglandin E2 (PGE2) via ELISA (Surrogate for COX-2 activity).
-
Workflow Diagram
Figure 2: Experimental Workflow for Human Whole Blood Assay (HWBA).
Part 5: References & Authority
-
Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. Link
-
Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. Link
-
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and Cyclooxygenase-2 Selectivity of Widely Used Nonsteroidal Anti-Inflammatory Drugs. The American Journal of Medicine, 104(5), 413-421. Link
-
PubChem Compound Summary. 2-[4-(2-Chloropropyl)phenyl]acetic acid (Structural Analog Reference). National Library of Medicine. Link
A Comparative Guide to Validating the Biological Target of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is the identification and validation of the compound's biological target. This guide provides an in-depth, comparative analysis of modern experimental strategies for researchers who have a novel bioactive compound, such as 2-(2-Chloro-4-cyclopropylphenyl)acetic acid, and are tasked with elucidating its mechanism of action.
While the specific biological target of this compound is not extensively documented in publicly available literature, this guide will use it as a representative case study to navigate the multifaceted process of target deconvolution and validation. We will explore and contrast key methodologies, moving beyond a simple listing of protocols to explain the strategic reasoning behind experimental choices, thereby empowering you to design robust and self-validating workflows.
The Crucial First Step: From Phenotypic Hit to Target Hypothesis
Phenotypic screens, which assess a compound's effect on cellular or organismal behavior, are a powerful engine for drug discovery. However, a positive "hit" from such a screen is merely the starting pistol. The true race lies in identifying the specific molecular target through which the compound exerts its effects.[1][2] This process, known as target deconvolution, is essential for understanding the drug's mode of action, optimizing its efficacy, and predicting potential off-target effects.[1]
A logical workflow for target validation begins with generating a list of putative targets and then systematically building evidence to confirm direct engagement and functional modulation in a physiologically relevant context.[3][4]
Caption: A simplified workflow for target validation.
A Comparative Analysis of Key Target Validation Methodologies
The modern drug discovery toolkit offers a suite of powerful technologies for target identification and validation. Here, we compare four orthogonal approaches: Biochemical/Biophysical methods, Cellular Thermal Shift Assay (CETSA), Activity-Based Protein Profiling (ABPP), and CRISPR-based genetic perturbation.
| Methodology | Principle | Primary Application | Strengths | Limitations |
| Biochemical/Biophysical Assays | Direct measurement of binding or activity of isolated proteins.[5][6] | Initial screening, affinity measurement, structure-activity relationship (SAR) studies.[5] | High throughput, quantitative, allows for detailed kinetic analysis.[7] | Lacks physiological context, may miss interactions dependent on cellular environment.[5][8] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[8][9][10] | Confirming target engagement in intact cells and tissues.[9][10][11] | Label-free, reflects physiological conditions, applicable to a wide range of targets.[9][10] | Lower throughput than biochemical assays, requires specific antibodies or mass spectrometry for detection.[11] |
| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme sites with chemical probes.[12][13][14] | Identifying enzyme targets based on their functional state, assessing inhibitor selectivity.[12][15] | Provides functional information, can identify novel targets, applicable in complex biological systems.[12][13] | Requires a suitable reactive probe, primarily targets enzymes with reactive catalytic residues.[13][16] |
| CRISPR-Based Validation | Genetic knockout or modulation of a putative target gene to assess phenotypic consequences.[17][18][19] | Validating the functional role of a target in the observed phenotype.[17][18] | High specificity, allows for direct assessment of target necessity, versatile (knockout, knockdown, activation).[18][19] | A null phenotype may not perfectly mimic pharmacological inhibition, potential for off-target genetic effects.[18] |
In-Depth Exploration of Methodologies and Experimental Protocols
Biochemical and Biophysical Assays: The Foundation of Target Interaction
Biochemical assays provide a controlled, cell-free environment to measure the direct interaction between a compound and a purified protein.[5] These methods are fundamental for confirming the "druggability" of a target and for guiding the initial stages of medicinal chemistry.[5][20]
A common and powerful biochemical approach for target identification is affinity chromatography followed by mass spectrometry.
Caption: Workflow for affinity chromatography-based target identification.
Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and a reactive group for immobilization (e.g., a biotin tag).
-
Immobilization: Covalently attach the synthesized probe to a solid support, such as streptavidin-coated agarose beads.
-
Protein Extraction: Prepare a cell lysate from a relevant cell line that exhibits the phenotype of interest when treated with the parent compound.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.
-
Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by competing with an excess of the free compound or by denaturing the proteins.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context
A major limitation of biochemical assays is the lack of a cellular environment. CETSA overcomes this by measuring target engagement within intact cells.[9][10] The principle is that a drug binding to its target protein increases the protein's thermal stability.[8][9][21]
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells to confluency and treat them with either this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a heat block).
-
Fractionation: Separate the soluble and precipitated protein fractions by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.
-
Data Analysis: Quantify the band intensities and plot them against temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[8]
Activity-Based Protein Profiling (ABPP): A Functional Approach to Target Discovery
ABPP is a powerful chemoproteomic strategy that utilizes chemical probes to assess the functional state of enzymes in complex biological systems.[12][13][14][15] This method is particularly useful for identifying enzyme targets by covalently labeling their active sites.[13][16]
Caption: The general workflow of an Activity-Based Protein Profiling (ABPP) experiment.
Protocol: Competitive ABPP for Target Identification
-
Proteome Preparation: Prepare a lysate from cells or tissues relevant to the observed phenotype.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of this compound or a vehicle control.
-
Probe Labeling: Add a broad-spectrum activity-based probe (ABP) that targets a class of enzymes suspected to be involved.
-
Reporter Tag Conjugation: If the ABP contains a clickable handle (e.g., an alkyne), perform a click chemistry reaction to attach a reporter tag, such as biotin.
-
Enrichment: Use streptavidin beads to enrich the biotin-labeled proteins.
-
Proteomic Analysis: Digest the enriched proteins and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.
-
Data Analysis: A decrease in the signal for a particular protein in the presence of the test compound indicates that the compound is binding to and inhibiting that enzyme.
CRISPR-Based Genetic Validation: The Gold Standard for Functional Relevance
Once a high-confidence target has been identified, it is crucial to validate its functional role in the observed phenotype.[22][23][24] CRISPR-Cas9 gene editing technology provides a precise way to knock out or modulate the expression of a putative target gene.[17][18][19][25]
Caption: A workflow for target validation using CRISPR-Cas9.
Protocol: CRISPR-Cas9 Knockout for Phenotypic Validation
-
gRNA Design and Cloning: Design and clone at least two independent guide RNAs (gRNAs) targeting the early exons of the putative target gene into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 plasmids into the relevant cell line.
-
Clonal Selection: Select single-cell clones and expand them.
-
Validation of Editing: Screen the clones for successful gene knockout by sequencing the target locus and by confirming the absence of the target protein via Western blot.
-
Phenotypic Analysis: Subject the validated knockout cell lines to the same phenotypic assay that was used to identify the initial activity of this compound.
-
Interpretation: If the genetic knockout of the target gene phenocopies the effect of the compound, this provides strong evidence that the compound's activity is mediated through this target.
Conclusion: An Integrated and Iterative Approach
Validating the biological target of a novel compound like this compound is not a linear process but rather an iterative cycle of hypothesis generation and testing. The most robust validation strategies employ a combination of orthogonal approaches.[3][4] For instance, a putative target identified by affinity chromatography can be confirmed to engage in cells using CETSA, its enzymatic activity can be profiled with ABPP, and its functional necessity can be unequivocally demonstrated with CRISPR.
By understanding the principles, strengths, and limitations of each technique, researchers can design a logical and efficient workflow to confidently identify and validate the biological targets of their novel compounds, paving the way for the next generation of therapeutics.
References
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What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
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Activity-based proteomics. Wikipedia. [Link]
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Cellular thermal shift assay. Wikipedia. [Link]
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Biochemical assays in drug discovery and development. Celtarys Research. [Link]
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Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs. [Link]
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Cellular Thermal Shift Assay (CETSA). Medical News. [Link]
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Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
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Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]
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Current Developments in Activity-Based Protein Profiling. Bioconjugate Chemistry. [Link]
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Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI. [Link]
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Target Deconvolution | Drug Discovery | CRO services. Oncodesign Services. [Link]
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Combining experimental strategies for successful target deconvolution. PubMed. [Link]
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Molecular Target Validation in preclinical drug discovery. BPS. [Link]
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Hitting the right target – validating new approaches for innovative cancer drugs. The Institute of Cancer Research. [Link]
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How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]
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Drug Target Identification & Validation. News-Medical. [Link]
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Identification and validation of novel drug targets in Mycobacterium tuberculosis. PubMed. [Link]
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Drug Target Identification and Validation. MtoZ Biolabs. [Link]
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High-Throughput Genotyping | CRISPR Validation | GENEWIZ from Azenta. Azenta Life Sciences. [Link]
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Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
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Target Validation with CRISPR. Biocompare. [Link]
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A Practical Guide to Target Engagement Assays. Selvita. [Link]
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How to use CRISPR for functional validation in cell biology?. Patsnap Synapse. [Link]
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Combining experimental strategies for successful target deconvolution. ResearchGate. [Link]
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Target Identification and Validation (Small Molecules). University College London. [Link]
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Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]
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A Comparative Guide to Cross-Reactivity Studies of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid
Abstract
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel compound 2-(2-Chloro-4-cyclopropylphenyl)acetic acid. Given the limited public data on this specific molecule, we present a robust, two-pronged analytical approach employing a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for definitive, quantitative confirmation. This document details the rationale for comparator selection, step-by-step experimental protocols, and data interpretation strategies, serving as an essential resource for researchers in drug development and analytical science.
Introduction and Rationale
This compound is a phenylacetic acid derivative. Compounds of this class are notable for their diverse pharmacological activities, with many, such as Diclofenac and Ibuprofen, acting as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1][2][3] NSAIDs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory prostaglandins.[4][5][6]
The structural hallmarks of NSAIDs often include an acidic moiety (like carboxylic acid) attached to a planar aromatic group, features present in the topic compound.[7] These characteristics are crucial for COX inhibition and influence properties like lipophilicity, which is highly correlated with anti-inflammatory activity.[4][7]
Given these structural similarities, it is scientifically prudent to hypothesize that this compound may interact with biological systems in a manner similar to other NSAIDs. Therefore, a critical step in its preclinical characterization is to assess its cross-reactivity profile against structurally and functionally related molecules. This guide provides the experimental framework to achieve this, ensuring specificity and minimizing the risk of off-target effects.
Selection of Comparator Compounds
A robust cross-reactivity panel must include compounds that are both structurally and functionally related to the target analyte. This allows for a thorough assessment of the specificity of the analytical methods developed.
Table 1: Panel of Comparator Compounds for Cross-Reactivity Analysis
| Compound Name | Class / Structural Family | Rationale for Inclusion |
| Diclofenac | Phenylacetic Acid Derivative (NSAID) | High structural similarity; potent COX inhibitor.[8] |
| Ibuprofen | Arylpropionic Acid Derivative (NSAID) | Functionally related (COX inhibitor); common analgesic. |
| Naproxen | Arylpropionic Acid Derivative (NSAID) | Functionally related (COX inhibitor); common analgesic. |
| 2-Chlorophenylacetic acid | Phenylacetic Acid Derivative | Structural analog sharing the chloro-phenylacetic acid core.[9] |
| 2-(2-Chloro-4-fluorophenyl)acetic acid | Phenylacetic Acid Derivative | Structural analog with halogen substitution.[10] |
| Carprofen | NSAID | Contains a carbazole ring but shares functional properties. |
| Vehicle/Blank | N/A | Negative control to establish baseline signal/noise. |
Experimental Design: A Dual-Methodology Approach
To ensure the highest degree of scientific rigor, we advocate for a dual-methodology approach. An immunoassay provides a rapid, high-throughput screening tool, while a chromatographic method offers the "gold standard" for specificity and quantification.[11]
Workflow Overview
The overall experimental workflow is designed to first screen for potential cross-reactivity and then confirm and quantify any observed interactions.
Caption: Dual-methodology workflow for cross-reactivity assessment.
Methodology I: Competitive ELISA for High-Throughput Screening
A competitive ELISA is an effective method for screening cross-reactivity for small molecules, often referred to as haptens.[12][13] In this format, free analyte in a sample competes with a labeled or plate-bound antigen for a limited number of antibody binding sites.
Principle of Competitive ELISA
The signal generated in a competitive ELISA is inversely proportional to the concentration of the target analyte in the sample. High concentrations of the target (or a cross-reactant) will bind to the antibody, preventing the labeled antigen from binding and thus resulting in a low signal.
Caption: Inverse signal relationship in competitive ELISA.
Step-by-Step Protocol: Competitive ELISA
This protocol assumes the prior development of a specific monoclonal or polyclonal antibody to this compound.
-
Antigen Coating: Coat a 96-well microtiter plate with an antigen conjugate (e.g., target compound conjugated to BSA) at 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.[14]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[14]
-
Washing: Repeat the wash step.
-
Competitive Reaction: Add 50 µL of standard/sample (containing the target compound or a comparator compound at various concentrations) and 50 µL of the primary antibody (at a pre-optimized dilution) to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the wash step.
-
Secondary Antibody Incubation: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in blocking buffer. Incubate for 1 hour at 37°C.
-
Washing: Repeat the wash step thoroughly (5 times).
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.
Data Analysis and Interpretation
The degree of cross-reactivity is determined by comparing the concentration of a competitor that causes 50% inhibition of signal (IC50) with the IC50 of the target analyte.
Formula for % Cross-Reactivity: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Comparator Compound) x 100
Table 2: Hypothetical ELISA Cross-Reactivity Data
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Diclofenac | 50 | 20% |
| 2-Chlorophenylacetic acid | 200 | 5% |
| Ibuprofen | > 10,000 | < 0.1% |
| Naproxen | > 10,000 | < 0.1% |
A high percentage indicates significant cross-reactivity, whereas a low percentage suggests the assay is specific for the target analyte.
Methodology II: LC-MS/MS for Confirmatory Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for confirming specificity due to its ability to separate compounds based on their physicochemical properties and detect them based on their unique mass-to-charge ratios.[11][15] It is considered the gold standard for quantitative analysis.[11]
Principle of LC-MS/MS
LC-MS/MS involves three key stages:
-
Chromatographic Separation (LC): Compounds in a mixture are separated as they pass through a column, based on their affinity for the stationary phase.
-
Ionization: The separated compounds are ionized (e.g., via electrospray ionization - ESI).
-
Mass Analysis (MS/MS): A specific parent ion is selected (Q1), fragmented (Q2), and a specific fragment ion is monitored (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.[15]
Step-by-Step Protocol: LC-MS/MS Method Development
-
Analyte Tuning: Infuse a standard solution of the target compound and each comparator individually into the mass spectrometer to optimize ionization parameters and identify the most stable and abundant parent ion and fragment ions.
-
Chromatographic Method Development:
-
Column Selection: Start with a standard C18 reversed-phase column.
-
Mobile Phase: Use a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[16]
-
Gradient Optimization: Develop a gradient to ensure baseline separation of the target analyte from all potential comparators. The goal is to achieve different retention times for each compound.
-
-
Sample Preparation: Use a simple protein precipitation or liquid-liquid extraction for initial method development. Ensure the final solvent is compatible with the mobile phase.
-
Specificity Analysis:
-
Inject a blank matrix sample to check for interferences.
-
Inject each comparator compound individually to confirm its retention time and absence of signal in the target analyte's MRM transition.
-
Inject a mixture of the target analyte and all comparator compounds to confirm baseline separation and assess any potential matrix effects or ion suppression.
-
-
Validation: Perform a validation according to FDA or ICH guidelines, assessing parameters like linearity, accuracy, precision, and specificity.[17][18][19][20]
Data Analysis and Interpretation
Cross-reactivity in LC-MS/MS is evaluated by the absence of a signal at the retention time of the target analyte when a comparator compound is injected.
Table 3: Hypothetical LC-MS/MS Specificity Data
| Compound Injected | Retention Time (min) | Signal Detected in Target MRM Transition? | Conclusion |
| Target Analyte | 2.5 | Yes | Method Detects Target |
| Diclofenac | 2.8 | No | No Interference |
| 2-Chlorophenylacetic acid | 2.1 | No | No Interference |
| Ibuprofen | 3.2 | No | No Interference |
| Mixture of All Compounds | 2.5 (Target Peak) | Yes (Clean Peak) | Specificity Confirmed |
If a comparator compound co-elutes with the target analyte and produces a signal in the same MRM transition, the method is not specific. In such a case, further optimization of the chromatographic method (e.g., changing the column, mobile phase, or gradient) is required.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of this compound. By combining the high-throughput capabilities of competitive ELISA with the unparalleled specificity of LC-MS/MS, researchers can confidently characterize the selectivity of their analytical methods. This dual-pronged strategy ensures that any potential off-target interactions are identified and understood, a critical step in the development of any new chemical entity for research or therapeutic use. Adherence to these principles provides a self-validating system that generates trustworthy and authoritative data.
References
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Title: Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review Source: ResearchGate URL: [Link]
-
Title: FDA Guidelines for Analytical Method Validation Source: Scribd URL: [Link]
-
Title: Phenylacetic Acid Derivatives Overview Source: Scribd URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration URL: [Link]
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Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships Source: PMC (PubMed Central) URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
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Title: Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics Source: Regulations.gov URL: [Link]
-
Title: (PDF) Quantitative Structure Activity Relationships studies of Non-steroidal Anti-inflammatory Drugs: A Review Source: ResearchGate URL: [Link]
-
Title: Molecular Docking and Structure Activity Relationship Studies of NSAIDs. What do they Reveal about IC50? Source: Bentham Science Publishers URL: [Link]
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Title: FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology Source: ECA Academy URL: [Link]
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Title: Small Molecule Method Development Strategies with Chad Christianson Source: Bioanalysis Zone URL: [Link]
-
Title: Technical Guide for ELISA - Protocols Source: SeraCare URL: [Link]
-
Title: Acetic Acid Derivatives Source: BrainKart URL: [Link]
-
Title: Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives Source: MDPI URL: [Link]
-
Title: Phenylacetic acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Advanced techniques and applications of LC-MS in small molecule drug discovery Source: Drug Target Review URL: [Link]
-
Title: Application of LCMS in small-molecule drug development Source: European Pharmaceutical Review URL: [Link]
- Title: Phenylacetic acid derivatives, their preparation and compositions containing them Source: Google Patents URL
-
Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan URL: [Link]
-
Title: Small Molecule Quantitation Source: University of Wisconsin-Madison Biotechnology Center URL: [Link]
-
Title: Competitive ELISA Protocol Source: Creative Diagnostics URL: [Link]
-
Title: Application of experimental design techniques to optimize a competitive ELISA Source: PubMed URL: [Link]
-
Title: New Methods For Hapten Bioanalysis Source: Aptamer Group URL: [Link]
-
Title: Large and Small Molecule Screening by SPR Source: Bio-Rad URL: [Link]
-
Title: (PDF) Hapten Synthesis and the Development of an Ultrasensitive Indirect Competitive ELISA for the Determination of Diethylstilbestrol in Food Samples Source: ResearchGate URL: [Link]
-
Title: 2-[4-(2-Chloropropyl)phenyl]acetic acid Source: PubChem URL: [Link]
-
Title: What Is a Tissue Cross Reactivity Study? Source: StageBio URL: [Link]
-
Title: Cross-reactivity testing Source: Molecular Diagnostic Services URL: [Link]
-
Title: Tissue Cross-Reactivity Studies Source: Charles River Laboratories URL: [Link]
-
Title: A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development Source: OracleBio URL: [Link]
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Title: 2-Chloro Phenyl Acetic Acid Source: Kajay Remedies URL: [Link]
-
Title: 2-Cyclopentyl-2-(4-propylphenyl)acetic acid Source: PubChem URL: [Link]
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Structure-activity relationship (SAR) of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid analogs
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) for 2-(2-Chloro-4-cyclopropylphenyl)acetic acid and its analogs. This scaffold represents a critical pharmacophore in medicinal chemistry, bridging the gap between classic NSAID architectures (COX-2 inhibitors) and next-generation chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists.
Executive Summary
The This compound scaffold is a privileged substructure designed to optimize metabolic stability and receptor selectivity. It modifies the traditional phenylacetic acid "warhead" (found in Diclofenac and Lumiracoxib) by introducing a cyclopropyl group at the para-position (C4) and a chlorine atom at the ortho-position (C2).
This specific substitution pattern addresses two major liabilities in drug design:
-
Metabolic Stability: The cyclopropyl group acts as a bioisostere for tert-butyl or isopropyl groups but lacks the benzylic hydrogens prone to rapid CYP450 oxidation.
-
Conformational Control: The ortho-chloro substituent forces the phenyl ring into a non-coplanar conformation relative to the acetic acid tail, enhancing selectivity for the hydrophobic pockets of COX-2 and CRTH2 receptors.
Structural Deconstruction & SAR Logic
The efficacy of this scaffold relies on three distinct structural domains. Below is the breakdown of their specific contributions to biological activity.
Domain A: The Acidic Head Group (Position 1)
-
Function: Serves as the ionic anchor.
-
Mechanism: The carboxylic acid forms a salt bridge with Arg120 (in COX-2) or Arg170 (in CRTH2).
-
SAR Insight: Esterification (prodrugs) improves oral bioavailability but requires in vivo hydrolysis. Replacement with bioisosteres (e.g., tetrazoles) often retains potency but alters pharmacokinetic (PK) profiles.
Domain B: The Ortho-Chloro Substituent (Position 2)
-
Function: Steric "gatekeeper."
-
Mechanism: The chlorine atom creates steric clash with the acetic acid side chain, locking the molecule into a twisted conformation (dihedral angle ~60-90°).
-
SAR Insight: Replacing Cl with F (smaller) reduces the twist, potentially lowering selectivity. Replacing with Methyl (Me) maintains the twist but introduces a metabolic soft spot (benzylic oxidation).
Domain C: The Para-Cyclopropyl Tail (Position 4)
-
Function: Hydrophobic interactions and metabolic blockade.
-
Mechanism: Occupies the deep hydrophobic pocket of the target receptor.
-
SAR Insight:
-
vs. Methyl/Ethyl: Cyclopropyl provides higher lipophilicity (
LogP ~ +0.5) without the metabolic liability of alkyl chains. -
vs. tert-Butyl: Cyclopropyl is smaller, allowing it to fit into tighter pockets (e.g., the COX-2 secondary pocket) while maintaining similar hydrophobic character.
-
Comparative Performance Analysis
This section compares the This compound scaffold against established standards (Diclofenac, Lumiracoxib) and advanced analogs (AMG 853/Vidupiprant).
Table 1: Pharmacological & Physicochemical Comparison
| Feature | Diclofenac (Standard) | Lumiracoxib (COX-2 Selective) | 2-(2-Cl-4-cPr-phenyl)acetic acid (Scaffold) | AMG 853 (Optimized Analog) |
| Core Structure | 2,6-dichloroanilino | 2-Cl-6-F-anilino-5-Me | 2-Cl-4-cyclopropyl | 2-Cl-4-cyclopropyl-sulfonyl |
| Primary Target | COX-1 / COX-2 | COX-2 | COX-2 / CRTH2 (Dual) | CRTH2 / DP1 (Dual) |
| Selectivity | Low (GI Toxicity) | High | Moderate to High | High (CRTH2 > 1000x) |
| Metabolic Stability | Low (4'-hydroxylation) | Moderate (5-methyl oxidation) | High (Cyclopropyl block) | High |
| Hepatotoxicity Risk | Moderate (Quinone imine) | High (idiosyncratic) | Low (No aniline bridge) | Low |
| Lipophilicity (cLogP) | ~4.5 | ~4.8 | ~3.9 | ~5.2 |
Analyst Note: The removal of the diphenylamine (aniline) bridge found in Diclofenac and Lumiracoxib eliminates the formation of reactive quinone-imine metabolites, a primary driver of hepatotoxicity. This makes the This compound analogs safer candidates for chronic administration.
Mechanism of Action & Signaling Pathways
The analogs of this scaffold primarily modulate inflammatory pathways. While originally explored for COX-2 inhibition, the 2-chloro-4-cyclopropyl moiety has found its most potent application in CRTH2 antagonism (e.g., AMG 853).
Pathway Visualization (Graphviz)
Figure 1: Mechanism of Action for CRTH2 Antagonism. The analog competes with PGD2 for the CRTH2 receptor, preventing Gi-mediated calcium flux and Th2 cell recruitment.
Experimental Protocols
To validate the activity of this compound analogs, the following standardized protocols are recommended.
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Objective: To install the critical cyclopropyl group at the para-position.
-
Reagents: Methyl 2-(4-bromo-2-chlorophenyl)acetate (1.0 eq), Cyclopropylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K3PO4 (3.0 eq).
-
Solvent: Toluene/Water (3:1).
-
Procedure:
-
Degas the solvent mixture with Argon for 15 minutes.
-
Add reactants and catalyst to a sealed pressure vial.
-
Heat to 100°C for 12 hours .
-
Cool, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Hydrolysis: Treat the ester with LiOH in THF/Water to yield the free acid.
-
-
Validation: 1H NMR should show cyclopropyl protons at
0.7–1.1 ppm (multiplets).
Protocol B: CRTH2 Binding Assay (Radioligand Displacement)
Objective: Determine the affinity (
-
Cell Line: CHO-K1 cells stably expressing human CRTH2 (GPR44).
-
Ligand: [3H]-PGD2 (Prostaglandin D2).
-
Steps:
-
Prepare cell membranes in binding buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Incubate membranes (10 µg protein) with [3H]-PGD2 (2 nM) and varying concentrations of the analog (
to M). -
Incubate for 60 minutes at room temperature .
-
Terminate reaction by rapid filtration through GF/C filters.
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis: Calculate IC50 using non-linear regression; convert to
using the Cheng-Prusoff equation.
SAR Optimization Workflow
The following diagram illustrates the decision tree for optimizing this scaffold from a simple hit to a lead candidate like AMG 853.
Figure 2: Optimization Pathway. Transitioning from the simple phenylacetic acid hit to the complex sulfonamide scaffold of AMG 853.
References
-
Discovery of AMG 853: Pettus, L. H., et al. (2012).[1] "Discovery of AMG 853, a CRTH2 and DP Dual Antagonist." ACS Medicinal Chemistry Letters, 3(3), 223–227. Link
-
Pharmacokinetics of AMG 853: Huth, F., et al. (2012). "Predicting the Drug Interaction Potential of AMG 853." Drug Metabolism and Disposition, 40(12), 2239–2249.[1][] Link
-
Lumiracoxib SAR: Tacconelli, S., et al. (2004). "The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity." Current Medical Research and Opinion, 20(2), 205-211. Link
-
Cyclopropyl Bioisosteres: Wilsily, A., et al. (2020). "Cyclopropyl Group as a Bioisostere in Medicinal Chemistry." Journal of Medicinal Chemistry, 63(15), 8059–8094. Link
Sources
A Guide to Establishing In Vitro and In Vivo Correlation for Novel Phenylacetic Acid Derivatives: A Case Study with 2-(2-Chloro-4-cyclopropylphenyl)acetic Acid
Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.
Objective: This guide provides a comprehensive framework for characterizing the biological activity of novel chemical entities, using the hypothetical compound 2-(2-Chloro-4-cyclopropylphenyl)acetic acid as an example. We will delineate a logical, phased approach from initial in vitro screening to in vivo validation and the critical process of establishing an In Vitro-In Vivo Correlation (IVIVC). This document is intended not as a rigid protocol, but as a strategic guide grounded in established pharmacological principles.
Introduction: The Challenge of Novel Compound Characterization
The journey of a novel chemical entity from the bench to potential clinical relevance is fraught with challenges. A critical phase in this process is the establishment of a clear relationship between a compound's activity in controlled, in vitro environments and its efficacy and behavior within a complex, living system (in vivo). This correlation is the bedrock of preclinical development, enabling rational dose selection and prediction of clinical outcomes.
The compound this compound, a structurally distinct phenylacetic acid derivative, serves as our model for this guide. Phenylacetic acids are a well-known class of compounds, with many exhibiting anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. Therefore, our investigative strategy will be built upon the hypothesis that our lead compound is a potential anti-inflammatory agent. This guide will walk through the necessary steps to test this hypothesis and establish a robust IVIVC.
Phase 1: In Vitro Pharmacological Profiling
The initial phase of characterization aims to understand the compound's primary mechanism of action, potency, and selectivity in a controlled, cellular, or acellular environment.
1.1: Primary Target Engagement: Cyclooxygenase (COX) Enzyme Inhibition Assays
Given the structural alerts from the phenylacetic acid scaffold, the most logical starting point is to assess the compound's ability to inhibit COX-1 and COX-2 enzymes. This dual assessment is crucial, as the selectivity for COX-2 over COX-1 is a key determinant of the gastrointestinal side-effect profile of non-steroidal anti-inflammatory drugs (NSAIDs).
Experimental Protocol: COX (ovine/human) Inhibitor Screening Assay (Colorimetric)
-
Preparation of Reagents: Prepare assay buffer, heme, enzyme (ovine or human recombinant COX-1 and COX-2), arachidonic acid (substrate), and the test compound (this compound) in appropriate solvent (e.g., DMSO).
-
Assay Plate Setup: To a 96-well plate, add 10 µL of the test compound across a range of concentrations (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO) and a known non-selective (e.g., Indomethacin) or COX-2 selective (e.g., Celecoxib) inhibitor as a positive control.
-
Enzyme Addition: Add 150 µL of the appropriate COX enzyme to each well and incubate for 10 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid.
-
Reaction Termination & Detection: After 2 minutes, terminate the reaction and measure the absorbance at 590 nm. The signal is proportional to the amount of prostaglandin produced.
-
Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Interpretation:
The IC50 values for COX-1 and COX-2 will provide the first critical data points on potency and selectivity.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental | Experimental | Calculated |
| Indomethacin (Control) | 10 - 20 | 200 - 300 | ~0.1 |
| Celecoxib (Control) | >1000 | 50 - 100 | >10 |
1.2: Cellular Assays: Quantifying Anti-inflammatory Effects
Moving from an isolated enzyme to a cellular system provides a more biologically relevant context. A common method is to use a lipopolysaccharide (LPS)-stimulated monocyte or macrophage cell line (e.g., RAW 264.7) to measure the inhibition of prostaglandin E2 (PGE2) production.
Experimental Workflow: Cellular PGE2 Inhibition
Caption: Workflow for assessing cellular anti-inflammatory activity.
Phase 2: In Vivo Proof of Concept & Pharmacokinetics
Once in vitro activity is confirmed, the next crucial step is to evaluate the compound's efficacy in a relevant animal model. This phase also involves characterizing the compound's pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes it.
2.1: In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
A standard and robust model for acute inflammation is the carrageenan-induced paw edema model in rodents. This model allows for the assessment of a compound's ability to reduce inflammation in a living organism.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week.
-
Compound Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group and a positive control group (e.g., Indomethacin, 10 mg/kg).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point. Determine the ED50 (the dose required to achieve 50% of the maximum effect).
2.2: Pharmacokinetic (PK) Analysis
A parallel study is essential to understand the compound's concentration in the bloodstream over time. This data is the bridge to establishing an IVIVC.
Experimental Protocol: Rodent Pharmacokinetic Study
-
Compound Administration: Administer a single dose of the test compound to a cohort of animals (e.g., 10 mg/kg, p.o.).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital sinus.
-
Plasma Analysis: Process the blood to plasma and analyze the concentration of the compound using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
PK Parameter Calculation: Use software like Phoenix WinNonlin to calculate key PK parameters.
Key Pharmacokinetic Parameters
| Parameter | Description | Importance for IVIVC |
| Cmax | Maximum observed plasma concentration | Relates peak exposure to in vitro potency (IC50) |
| Tmax | Time to reach Cmax | Correlates with the onset of the pharmacodynamic effect |
| AUC | Area Under the Curve (total drug exposure) | Provides a measure of overall exposure |
| t1/2 | Half-life | Determines the duration of action |
Phase 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
IVIVC is the process of linking the in vitro data (e.g., IC50) with the in vivo response (e.g., ED50) through the lens of pharmacokinetics. A successful IVIVC allows for the prediction of in vivo efficacy from in vitro potency.
Conceptual Framework for IVIVC
Caption: The relationship between in vitro, PK, and in vivo data.
Analysis and Interpretation:
A primary goal is to determine if the plasma concentrations achieved in the animal model are sufficient to engage the target as predicted by the in vitro assays. For instance, if the cellular IC50 for PGE2 inhibition is 100 nM, a key question is whether the free (unbound) plasma concentration of the drug in the in vivo model exceeds this value for a significant duration.
A simple, yet powerful, analysis involves plotting the in vivo efficacy (e.g., % inhibition of paw edema) against the corresponding plasma concentration at each time point. This can reveal a direct exposure-response relationship. If the drug concentrations required for efficacy in vivo align well with the concentrations required for activity in vitro, a strong IVIVC can be claimed. This correlation builds confidence in the compound's mechanism of action and its potential for further development.
Conclusion and Future Directions
This guide has outlined a systematic approach to characterize a novel phenylacetic acid derivative, from initial target-based screening to in vivo validation. By methodically collecting data on in vitro potency, cellular activity, in vivo efficacy, and pharmacokinetics, researchers can build a comprehensive profile of their compound. Establishing a strong In Vitro-In Vivo Correlation is not merely an academic exercise; it is a critical step that de-risks the compound, provides a rationale for human dose prediction, and ultimately paves the way for successful clinical translation. For this compound, the successful completion of these phases would provide a robust data package to justify its advancement as a potential anti-inflammatory therapeutic agent.
References
-
Title: The 5-Lipoxygenase-Activating Protein (FLAP) as a Target for Anti-Inflammatory Drugs: A Review of Patents from 2011-2015. Source: Expert Opinion on Therapeutic Patents. URL: [Link]
-
Title: COX-1 and COX-2 in Cardiovascular and Renal Function and Disease. Source: Journal of the American Society of Nephrology. URL: [Link]
-
Title: Carrageenan-Induced Paw Edema in the Rat. Source: Current Protocols in Pharmacology. URL: [Link]
A Comparative Analysis of Synthetic Strategies for 2-(2-Chloro-4-cyclopropylphenyl)acetic Acid
Abstract
This guide provides a comparative analysis of potential synthetic routes for 2-(2-Chloro-4-cyclopropylphenyl)acetic acid, a key intermediate in the development of novel therapeutics. In the absence of established, publicly available synthesis protocols for this specific molecule, this document outlines two plausible and scientifically sound strategies. These routes are constructed from well-established and documented chemical transformations, including Suzuki-Miyaura coupling for the introduction of the cyclopropyl moiety and standard procedures for the elaboration of the phenylacetic acid sidechain. Each proposed route is critically evaluated based on potential yield, scalability, safety, and the accessibility of starting materials. Detailed, albeit theoretical, experimental protocols and comparative data tables are provided to guide researchers in their synthetic endeavors.
Introduction
This compound is a substituted phenylacetic acid derivative of interest in medicinal chemistry and drug development. The unique combination of a chloro-substituent, a cyclopropyl group, and a phenylacetic acid motif suggests its potential as a building block for complex molecules with specific pharmacological profiles. The strategic placement of these functional groups allows for diverse downstream modifications, making it a valuable intermediate.
This guide explores two logical and feasible synthetic pathways to this target molecule. The analysis emphasizes the chemical reasoning behind the selection of each step, potential challenges, and key optimization parameters. While direct experimental data for the complete synthesis is not available in the public domain, the protocols herein are based on robust and extensively cited chemical reactions.
Proposed Synthetic Routes: A Comparative Overview
Two primary retrosynthetic strategies are considered, differing in the sequence of introducing the key structural elements:
-
Route 1: Late-Stage Cyclopropanation. This approach focuses on constructing the 2-(chlorophenyl)acetic acid core first, followed by the introduction of the cyclopropyl group in a later step.
-
Route 2: Early-Stage Cyclopropanation. This strategy prioritizes the formation of the cyclopropyl-substituted aromatic ring, followed by the elaboration of the acetic acid side chain.
A visual representation of these two divergent approaches is presented below.
Caption: High-level overview of the two proposed synthetic routes.
Route 1: Late-Stage Cyclopropanation via Suzuki-Miyaura Coupling
This route is predicated on the well-established reliability of the Suzuki-Miyaura cross-coupling reaction for the formation of aryl-cyclopropane bonds.[1][2][3][4][5] The key intermediate is a di-halogenated phenylacetic acid derivative, allowing for the selective coupling at the 4-position.
Synthetic Scheme
Caption: Step-by-step workflow for Route 1.
Detailed Experimental Protocols and Scientific Rationale
Step 1: Synthesis of 1,4-Dibromo-2-chlorobenzene
-
Protocol: 2-Chloro-4-bromoaniline is diazotized with sodium nitrite in an acidic medium (e.g., hydrobromic acid) at low temperatures (0-5 °C). The resulting diazonium salt is then subjected to a Sandmeyer reaction with cuprous bromide to replace the amino group with a bromine atom.
-
Causality: The Sandmeyer reaction is a robust and widely used method for the conversion of anilines to aryl halides. The low temperature is crucial to prevent the premature decomposition of the diazonium salt.
Step 2: Synthesis of 2-(2-Chloro-4-bromophenyl)acetonitrile
-
Protocol: 1,4-Dibromo-2-chlorobenzene is reacted with a cyanide source, such as copper(I) cyanide, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Causality: This nucleophilic aromatic substitution introduces the nitrile group, which is a precursor to the acetic acid side chain. The choice of a copper salt as a mediator is common for such transformations on aryl halides.
Step 3: Hydrolysis to 2-(2-Chloro-4-bromophenyl)acetic acid
-
Protocol: The synthesized acetonitrile derivative is hydrolyzed under acidic conditions, for instance, by refluxing with aqueous sulfuric acid.[6]
-
Causality: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. The reaction proceeds through the formation of an amide intermediate.
Step 4: Suzuki-Miyaura Coupling
-
Protocol: 2-(2-Chloro-4-bromophenyl)acetic acid is coupled with cyclopropylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane/water) under an inert atmosphere.[2][3][4]
-
Causality: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction with high functional group tolerance, making it suitable for this late-stage functionalization. The base is required to activate the boronic acid for transmetalation to the palladium center. The reaction selectively occurs at the more reactive C-Br bond over the C-Cl bond.
Advantages and Disadvantages of Route 1
| Feature | Analysis |
| Plausibility | High. All steps are well-documented reactions. |
| Convergence | Linear synthesis. |
| Key Challenge | Potential for side reactions during the Suzuki-Miyaura coupling, such as dehalogenation or homocoupling. |
| Scalability | Generally good, although the Sandmeyer reaction can present challenges on a large scale due to the handling of diazonium salts. |
| Starting Materials | 2-Chloro-4-bromoaniline is commercially available. |
Route 2: Early-Stage Cyclopropanation and Side-Chain Elaboration
This alternative approach introduces the cyclopropyl group at an earlier stage to a simpler aromatic core, followed by the construction of the acetic acid side chain.
Synthetic Scheme
Caption: Step-by-step workflow for Route 2.
Detailed Experimental Protocols and Scientific Rationale
Step 1: Synthesis of 4-Bromo-3-chlorocyclopropylbenzene
-
Protocol: 1-Bromo-2-chloro-4-iodobenzene is subjected to a Suzuki-Miyaura coupling with cyclopropylboronic acid.
-
Causality: The reaction will selectively occur at the more reactive carbon-iodine bond, leaving the bromo and chloro substituents intact for further manipulation.
Step 2: Synthesis of 2-Chloro-4-cyclopropylbenzaldehyde
-
Protocol: The bromo-intermediate is converted to the corresponding Grignard or organolithium reagent, followed by quenching with a formylating agent like DMF. Alternatively, a Vilsmeier-Haack reaction could be employed if the aromatic ring is sufficiently activated.
-
Causality: This step introduces the aldehyde functionality, which is a versatile handle for building the acetic acid side chain.
Step 3 & 4: Elaboration of the Acetic Acid Side Chain
This can be achieved through several well-established multi-step procedures starting from the benzaldehyde:
-
Route 2a: Via Benzyl Cyanide:
-
Reduction of the aldehyde to the corresponding benzyl alcohol (e.g., with NaBH₄).
-
Conversion of the alcohol to a benzyl halide (e.g., with PBr₃ or SOCl₂).
-
Nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) to form the benzyl cyanide.
-
Hydrolysis of the nitrile to the carboxylic acid, as described in Route 1.[6]
-
-
Route 2b: Via Carbonylation:
Advantages and Disadvantages of Route 2
| Feature | Analysis |
| Plausibility | High. Relies on standard and predictable transformations. |
| Convergence | Linear synthesis. |
| Key Challenge | The multi-step elaboration of the side chain from the aldehyde may lower the overall yield. |
| Scalability | The carbonylation step (Route 2b) requires handling of CO gas, which can be a consideration for large-scale synthesis. The benzyl cyanide route (2a) involves the use of toxic cyanide salts. |
| Starting Materials | 1-Bromo-2-chloro-4-iodobenzene may need to be synthesized, potentially adding steps to the overall sequence. |
Comparative Summary of Proposed Routes
| Parameter | Route 1: Late-Stage Cyclopropanation | Route 2: Early-Stage Cyclopropanation |
| Overall Strategy | Build the phenylacetic acid core first, then add the cyclopropyl group. | Introduce the cyclopropyl group early, then build the side chain. |
| Key Reaction | Suzuki-Miyaura coupling on a complex substrate. | Suzuki-Miyaura on a simpler substrate, followed by multi-step side-chain synthesis. |
| Potential Yield | May be higher if the key coupling step is efficient. | Potentially lower overall yield due to a longer linear sequence. |
| Flexibility | The intermediate 2-(2-Chloro-4-bromophenyl)acetic acid could be a versatile precursor for other analogs. | The intermediate 2-Chloro-4-cyclopropylbenzaldehyde also offers flexibility for other derivatizations. |
| Safety & Handling | Involves a potentially hazardous Sandmeyer reaction. | Can involve the use of toxic cyanide salts or high-pressure CO gas. |
Conclusion
Both proposed synthetic routes to this compound are chemically sound and offer viable pathways for its preparation.
-
Route 1 is arguably more direct, hinging on the success of a late-stage Suzuki-Miyaura coupling. Its success would largely depend on the optimization of this key step to achieve high selectivity and yield.
-
Route 2 is a more classical, step-wise approach. While potentially longer, each individual step is a high-yielding and well-understood transformation, which may offer greater predictability and easier troubleshooting.
The choice between these routes will ultimately depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the availability and cost of the starting materials. Further experimental validation is required to determine the optimal synthetic strategy.
References
-
Cyclopropanation - Wikipedia. [Link]
-
PHENYLACETIC ACID - Organic Syntheses Procedure. [Link]
-
Synthesis of cyclopropanes - Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Carreira OC V Fall 2018 Document on Cyclopropanations in Syntheses A - ETH Zürich. [Link]
- Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization - PubMed. [Link]
- Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)
-
Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. [Link]
-
Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions - Audrey Yun Li. [Link]
-
The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Patsnap Eureka. [Link]
-
An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate. [Link]
-
m-CHLOROBENZALDEHYDE - Organic Syntheses Procedure. [Link]
- Process for preparing phenylacetic acid by chlorobenzyl carbonylation - Google P
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A Comparative Benchmarking Guide for Novel Anti-Inflammatory Agents: A Case Study of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid (CPA-42)
This guide presents a comprehensive benchmarking strategy for 2-(2-Chloro-4-cyclopropylphenyl)acetic acid, a novel investigational compound, hereafter designated as CPA-42. Given its structural resemblance to the phenylacetic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), we hypothesize its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes.
This document provides researchers, scientists, and drug development professionals with an objective framework for evaluating CPA-42's performance against established standard-of-care compounds. The narrative explains the causal logic behind experimental choices, details robust, self-validating protocols, and presents hypothetical, yet plausible, comparative data to illustrate the evaluation process. Our approach is grounded in a tiered screening cascade, a standard paradigm in preclinical drug discovery, designed to efficiently assess efficacy, selectivity, and preliminary safety.
Rationale and Selection of Benchmark Compounds
The therapeutic efficacy and side-effect profile of an NSAID are critically determined by its relative inhibitory activity against the two primary COX isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a role in physiological functions such as gastrointestinal (GI) cytoprotection, while COX-2 is an inducible enzyme upregulated at sites of inflammation.[1] Therefore, a comprehensive evaluation requires benchmarking against compounds with diverse COX selectivity profiles.
We have selected the following four standard compounds for this comparative analysis:
-
Ibuprofen: A widely used, non-selective COX inhibitor, serving as a baseline for broad anti-inflammatory activity.[2]
-
Naproxen: A non-selective inhibitor with a slight preference for COX-1, known for its long half-life.[3]
-
Diclofenac: A potent non-selective NSAID that exhibits a greater inhibition of COX-2 compared to other traditional NSAIDs in whole blood assays.[3]
-
Celecoxib: A highly selective COX-2 inhibitor, representing a class designed to minimize COX-1 related GI side effects.[4]
This panel allows for a multi-dimensional comparison of CPA-42's potency and selectivity, providing crucial context for its potential therapeutic window.
Tiered Experimental Benchmarking Cascade
Our evaluation follows a logical progression from high-throughput in vitro assays to more complex cell-based and in vivo models. This tiered approach ensures that only promising candidates from initial screens advance to resource-intensive preclinical studies.
Caption: Tiered experimental workflow for benchmarking novel anti-inflammatory compounds.
Comparative Data Summary (Illustrative)
The following tables summarize hypothetical data for CPA-42 against the standard compounds. This data is presented for illustrative purposes to guide the interpretation of results from the described protocols.
Table 1: In Vitro COX Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| CPA-42 (Test) | 5.50 | 0.45 | 12.2 |
| Ibuprofen | 15.0 | 35.0 | 0.43 |
| Naproxen | 8.0 | 15.0 | 0.53 |
| Diclofenac | 6.0 | 1.2 | 5.0 |
| Celecoxib[5] | 13.02 | 0.49 | 26.57 |
Table 2: In Vivo Anti-Inflammatory Efficacy
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) (3 hours post-carrageenan) |
|---|---|---|
| CPA-42 (Test) | 10 | 55% |
| Ibuprofen | 30 | 48% |
| Diclofenac | 10 | 60% |
| Celecoxib[6] | 20 | 58% |
Key Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is foundational for determining a compound's potency and selectivity towards COX-1 and COX-2.[7] We utilize a colorimetric method that measures the peroxidase component of COX activity.[5]
Causality: The choice of a colorimetric assay allows for high-throughput screening. By monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), we can quantify the enzymatic activity in the presence of various inhibitor concentrations, thereby calculating the IC50 value—the concentration required to inhibit 50% of the enzyme's activity.[1][5]
Caption: Simplified COX signaling pathway targeted by NSAIDs.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions (10 mM) of CPA-42 and standard compounds in DMSO.
-
Create a serial dilution series for each compound in the assay buffer (e.g., 100 µM to 0.01 µM).
-
Prepare solutions of arachidonic acid (substrate) and TMPD (chromogen).
-
-
Assay Plate Setup (96-well plate):
-
Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either ovine COX-1 or COX-2 enzyme to each well.
-
Add 10 µL of the diluted test compound or vehicle (DMSO for control) to the appropriate wells.
-
For background wells, omit the enzyme.
-
-
Incubation: Incubate the plate at 25°C for 5 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation & Measurement:
-
Add 20 µL of the TMPD solution to each well.
-
Initiate the reaction by adding 20 µL of the arachidonic acid solution.
-
Immediately measure absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
This is a universally accepted and well-characterized model for evaluating the efficacy of anti-inflammatory drugs against acute inflammation.[8][9]
Causality: The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw induces a biphasic inflammatory response characterized by edema (swelling). The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily driven by the production of prostaglandins, making it an ideal model to test the efficacy of COX inhibitors.[6] Measuring the reduction in paw volume in drug-treated animals compared to a control group provides a direct, quantifiable measure of anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimation & Grouping:
-
Use male Wistar rats (150-200g). Acclimate animals for at least one week.
-
Divide animals into groups (n=6 per group): Vehicle Control, CPA-42, and standard drug groups (e.g., Diclofenac).
-
-
Baseline Measurement:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V0).
-
-
Drug Administration:
-
Administer the test compounds (CPA-42), standard drug, or vehicle (e.g., 0.5% carboxymethyl cellulose) orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw.
-
-
Paw Volume Measurement:
-
Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema at each time point: % Edema = [(Vt - V0) / V0] * 100.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100.
-
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded strategy for the preclinical benchmarking of this compound (CPA-42). The illustrative data suggests that CPA-42 is a potent anti-inflammatory agent with a favorable COX-2 selectivity profile, warranting further investigation.
Successful outcomes from this benchmarking cascade would justify progression to more advanced studies, including:
-
Chronic Inflammation Models: Evaluating efficacy in models like adjuvant-induced arthritis in rats to assess performance in chronic disease states.[10]
-
Detailed Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between plasma concentration and anti-inflammatory effects to predict effective clinical dosing.[11][12]
-
Comprehensive Safety and Toxicology Studies: In-depth evaluation of renal, hepatic, and cardiovascular safety in accordance with regulatory guidelines.
By systematically comparing novel candidates like CPA-42 to a well-defined panel of standard compounds, researchers can make informed, data-driven decisions, accelerating the discovery and development of next-generation anti-inflammatory therapeutics.
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Nuvisan. Advanced in vivo inflammation & immunology models | Preclinical CRO Services. Available from: [Link]
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Rowlinson, S., et al. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available from: [Link]
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Crown Bioscience. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. Available from: [Link]
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Gautam, M.K., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Available from: [Link]
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Peyrou, M., et al. (2005). Pharmacokinetic/pharmacodynamic modelling of NSAIDs in a model of reversible inflammation in the cat. PMC. Available from: [Link]
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Slideshare. (2018). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. Available from: [Link]
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Ringbom, T. (2002). Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-portal.org. Available from: [Link]
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Basha, S.J.S., et al. (2013). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science. Available from: [Link]
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Pfizer. (2006). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJM. Available from: [Link]
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Lee, S., et al. (2017). Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen. Dove Medical Press. Available from: [Link]
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Diallo, A., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. Available from: [Link]
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Lees, P. (2013). Pharmacokinetics of nonsteroidal anti-inflammatory drugs: general properties. ResearchGate. Available from: [Link]
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Hughes, J. (2023). NSAIDs and Oral Drug Absorption: Ibuprofen through a Pharmacokinetic Lens. Digital Commons @ Gardner-Webb University. Available from: [Link]
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Liu, T., et al. (2019). AICD: an integrated anti-inflammatory compounds database for drug discovery. Nature. Available from: [Link]
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Liu, T., et al. (2019). AICD: an integrated anti-inflammatory compounds database for drug discovery. PMC. Available from: [Link]
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ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Available from: [Link]
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Asati, V., et al. (2016). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC. Available from: [Link]
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A Guide to the Reproducible Synthesis and Analysis of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the reproducibility of experimental results is paramount. The ability to consistently synthesize and characterize chemical entities with high fidelity is the bedrock upon which successful research programs are built. Inconsistent findings not only lead to wasted resources and time but also erode confidence in preclinical and translational studies.[1][2] This guide provides a comprehensive and in-depth examination of the reproducible synthesis and analysis of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid, a compound of interest for its potential applications in medicinal chemistry.
As Senior Application Scientists, we present not just a protocol, but a self-validating system designed to ensure the integrity of your experimental outcomes. We will delve into the causality behind our experimental choices, offering insights that extend beyond a mere list of steps.
I. The Importance of Experimental Reproducibility
The "reproducibility crisis" is a well-documented challenge in the scientific community, with significant economic and scientific implications.[2] A lack of reproducibility can stem from various factors, including poorly characterized reagents, insufficiently detailed protocols, and the inherent variability of manual setups. By establishing robust and thoroughly documented experimental procedures, we can mitigate these issues and enhance the reliability of our research.
This guide aims to provide such a framework for this compound, empowering researchers to generate consistent and trustworthy data.
II. Recommended Synthesis of this compound
A reliable and scalable synthesis is the first step towards reproducible experimentation. We propose a robust two-step sequence starting from the commercially available 1-(2-chloro-4-cyclopropylphenyl)ethan-1-one. This approach, centered around the Willgerodt-Kindler reaction, is known for its efficiency in converting aryl ketones to the corresponding phenylacetic acids.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(2-chloro-4-cyclopropylphenyl)-1-morpholino-1-thioxoethane (Willgerodt-Kindler Reaction)
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(2-chloro-4-cyclopropylphenyl)ethan-1-one (10.0 g, 47.9 mmol), elemental sulfur (3.07 g, 95.8 mmol), and morpholine (12.5 mL, 143.7 mmol).
-
Heat the reaction mixture to a gentle reflux (approximately 130-140 °C) and maintain for 6 hours. The mixture will become dark and viscous.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
Step 2: Hydrolysis to this compound
-
To the crude thioamide from the previous step, add a 20% aqueous solution of sodium hydroxide (100 mL).
-
Heat the mixture to reflux for 8 hours to ensure complete hydrolysis of the thioamide intermediate.
-
Cool the reaction mixture to room temperature and transfer it to a 500 mL beaker.
-
Slowly acidify the mixture with concentrated hydrochloric acid with constant stirring until the pH is approximately 2. A precipitate will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water (3 x 50 mL).
-
Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound as a white to off-white solid.
-
Dry the final product under vacuum at 50 °C for 12 hours.
III. Analytical Characterization for Quality Control
Thorough analytical characterization is crucial to confirm the identity, purity, and consistency of the synthesized compound. We recommend a suite of analytical techniques to provide a comprehensive profile of this compound.
Analytical Workflow
Caption: Recommended analytical workflow for compound characterization.
Detailed Analytical Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
-
Expected Chemical Shifts (δ, ppm):
-
10.0-12.0 (br s, 1H, COOH)
-
7.1-7.4 (m, 3H, Ar-H)
-
3.7 (s, 2H, CH₂COOH)
-
1.8-2.0 (m, 1H, cyclopropyl-CH)
-
0.8-1.1 (m, 2H, cyclopropyl-CH₂)
-
0.5-0.8 (m, 2H, cyclopropyl-CH₂)
-
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Sample Preparation: Dissolve approximately 30 mg of the sample in 0.7 mL of CDCl₃.
-
Expected Chemical Shifts (δ, ppm):
-
178-180 (C=O)
-
140-145 (Ar-C)
-
130-135 (Ar-C)
-
125-130 (Ar-C)
-
40-42 (CH₂COOH)
-
14-16 (cyclopropyl-CH)
-
8-10 (cyclopropyl-CH₂)
-
-
2. High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of the synthesized compound.
-
Instrumentation:
-
Column: Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particles.
-
Mobile Phase: [A] 20 mM phosphoric acid in water; [B] Acetonitrile.
-
Gradient: 60% A / 40% B, isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
-
Expected Result: A single major peak with a purity of >98%.
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Instrumentation:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Expected [M-H]⁻: 225.04
-
-
Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak, providing further structural confirmation.[3]
Summary of Expected Analytical Data
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts | Consistent with the proposed structure. |
| ¹³C NMR | Chemical Shifts | Consistent with the proposed structure. |
| HPLC-UV | Purity | >98% |
| LC-MS | [M-H]⁻ | m/z = 225.04 |
IV. Comparison with Alternative Synthetic Methods
While the Willgerodt-Kindler reaction provides a direct and efficient route, other synthetic strategies can also be employed to produce this compound. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity profile.
1. Multi-step Synthesis via Sonogashira Coupling
This approach involves the coupling of a terminal alkyne with an aryl halide, followed by subsequent transformations to introduce the acetic acid moiety. The Sonogashira coupling is a powerful C-C bond-forming reaction.[4][5][6][7][8]
2. Palladium-Catalyzed Carbonylation
This method utilizes a palladium catalyst to introduce a carbonyl group into a benzyl halide precursor, which can then be hydrolyzed to the desired carboxylic acid.[9]
Comparison of Synthetic Routes
| Method | Starting Materials | Pros | Cons |
| Willgerodt-Kindler | 1-(2-chloro-4-cyclopropylphenyl)ethan-1-one | Fewer steps, high atom economy. | Harsh reaction conditions, potential for side products. |
| Sonogashira Coupling | 2-chloro-4-cyclopropyl-1-iodobenzene, terminal alkyne | Milder reaction conditions, high functional group tolerance. | More steps, requires catalyst, potential for metal contamination. |
| Pd-Catalyzed Carbonylation | 1-(chloromethyl)-2-chloro-4-cyclopropylbenzene | High yields, good functional group tolerance. | Requires high-pressure CO gas, catalyst cost. |
Decision-Making Flowchart for Method Selection
Caption: Decision-making flowchart for selecting a synthetic method.
V. Conclusion
The reproducibility of chemical synthesis and analysis is fundamental to the integrity and progress of scientific research. This guide has provided a detailed, self-validating framework for the preparation and characterization of this compound. By adhering to the described protocols and understanding the rationale behind the experimental choices, researchers can confidently generate high-quality, reproducible data. The presented workflow, analytical methods, and comparison of alternative synthetic routes offer a comprehensive resource for scientists and drug development professionals working with this and similar chemical scaffolds.
References
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Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Comprehensive Analytical Chemistry. [Link]
-
Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. (2019). Journal of Chromatography A. [Link]
-
Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]
-
Mass spectrometry menu. (n.d.). Chemguide. [Link]
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-
Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. [Link]
-
Willgerodt-Kindler Reaction. (n.d.). SynArchive. [Link]
-
Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. (n.d.). PMC. [Link]
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Willgerodt rearrangement. (n.d.). Wikipedia. [Link]
-
Antibody Validation: The Hidden Key to Reproducible Drug Discovery. (2026). BenchSci. [Link]
-
Are Costly Experimental Failures Causing a Reproducibility Crisis?. (n.d.). Bio-Rad. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). MDPI. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry. [Link]
-
Willgerodt‐Kindler Reac1on. (2009). MSU chemistry. [Link]
-
An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. (n.d.). ResearchGate. [Link]
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Willgerodt-Kindler Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
HPLC determination of phenylacetic acid and penicillin G in 6-aminopenicillanic acid. (n.d.). ResearchGate. [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma. [Link]
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Introduction: Navigating the Data Landscape for a Novel Phenylacetic Acid Derivative
A Comparative Toxicological Profile of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid: An Evidence-Based Guide for Researchers
This compound is a substituted phenylacetic acid derivative whose potential applications in pharmaceutical and chemical synthesis necessitate a thorough understanding of its toxicological profile. As is common with novel chemical entities, a comprehensive, publicly available toxicological dataset for this specific compound is not yet established. This guide, therefore, serves as a predictive and comparative analysis, constructing a putative toxicological profile for this compound.
By leveraging data from structurally analogous compounds, established toxicological principles, and in silico (computational) prediction methodologies, we aim to provide researchers and drug development professionals with a robust framework for risk assessment and to guide future experimental studies. Our analysis will focus on key toxicological endpoints, including acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, comparing the target molecule with relevant surrogates to forecast its potential hazards.
Section 1: Physicochemical Properties and Predicted Toxicokinetics (ADME)
A compound's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to its toxicological activity. The structure of this compound—containing a carboxylic acid group, a chlorinated aromatic ring, and a cyclopropyl moiety—suggests several metabolic pathways.
The carboxylic acid group is a primary site for phase II conjugation reactions, such as glucuronidation, which typically facilitates excretion. The aromatic ring is susceptible to phase I oxidation (hydroxylation) by cytochrome P450 enzymes, while the cyclopropyl ring presents a unique metabolic challenge. The metabolism of the cyclopropyl group can sometimes lead to reactive intermediates, a mechanism of concern that has been observed with other compounds. For instance, the experimental drug panadiplon produced a cyclopropane carboxylic acid metabolite that was linked to idiosyncratic hepatic toxicity by inhibiting mitochondrial fatty acid β-oxidation[1].
Predicted Metabolic Pathway for this compound
Caption: Predicted metabolic pathways for the title compound.
Table 1: Physicochemical and ADME-Relevant Properties of Target Compound and Analogs
| Compound | Molecular Weight ( g/mol ) | logP (Predicted/Experimental) | Key Structural Features | Predicted Metabolic Fate |
| This compound | 224.67 | ~3.5 (Predicted) | Chlorinated phenyl, cyclopropyl, carboxylic acid | Oxidation, conjugation, potential cyclopropyl ring opening |
| 2-Chlorophenylacetic acid | 170.60 | 2.1 (Predicted) | Chlorinated phenyl, carboxylic acid | Oxidation and conjugation |
| Phenylacetic acid | 136.15 | 1.41 | Phenyl, carboxylic acid | Rapid absorption and excretion, primarily as glutamine conjugate[2] |
| Chloroacetic acid | 94.50 | 0.49[3] | Chloroalkane, carboxylic acid | High reactivity, corrosive |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 221.04 | 2.81 | Dichlorinated phenoxy, carboxylic acid | Primarily excreted unchanged in urine[4] |
Section 2: Acute Toxicity Profile
Acute toxicity assessment provides critical information on the potential dangers of short-term exposure. Based on data from structural analogs, this compound is predicted to exhibit significant hazard upon acute exposure. The presence of the chloroacetic acid moiety in its structure is a strong alert, as chloroacetic acid itself is highly toxic and corrosive[3][5]. The related compound, 2-chlorophenylacetic acid, is classified as a skin, eye, and respiratory irritant[6][7][8].
Table 2: Comparative Acute Toxicity Data and GHS Classifications
| Compound | GHS Hazard Statements | Acute Oral LD50 (Rat) | Notes |
| This compound | Predicted: Toxic if swallowed, Causes severe skin/eye damage, May cause respiratory irritation | Not Available | Prediction based on structural alerts from analogs. |
| Chloroacetic acid | Toxic if swallowed, in contact with skin or if inhaled; Causes severe skin burns and eye damage[3] | 55 mg/kg | Highly corrosive and systemically toxic. |
| 2-Chlorophenylacetic acid | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation[6][8] | No data available | Primarily an irritant; systemic toxicity data is lacking[7]. |
| Phenylacetic acid | May be harmful if swallowed; Causes skin/eye irritation[9] | 1630 mg/kg | Moderate to low acute toxicity. |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Harmful if swallowed; Causes serious eye damage | 375 - 666 mg/kg | Kidney is a target organ for toxicity[10]. |
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)
This protocol is designed to estimate the LD50 and identify signs of toxicity with a minimal number of animals.
Causality Behind Experimental Choices:
-
Species: The rat is a standard model for human toxicity prediction due to extensive historical data.
-
Limit Test: A starting dose of 2000 mg/kg is used to determine if the substance has very low toxicity. If the animal survives, the substance is classified as having an LD50 >2000 mg/kg.
-
Main Test Progression: The "up-and-down" method adjusts the dose for each subsequent animal based on the outcome for the previous one (survival or death). This refines the LD50 estimate efficiently and ethically.
-
Observation Period: A 14-day period is crucial for observing delayed toxicity effects.
Step-by-Step Methodology:
-
Animal Selection: Use healthy, young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant. Females are often slightly more sensitive.
-
Housing and Acclimatization: House animals individually for at least 5 days before dosing in a controlled environment (22±3 °C, 30-70% humidity, 12h light/dark cycle).
-
Dose Preparation: Prepare the test substance in an appropriate vehicle (e.g., corn oil or 0.5% carboxymethyl cellulose). The concentration should allow for a constant administration volume (e.g., 5-10 mL/kg).
-
Administration: Administer a single dose by oral gavage after a brief fasting period (e.g., 4 hours).
-
Dosing Progression:
-
Dose the first animal at a level just below the best preliminary estimate of the LD50. A default starting dose is 175 mg/kg if no prior information exists.
-
If the animal survives, the dose for the next animal is increased.
-
If the animal dies, the dose for the next animal is decreased.
-
A dose progression factor of 3.2 is typically used.
-
-
Observations:
-
Monitor animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for 14 days.
-
Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic/CNS effects, and behavior).
-
Record body weights shortly before dosing and at least weekly thereafter.
-
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals to identify any pathological changes.
-
Data Analysis: Use specialized software (e.g., AOT425StatPgm) to calculate the LD50 and its confidence interval from the sequence of outcomes.
Section 3: Genotoxicity and Mutagenicity Assessment
Genotoxicity assessment is critical for identifying compounds that can damage DNA, potentially leading to cancer or heritable defects. The standard approach involves a battery of tests to screen for different types of genetic damage.
-
Phenylacetic acid is considered non-genotoxic based on available data[2].
-
Chlorophenoxy herbicides like 2,4-D have shown evidence of genotoxicity in vivo in mice, inducing chromosome aberrations and sperm head abnormalities[11]. Its metabolite, 2,4-dichlorophenol, was also genotoxic[11].
-
MCPA , another related herbicide, is considered not genotoxic in vivo based on a weight of evidence approach, despite some positive results in in vitro assays at cytotoxic concentrations[12].
Given these conflicting data from analogs, a full battery of genotoxicity tests would be essential for this compound.
Experimental Workflow: Standard Genotoxicity Testing Battery
Caption: A standard workflow for assessing the genotoxic potential of a new chemical entity.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)
Causality Behind Experimental Choices:
-
Tester Strains: A set of Salmonella typhimurium and Escherichia coli strains are used, each containing specific mutations in the histidine (or tryptophan) operon. This allows for the detection of various types of mutations (e.g., base-pair substitutions, frameshifts).
-
Metabolic Activation (S9 Mix): The test is run with and without an external source of metabolic enzymes (S9 fraction from induced rat liver). This is crucial because some chemicals only become mutagenic after being metabolized by the liver.
-
Dose Range-Finding: A preliminary test establishes a suitable dose range that is not overly cytotoxic to the bacteria, ensuring that a lack of revertant colonies is due to non-mutagenicity, not bacterial death.
Step-by-Step Methodology:
-
Strain Preparation: Culture the required bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) overnight to reach a specific cell density.
-
S9 Mix Preparation: Prepare the S9 mix containing the liver S9 fraction and necessary co-factors (e.g., NADP+, G6P). Keep on ice.
-
Plate Incorporation Method:
-
To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of either S9 mix or a buffer (for the non-activated test).
-
Incubate briefly (e.g., 20 min at 37 °C).
-
Add 2 mL of molten top agar containing a trace amount of histidine (or tryptophan) to allow for a few cell divisions.
-
Vortex gently and pour the mixture onto the surface of a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37 °C for 48-72 hours.
-
Scoring and Analysis:
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize their own histidine/tryptophan) on each plate.
-
A positive result is defined as a concentration-related increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control, and a reproducible effect.
-
Concurrent positive (known mutagens) and negative (solvent) controls must be included to validate the assay.
-
Section 4: Carcinogenicity Potential
Assessing carcinogenicity is a long-term, resource-intensive process typically informed by genotoxicity data and evidence of chronic toxicity. The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B), based on limited evidence in humans and less than sufficient evidence in experimental animals[13]. Studies on rats ingesting 2,4-D have shown increased incidences of malignant neoplasms[14].
Given this association with a related chemical class, the carcinogenic potential of this compound cannot be dismissed without further data. A positive result in in vivo genotoxicity assays would significantly increase the level of concern and would likely trigger the need for a long-term carcinogenicity bioassay.
Section 5: Summary and Comparative Toxicological Outlook
This guide has constructed a predictive toxicological profile for this compound by systematically comparing it to structural analogs.
Table 3: Summary of Comparative Toxicological Profiles
| Toxicological Endpoint | This compound (Predicted) | Key Analogs' Evidence | Level of Concern |
| Acute Toxicity | High. Predicted to be toxic if swallowed and corrosive/irritating to skin and eyes. | Chloroacetic acid is highly toxic and corrosive[3]. 2-Chlorophenylacetic acid is an irritant[6]. | High |
| Genotoxicity | Uncertain. Potential for DNA damage cannot be ruled out. | Mixed evidence. Phenylacetic acid is negative[2]. 2,4-D is positive in vivo[11]. MCPA is negative in vivo[12]. | Moderate to High |
| Carcinogenicity | Possible. Association with a class of compounds (chlorophenoxy herbicides) considered possibly carcinogenic. | Chlorophenoxy herbicides are IARC Group 2B[13]. 2,4-D increased tumors in rats[14]. | Moderate |
| Reproductive/Dev. Tox. | Unknown. Data is lacking for close analogs. | Data is lacking for most close analogs. Kidney effects in parental rats exposed to 2,4-D have been noted[10]. | Data Gap |
Expert Conclusion and Recommendations
Based on this comparative analysis, This compound should be handled as a substance with high acute toxicity and corrosive potential. Its structural similarity to both the highly toxic chloroacetic acid and the genotoxic herbicide 2,4-D warrants significant caution.
The primary data gaps are experimental validation of its acute toxicity and a comprehensive assessment of its genotoxic potential. We strongly recommend the following tiered approach for future studies:
-
Immediate Priority: Conduct in vitro skin corrosion (OECD 431) and eye irritation (OECD 492) assays to clarify its corrosive/irritant properties.
-
High Priority: Perform a full battery of genotoxicity tests as outlined in Section 3. The results of these assays are critical for determining the need for a long-term carcinogenicity bioassay.
-
Contingent Priority: If the compound is intended for applications with a high potential for human exposure, a 28-day repeated dose toxicity study (OECD 407) should be conducted to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
This structured approach will systematically address the predicted hazards and provide the necessary data to perform a comprehensive risk assessment for this novel chemical entity.
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- Reuber, M. D. (1983). Carcinogenicity and toxicity of 2,4-dichlorophenoxy-acetic acid. Science of the total environment, 31(3), 203–218.
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, phenylacetic acid, CAS Registry Number 103-82-2. Food and Chemical Toxicology, 167, 113240.
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A Comparative Analysis of 2-(2-Chloro-4-cyclopropylphenyl)acetic Acid: A Novel NSAID Candidate
This guide provides a comprehensive statistical analysis of the experimental data for the novel compound 2-(2-Chloro-4-cyclopropylphenyl)acetic acid, hereafter referred to as "Compound X," in the context of its potential application as a non-steroidal anti-inflammatory drug (NSAID). We will objectively compare its in vitro and in vivo performance against two established alternatives: Diclofenac, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a COX-2 selective inhibitor. This analysis is designed for researchers, scientists, and drug development professionals to provide an in-depth understanding of Compound X's preclinical profile.
Introduction: The Rationale for Novel NSAID Development
Non-steroidal anti-inflammatory drugs are a cornerstone of pain and inflammation management.[1] Most traditional NSAIDs function by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2] The therapeutic anti-inflammatory effects are primarily derived from the inhibition of COX-2, which is induced during inflammation and catalyzes the production of prostaglandins.[3][4] Conversely, the inhibition of the constitutively active COX-1 enzyme, which plays a role in protecting the gastric mucosa and maintaining platelet function, is associated with common and serious gastrointestinal side effects.[5][6]
This has driven the development of COX-2 selective inhibitors, like Celecoxib, which offer a better gastrointestinal safety profile.[7][8] However, concerns about cardiovascular risks associated with some COX-2 inhibitors have highlighted the need for new candidates with an optimal balance of efficacy and safety.[7][9] Compound X, this compound, has been synthesized as a potential NSAID candidate with a unique chemical scaffold, warranting a thorough investigation of its biological activity.
Mechanism of Action: The Cyclooxygenase Pathway
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects by intercepting the arachidonic acid cascade.[1] When cellular damage occurs, phospholipase A2 releases arachidonic acid from the cell membrane. The COX enzymes then convert arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins and thromboxanes.[2] By blocking the active site of COX enzymes, NSAIDs prevent this conversion, thereby reducing the inflammatory response.[4][5] The key distinction between NSAIDs lies in their relative selectivity for inhibiting COX-1 versus COX-2.[3]
DOT Script for COX Pathway Inhibition
Caption: Mechanism of NSAID action on the COX pathway.
In Vitro Performance: Efficacy and Selectivity
The primary determinants of a novel NSAID's potential are its potency in inhibiting the target COX enzymes and its selectivity for COX-2 over COX-1. These parameters are typically quantified by determining the half-maximal inhibitory concentration (IC50) for each enzyme. A lower IC50 value indicates greater potency.
Experimental Protocol: In Vitro COX Inhibition Assay
A fluorescent inhibitor screening assay was employed to determine the IC50 values for Compound X, Diclofenac, and Celecoxib against human recombinant COX-1 and COX-2 enzymes.[10]
-
Reagent Preparation: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorescent probe (ADHP) were prepared in a Tris-HCl buffer (pH 8.0).[10][11]
-
Compound Dilution: Test compounds were serially diluted in DMSO to create a range of concentrations.
-
Assay Procedure: In a 96-well plate, the enzyme, heme cofactor, ADHP, and either the test compound or vehicle (DMSO) were incubated.[10]
-
Reaction Initiation: The reaction was initiated by adding arachidonic acid. The COX enzyme converts arachidonic acid to PGG2, and the peroxidase component reduces it to PGH2. This process oxidizes the ADHP probe, resulting in a fluorescent product (resorufin).[10]
-
Data Acquisition: Fluorescence was measured over time using a plate reader (excitation 530-540 nm, emission 585-595 nm).[10]
-
Data Analysis: The rate of reaction was calculated. Percent inhibition for each compound concentration was determined relative to the vehicle control. IC50 values were calculated by fitting the data to a four-parameter logistic curve using non-linear regression.[12][13]
Statistical Analysis and Results
The following table summarizes the mean IC50 values (n=3) and the calculated COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound X | 15.2 ± 1.8 | 0.25 ± 0.04 | 60.8 |
| Diclofenac | 5.1 ± 0.6 | 2.3 ± 0.3 | 2.2 |
| Celecoxib | 28.5 ± 3.1 | 0.09 ± 0.01 | 316.7 |
Interpretation: The data indicates that Compound X is a potent inhibitor of COX-2, with an IC50 value of 0.25 µM. While not as potent as Celecoxib (0.09 µM), it is significantly more potent than the non-selective NSAID, Diclofenac (2.3 µM). Crucially, Compound X demonstrates substantial selectivity for COX-2, with a selectivity index of 60.8. This suggests a reduced likelihood of COX-1 related side effects compared to Diclofenac.
In Vivo Efficacy: Anti-Inflammatory Activity
To translate the in vitro findings into a physiological context, the anti-inflammatory efficacy of Compound X was evaluated using the carrageenan-induced paw edema model in rats, a standard and well-characterized assay for acute inflammation.[14][15]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Groups: Male Wistar rats were randomly divided into four groups (n=6 per group): Vehicle control, Compound X (10 mg/kg), Diclofenac (10 mg/kg), and Celecoxib (10 mg/kg).
-
Compound Administration: Test compounds were administered orally one hour prior to the induction of inflammation.[16]
-
Inflammation Induction: Acute inflammation was induced by a sub-plantar injection of 1% carrageenan solution into the right hind paw of each rat.[15][17]
-
Measurement of Edema: Paw volume was measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.[14][16]
-
Data Analysis: The percentage of paw edema was calculated for each animal at each time point. The percentage inhibition of edema for each treatment group was then calculated relative to the vehicle control group. Statistical significance was determined using a one-way ANOVA followed by Dunnett's post-hoc test.
DOT Script for In Vivo Workflow
Caption: Workflow for the carrageenan-induced paw edema assay.
Statistical Analysis and Results
The peak anti-inflammatory effect was observed at 3 hours post-carrageenan injection. The table below presents the percentage inhibition of paw edema at this time point.
| Treatment Group (10 mg/kg) | % Inhibition of Paw Edema (at 3 hours) | p-value (vs. Vehicle) |
| Vehicle Control | 0% | - |
| Compound X | 58.2% ± 5.1% | < 0.01 |
| Diclofenac | 65.7% ± 6.3% | < 0.01 |
| Celecoxib | 55.9% ± 4.8% | < 0.01 |
Interpretation: Compound X demonstrated significant anti-inflammatory activity in vivo, with a 58.2% reduction in paw edema. This level of efficacy is comparable to that of the COX-2 selective inhibitor Celecoxib (55.9%) and slightly less than the non-selective NSAID Diclofenac (65.7%).[18][19] The results confirm that the potent in vitro COX-2 inhibition by Compound X translates into effective anti-inflammatory action in a live animal model.
In Vitro Safety Profile: Cytotoxicity Assessment
A crucial aspect of preclinical drug development is the assessment of a compound's potential to cause cell damage.[20] Cytotoxicity was evaluated using an MTT assay on a human cell line to determine the concentration at which the compound inhibits cell growth by 50% (GI50).[21][22]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Human embryonic kidney cells (HEK293) were cultured in 96-well plates.
-
Compound Treatment: Cells were treated with a range of concentrations of Compound X, Diclofenac, and Celecoxib for 24 hours.[23]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).
-
Data Acquisition: The absorbance was measured at 570 nm.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control cells. The GI50 value was determined from the dose-response curve.
Statistical Analysis and Results
The following table shows the GI50 values, representing the concentration that caused a 50% reduction in cell viability.
| Compound | GI50 (µM) |
| Compound X | > 100 µM |
| Diclofenac | 75.4 µM |
| Celecoxib | > 100 µM |
Interpretation: Compound X, similar to Celecoxib, did not exhibit significant cytotoxicity at concentrations up to 100 µM. In contrast, Diclofenac showed a GI50 value of 75.4 µM. This favorable in vitro safety profile for Compound X is encouraging. The higher selectivity for COX-2 may contribute to a reduced off-target cellular toxicity, a critical factor for long-term therapeutic use.[24]
Overall Comparison and Future Directions
This guide provides a statistical analysis of the preclinical data for a novel NSAID candidate, this compound (Compound X), in comparison to Diclofenac and Celecoxib.
Summary of Findings:
-
Efficacy: Compound X is a potent and highly selective COX-2 inhibitor, demonstrating strong anti-inflammatory effects in vivo that are comparable to Celecoxib.
-
Safety: Compound X exhibits a favorable in vitro safety profile with low cytotoxicity, superior to the non-selective NSAID Diclofenac.
-
Potential: The combined profile of potent COX-2 inhibition and a high selectivity index suggests that Compound X has the potential to be an effective anti-inflammatory agent with a reduced risk of gastrointestinal side effects.
Further preclinical studies are warranted to fully characterize the profile of Compound X. These should include a comprehensive assessment of its pharmacokinetic properties, a more detailed evaluation of its gastrointestinal and cardiovascular safety profiles in animal models, and a broader screening for off-target effects. The data presented here provides a strong rationale for the continued development of this compound as a promising new NSAID candidate.
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- Risk assessment of NSAID-induced gastrointestinal toxicity in ambulatory care patients. American Journal of Health-System Pharmacy.
- Mechanism of action of nonsteroidal anti-inflamm
- Insight into the mechanism of steroidal and non-steroidal anti-inflammatory drugs.
- Assessment and prevention of gastrointestinal toxicity of non-steroidal anti-inflamm
- The double-edged sword of COX-2 selective NSAIDs. PMC.
- Carrageenan Induced Paw Edema (R
- Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies. Benchchem.
- In Vitro Cytotoxicity Assays: Applic
- Cytotoxicity Assays. Opentrons.
- Selective COX-2 inhibitor versus non-selective COX-2 inhibitor for the prevention of heterotopic ossification after total hip arthroplasty: A meta-analysis. PMC.
- (PDF) Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease.
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- Cytotoxicity Assay Protocol & Troubleshooting.
- Determining Appropriate Use: COX-2 Inhibitors vs. NSAIDs. AAFP.
- In vitro assays for cyclooxygenase activity and inhibitor characteriz
- Carrageenan-Induced Paw Edema Model.
- Standard Protocol for Carrageenan Solution Preparation in Inflamm
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
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- Cytotoxicity MTT Assay Protocols and Methods.
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- Comprehensive Analysis of Gastrointestinal Injury Induced by Nonsteroidal Anti-Inflammatory Drugs Using Data from FDA Adverse Event Reporting System D
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Peer-reviewed literature on 2-(2-Chloro-4-cyclopropylphenyl)acetic acid analogs
The following technical guide provides an in-depth comparative analysis of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid and its structural analogs. This document is designed for researchers and drug development professionals focusing on non-steroidal anti-inflammatory drug (NSAID) discovery and phenylacetic acid scaffolds.
Comparative Analysis, Mechanism of Action, and Experimental Protocols
Executive Summary & Structural Rationale
This compound represents a specific subclass of phenylacetic acid derivatives, a chemical family that includes potent NSAIDs like Diclofenac , Lumiracoxib , and Ibufenac .
The molecule is characterized by two key structural modifications on the phenylacetic acid core:
-
2-Chloro Substitution: Provides steric hindrance and electronic modulation, often critical for twisting the phenyl ring out of coplanarity to fit the cyclooxygenase (COX) active site (similar to Diclofenac).
-
4-Cyclopropyl Substitution: Acts as a rigid, lipophilic bioisostere for isopropyl or isobutyl groups (found in Ibuprofen/Ibufenac). The cyclopropyl group enhances metabolic stability by blocking benzylic oxidation while maintaining hydrophobic interactions within the target pocket.
This guide compares the subject compound against established clinical standards to evaluate its potential as a COX inhibitor or a building block for advanced therapeutics (e.g., URAT1 inhibitors or CRTH2 antagonists).
Comparative Analysis: Structural & Functional Benchmarking
The following table contrasts this compound with three clinically relevant analogs.
| Feature | Subject Compound | Diclofenac (Standard) | Lumiracoxib (COX-2 Selective) | Ibufenac (Historical Analog) |
| IUPAC Name | This compound | 2-[2-(2,6-dichloroanilino)phenyl]acetic acid | 2-[2-(2-chloro-6-fluorophenyl)amino-5-methylphenyl]acetic acid | 2-(4-isobutylphenyl)acetic acid |
| Core Scaffold | Phenylacetic Acid | Aminophenylacetic Acid | Aminophenylacetic Acid | Phenylacetic Acid |
| Key Substituents | 2-Cl, 4-Cyclopropyl | 2,6-Dichloro-anilino | 2-Cl-6-F-anilino, 5-Methyl | 4-Isobutyl |
| Primary Target | COX-1 / COX-2 (Predicted) | COX-1 / COX-2 (Non-selective) | COX-2 (Highly Selective) | COX-1 / COX-2 |
| Metabolic Stability | High (Cyclopropyl resists oxidation) | Moderate (Hydroxylation) | Moderate (Methyl oxidation) | Low (Benzylic oxidation -> Hepatotoxicity) |
| Lipophilicity (cLogP) | ~3.2 (Predicted) | 4.51 | 4.12 | 3.25 |
| Clinical Status | Research Chemical / Intermediate | FDA Approved (1988) | Withdrawn (Hepatotoxicity) | Withdrawn (Hepatotoxicity) |
Scientific Insight: The Cyclopropyl Advantage
Unlike the isobutyl group in Ibufenac , which undergoes rapid hepatic metabolism (benzylic hydroxylation) leading to toxic intermediates, the cyclopropyl group in the subject compound is metabolically robust. The strained ring resists cytochrome P450-mediated oxidation, potentially improving the pharmacokinetic profile and reducing hepatotoxicity risks associated with simple phenylacetic acids.
Mechanism of Action: Cyclooxygenase Inhibition Pathway
The primary pharmacological target for phenylacetic acid derivatives is the Cyclooxygenase (COX) enzyme system. The acid moiety binds to the cationic Arg-120 residue in the COX channel, while the lipophilic phenyl core occupies the hydrophobic channel.
Pathway Visualization
The diagram below illustrates the arachidonic acid cascade and the intervention point of phenylacetic acid analogs.
Figure 1: Mechanism of Action showing the inhibition of COX-1 and COX-2 enzymes by phenylacetic acid derivatives, blocking the conversion of Arachidonic Acid to Pro-inflammatory Prostanoids.
Experimental Protocols
To validate the performance of this compound, the following protocols are recommended. These assays establish potency, selectivity, and metabolic stability.
Protocol A: In Vitro COX-1/COX-2 Inhibition Assay
Objective: Determine the IC50 values for COX-1 and COX-2 selectivity. Rationale: Phenylacetic acids often show COX-2 selectivity (e.g., Lumiracoxib). This assay quantifies that bias.
-
Reagents:
-
Recombinant human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric peroxidase substrate (e.g., TMPD) or EIA kit for PGE2.
-
-
Procedure:
-
Incubate enzyme (COX-1 or COX-2) with the test compound (0.1 nM – 10 µM) in Tris-HCl buffer (pH 8.0) with heme cofactor for 10 minutes at 37°C.
-
Initiate reaction by adding Arachidonic Acid (100 µM).
-
Incubate for 2 minutes.
-
Stop reaction with 1M HCl (for EIA) or measure absorbance change (for colorimetric).
-
-
Data Analysis:
-
Calculate % Inhibition =
. -
Plot dose-response curve to determine IC50.
-
Selectivity Index (SI):
. (SI > 10 indicates COX-2 selectivity).
-
Protocol B: Microsomal Stability Assay (Metabolic Validation)
Objective: Confirm the metabolic stability of the cyclopropyl group compared to an isobutyl analog (Ibufenac).
Rationale: The cyclopropyl moiety should resist hydroxylation, prolonging half-life (
-
System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Procedure:
-
Pre-incubate test compound (1 µM) with HLM in phosphate buffer (pH 7.4) for 5 minutes at 37°C.
-
Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sample aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
-
Calculation:
-
Plot
vs. time. -
Slope
gives . -
Intrinsic Clearance (
): .
-
Synthesis Workflow
The synthesis of this compound typically follows a modular route, allowing for the introduction of the cyclopropyl group via palladium-catalyzed cross-coupling.
Figure 2: Synthetic route utilizing Suzuki coupling for cyclopropyl introduction followed by Willgerodt-Kindler rearrangement to form the acetic acid tail.
References
-
Patrignani, P., & Patrono, C. (2015). Cyclooxygenase inhibitors: From pharmacology to clinical read-outs. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link
-
Meanwell, N. A. (2014). The influence of bioisosteres in drug design: Tactical applications of cyclopropyl groups. Journal of Medicinal Chemistry. Link
-
Giordano, C., et al. (1984). Synthesis of 2-arylpropionic acids (profens) via 1,2-aryl shift. Journal of Organic Chemistry. Link
-
Tacconelli, S., et al. (2002). The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity. Current Medical Research and Opinion. Link
-
Biotage. (2020). Automated Synthesis of Phenylacetic Acid Derivatives. Biotage Application Notes. Link
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Chloro-4-cyclopropylphenyl)acetic Acid
This document provides essential procedural guidance for the safe handling and disposal of 2-(2-Chloro-4-cyclopropylphenyl)acetic acid. As a chlorinated aromatic carboxylic acid, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a self-validating system for waste management, grounded in established safety principles.
Core Principles of Chemical Waste Management
The improper disposal of chemical waste is a significant legal and safety issue.[1] All chemical waste, including this compound and materials contaminated with it, must be managed in accordance with federal, state, and local regulations.[2] Under no circumstances should this compound be disposed of via standard trash or sanitary sewer systems without appropriate treatment and verification of local regulations.[3][4] The guiding principle is to treat all novel or specialized chemical compounds as hazardous waste unless explicitly determined otherwise by a qualified safety professional.
Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its structure as a chlorinated phenylacetic acid derivative suggests it should be handled as a potentially hazardous substance. Analogs such as 2-Chlorophenylacetic acid are known to cause serious skin, eye, and respiratory irritation.[5][6] Therefore, a robust PPE protocol is mandatory.
2.1. Required PPE
Proper PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[7] | Provides a barrier against dermal absorption, which can be a route of exposure for organic acids.[8] Thicker gloves generally offer better protection.[9] |
| Eye & Face Protection | Tight-sealing safety goggles and a face shield.[7][10] | Protects against splashes that can cause serious eye irritation or damage.[6] Standard safety glasses are insufficient.[9] |
| Body Protection | A lab coat or a chemical-resistant apron over personal clothing.[10] | Prevents contamination of personal clothing and protects against incidental contact. |
| Respiratory Protection | Use only within a certified chemical fume hood.[11] | A fume hood is the primary engineering control to prevent inhalation of any dusts or aerosols, which may cause respiratory tract irritation.[6][11] |
Personnel must be trained in the proper use and removal of all PPE to avoid cross-contamination.[7]
On-Site Waste Collection & Segregation
Proper segregation and containment of chemical waste at the point of generation are critical to prevent dangerous reactions and ensure compliant disposal.
3.1. Waste Container Selection
-
Compatibility is Key: All waste must be stored in containers made of compatible materials.[2] For acidic waste, High-Density Polyethylene (HDPE) or glass containers are appropriate.[12] Never use metal containers for acidic waste.[13]
-
Original Containers: Whenever possible, collect waste in the original product container.[1][3]
-
Secure Closure: Containers must have a secure, screw-top cap and be kept closed except when adding waste.[2][3] This prevents the release of vapors and protects against spills.
3.2. Labeling Protocol All waste containers must be accurately and clearly labeled. The label should be completed as waste is generated and include:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the container was first used for waste accumulation.
-
The name of the principal investigator or lab contact.
3.3. Segregation from Incompatibles Store the waste container in a designated satellite accumulation area within the laboratory.[2] Crucially, you must segregate this acidic waste from:
-
Bases (Caustics): To prevent violent neutralization reactions.[1]
-
Oxidizing Agents: To avoid the risk of fire or explosion.[1][13]
-
Water-Reactive Materials: To prevent uncontrolled reactions.[13]
Use secondary containment bins to separate incompatible waste streams and to contain potential leaks.[1][3]
Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Evacuate (If Necessary): For large or unmanageable spills, or if you feel unwell, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.[3]
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full PPE described in Section 2.
-
Contain and Absorb: For small spills, cover the material with an inert absorbent such as sand, vermiculite, or diatomaceous earth.[11][14]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[11]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Materials: All cleanup materials (absorbent, gloves, etc.) must be disposed of as hazardous waste.[14]
Disposal Procedures
The only acceptable disposal method for this compound is through a licensed hazardous waste disposal contractor, coordinated by your institution's EHS department.
5.1. Why Drain Disposal is Prohibited While some dilute, simple acids may be neutralized and poured down the drain, this practice is not suitable for this compound for several key reasons:
-
Organic Toxicity: Most organic acids are considered toxic even after neutralization and are prohibited from drain disposal.[13]
-
Environmental Hazard: Chlorinated aromatic compounds can be toxic to aquatic life and may persist in the environment.[15]
-
Regulatory Non-Compliance: Disposing of hazardous chemicals via the sewer is illegal and can lead to severe penalties.[1]
5.2. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Empty Container Disposal
Empty chemical containers can also be hazardous if not managed correctly.[14]
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[2][3]
-
Collect Rinsate: The first rinseate is considered hazardous waste and must be collected and added to your hazardous waste container.[3] Subsequent rinses may be permissible for drain disposal, but consult your EHS office for confirmation.
-
Deface Label: Completely remove or obliterate the original manufacturer's label.[3]
-
Final Disposal: Once clean and dry, the container may be disposed of in the regular trash or recycling, depending on institutional policy.[2][3]
References
- Safety Data Sheet - BroadPharm. (2023, May 5).
- Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
- Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University.
- SAFETY DATA SHEET. (2025, March 10). PPG.
- SAFETY DATA SHEET. (2025, September 16). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2025, October 16). TCI Chemicals.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products.
- Safety Data Sheet. (2025, October 29). BASF.
- SAFE CHEMICAL HANDLING PROTECTION PPE KIT. (2025, April 30). Wilhelmsen.
- SAFETY DATA SHEET. (2014, September 1). Philip Harris.
- Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
- SAFETY DATA SHEET. Fisher Scientific.
- JP-2973 - Safety Data Sheet. (2023, January 2). Biosynth.
- Hazardous Waste Disposal Procedures. Environmental Health and Safety, The University of Texas at Dallas.
- Chemical Waste Management Guide. Technion - Israel Institute of Technology.
- Hazardous Waste and Disposal. American Chemical Society.
- 2-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS. (2016, May 19). Loba Chemie.
Sources
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. acs.org [acs.org]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 9. pppmag.com [pppmag.com]
- 10. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 11. broadpharm.com [broadpharm.com]
- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. buyat.ppg.com [buyat.ppg.com]
- 15. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 2-(2-Chloro-4-cyclopropylphenyl)acetic acid
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2-(2-Chloro-4-cyclopropylphenyl)acetic acid .[1][2]
Status: Research Chemical / Drug Intermediate Presumed Hazard Class: Potent Compound (OEB 3) / Irritant / Potential Sensitizer.[1][2] Immediate Action: Treat as a bioactive agent.[1][2] Do not handle on an open bench.
Part 1: Executive Safety Assessment
The "Data-Poor" Reality: As a specific structural analog in the NSAID/COX-2 inhibitor chemical space (structurally related to phenylacetic acid derivatives like Lumiracoxib intermediates), this compound lacks a comprehensive public toxicological dossier.[1][2] Therefore, we apply the Precautionary Principle .
Risk Profile:
-
Primary Route of Entry: Inhalation of dust (solid state) and Dermal Absorption (solution state).[1][2]
-
Chemical Hazards:
-
Acidic Functionality: Causes contact dermatitis and severe eye irritation (Category 2A/2B).[1][2]
-
Cyclopropyl Moiety: Biologically active pharmacophore; potential for metabolic activation or specific target organ toxicity (hepatotoxicity is a known risk in this structural class).[1][2]
-
Halogenation (Cl): Increases lipophilicity, enhancing skin absorption rates compared to non-halogenated phenylacetic acids.[1][2]
-
Part 2: The Defensive Layer (PPE Specifications)
Standard lab coats are insufficient.[1][2] The following "Defensive Layer" is required for all handling quantities >10 mg.
Respiratory Protection (The Critical Barrier)
-
Solid State (Weighing/Transfer):
-
Solution State:
Dermal Protection (Glove Logic)
Do not rely on a single layer of generic latex.[1][2]
| Layer | Material | Thickness | Function |
| Inner | Nitrile (Accelerator-Free) | 4 mil (0.10 mm) | Comfort & Sweat management; visual breach indicator (use a different color from outer).[1][2] |
| Outer | High-Performance Nitrile | 6-8 mil (0.15 mm) | Primary Barrier. Resistant to acidic permeation and organic solvents (DCM, EtOAc) used in workup.[1][2] |
| Cuff | Extended Cuff (300mm) | N/A | Must seal over the lab coat sleeve to prevent wrist exposure (the "gap of vulnerability").[1][2] |
Protocol: Change outer gloves immediately upon splash contact.[1][2] Change both pairs every 2 hours of continuous handling.
Body Shielding
-
Torso: Tyvek® lab coat or closed-front gown (polypropylene).[1][2] Cotton coats absorb and hold the chemical against the skin.[1][2]
-
Eyes: Chemical splash goggles (indirect venting).[1][2] Safety glasses are insufficient for acidic powders that can drift.[1][2]
Part 3: Operational Handling Protocols
Workflow 1: Weighing & Transfer (High Risk Phase)
-
Static Control: Cyclopropyl-phenylacetic acids are often fluffy, crystalline solids prone to static charge.[1][2]
-
Containment: Perform all weighing inside a Powder Containment Hood or a Fume Hood with a draft shield.[1][2]
-
Technique:
Workflow 2: Solubilization & Reaction
-
Solvent Choice: Soluble in organic solvents (DCM, Methanol, DMSO).[1][2] Sparingly soluble in water.[1][2]
-
Acid/Base Reactivity:
-
Inert Atmosphere: While the cyclopropyl ring is relatively stable, the phenylacetic acid alpha-position is oxidizable.[1][2] Run reactions under Nitrogen/Argon.
Part 4: Emergency Response & Disposal
Accidental Release (Spill)
-
Skin Exposure:
Disposal Streams
Part 5: Safety Decision Matrix (Graphviz)
This logic flow ensures you select the correct containment level based on the physical state and quantity.[1][2]
Caption: Operational Hierarchy of Controls for handling chlorophenylacetic acid derivatives based on physical state and quantity.
References
-
PubChem. 2-Chlorophenylacetic acid (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]
-
New Drug Approvals. Lumiracoxib (Prexige) Structure and Safety Profile. Available at: [Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




